molecular formula C7H14N2 B104205 2-Methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86732-28-7

2-Methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B104205
CAS No.: 86732-28-7
M. Wt: 126.2 g/mol
InChI Key: YQURLNGUWNDBIR-UHFFFAOYSA-N
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Description

2-Methyloctahydropyrrolo[3,4-c]pyrrole is a synthetically valuable nitrogen-rich bicyclic scaffold recognized for its application as a key building block in medicinal chemistry, particularly in the discovery and development of central nervous system (CNS) therapeutics . This octahydropyrrolopyrrole structure is effectively employed as a piperazine isostere, a strategy used to optimize the properties of lead compounds . Research has demonstrated its utility as a core structure in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1), a target associated with conditions such as anxiety, pain, and epilepsy . Beyond neuropharmacology, the broader pyrrolo[3,4-c]pyrrole chemotype is also being investigated in other therapeutic areas, including the design of hydroxamic acid derivatives evaluated as potential anticancer agents through the inhibition of histone deacetylases (HDACs) . The scaffold's versatility makes it a critical intermediate for constructing complex molecules for high-throughput screening and lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQURLNGUWNDBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514019
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86732-28-7
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloctahydropyrrolo[3,4-c]pyrrole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyloctahydropyrrolo[3,4-c]pyrrole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, stereochemical nuances, physicochemical properties, and its pivotal role as a constrained diamine scaffold in the synthesis of high-value therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Rise of a Versatile Piperazine Isostere

The octahydropyrrolo[3,4-c]pyrrole core has emerged as a compelling structural motif in contemporary drug discovery.[1] Its rigid, bicyclic framework offers a distinct conformational advantage over more flexible diamines like piperazine. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of a methyl group at the 2-position, yielding this compound, further refines its properties, influencing its basicity, lipophilicity, and metabolic stability, making it an invaluable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This guide will explore the fundamental chemical properties and structure of this compound, provide a proposed synthetic route, and detail its applications as a crucial intermediate in the development of novel therapeutics.

Chemical Structure and Properties

Core Structure and Nomenclature

This compound is a saturated bicyclic diamine. Its systematic IUPAC name is 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole .[3] The core structure consists of two fused pyrrolidine rings.

Stereochemistry

The fusion of the two five-membered rings introduces stereocenters at the bridgehead carbon atoms (3a and 6a). This gives rise to two diastereomers: cis and trans. The cis-isomer, where the hydrogens on the bridgehead carbons are on the same side of the ring system, is the more commonly utilized isomer in medicinal chemistry due to its specific conformational shape that often mimics the bioactive conformation of piperazine. The CAS number for the general structure is 86732-28-7, while the more specific (3aR,6aS)-cis-isomer is registered under CAS number 172739-03-6.[4][5]

G reactant1 Azomethine Ylide Precursor intermediate Cycloaddition Adduct reactant1->intermediate 1,3-Dipolar Cycloaddition reactant2 N-Substituted Maleimide reactant2->intermediate product Octahydropyrrolo[3,4-c]pyrrole Core intermediate->product Deprotection/ Reduction G cluster_scaffold This compound Scaffold cluster_applications Therapeutic Applications scaffold Rigid Bicyclic Diamine mGluR1 mGluR1 Antagonists (Neurological Disorders) scaffold->mGluR1 Piperazine Isostere nAChR nAChR Ligands (Cognitive Disorders) scaffold->nAChR Antibacterial Antibacterial Agents scaffold->Antibacterial

References

Physicochemical characteristics of the octahydropyrrolo[3,4-c]pyrrole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Executive Summary

The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine scaffold that has emerged as a significant building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible scaffolds like piperazine, providing a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets. This guide offers a detailed examination of the fundamental physicochemical properties of the octahydropyrrolo[3,4-c]pyrrole scaffold, including its structural features, basicity (pKa), lipophilicity (LogP/LogD), and solubility. We will explore the causality behind its utility in drug design, supported by experimental data and established protocols, to provide researchers and drug development professionals with a comprehensive understanding of this privileged core.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the selection of a central scaffold is a critical decision that profoundly influences the properties of a lead compound. The octahydropyrrolo[3,4-c]pyrrole scaffold has garnered substantial interest due to its unique combination of rigidity, defined stereochemistry, and versatile synthetic accessibility.[1] It is often employed as a bioisosteric replacement for the piperazine ring, a common motif in centrally active agents.[2] Unlike the flexible chair-boat conformations of piperazine, the fused-ring system of octahydropyrrolo[3,4-c]pyrrole locks its two nitrogen atoms into a more defined spatial relationship. This conformational restriction reduces the entropic penalty upon binding to a biological target, which can lead to significant gains in potency.

This scaffold has proven particularly valuable in the development of ligands for central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs), metabotropic glutamate receptors (mGluRs), and orexin receptors.[2][3] Its physicochemical characteristics are pivotal to its success, governing everything from target engagement to the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Core Structural Features and Stereochemistry

The octahydropyrrolo[3,4-c]pyrrole scaffold, with the chemical formula C₆H₁₂N₂, consists of two fused five-membered pyrrolidine rings.[4] The fusion of these rings creates a rigid bicyclic system with a defined three-dimensional architecture.

Caption: Core structure of octahydropyrrolo[3,4-c]pyrrole.

The fusion at the bridgehead carbons (C3a and C6a in IUPAC nomenclature) can result in either a cis or trans configuration. The cis-fused isomer is the most commonly utilized in drug discovery due to its thermodynamically favored, bent "V" shape. This conformation allows substituents placed on the two nitrogen atoms to project into distinct vectors, a highly desirable feature for probing interactions within a receptor binding pocket.

Synthetic Strategies: Accessing the Core

The construction of the octahydropyrrolo[3,4-c]pyrrole scaffold is most commonly achieved via a [3+2] cycloaddition reaction, specifically through the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide.[5][6] This approach offers excellent control over the relative stereochemistry of the final product.

G cluster_0 1,3-Dipolar Cycloaddition Workflow start Azomethine Ylide Precursor (e.g., from Aziridine or Imine) reaction Thermal or Catalytic Generation of Azomethine Ylide start->reaction dipolarophile Dipolarophile (e.g., N-Substituted Maleimide) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition reaction->cycloaddition product Octahydropyrrolo[3,4-c]pyrrole Core Structure cycloaddition->product deprotection Protecting Group Removal (if necessary) product->deprotection final Functionalized Scaffold deprotection->final

Caption: Generalized workflow for the synthesis of the scaffold.

Recent advancements have focused on developing more environmentally benign synthetic methods. For instance, the synthesis of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives has been successfully demonstrated using subcritical water as a green solvent, offering shorter reaction times and high yields comparable to traditional organic solvents.[5][7]

Key Physicochemical Characteristics

The utility of a scaffold is defined by its intrinsic properties. For the octahydropyrrolo[3,4-c]pyrrole core, its basicity, lipophilicity, and solubility are paramount.

Computed Physicochemical Properties

A summary of the computed properties for the unsubstituted scaffold provides a baseline for understanding its character.

PropertyValueSource
Molecular Formula C₆H₁₂N₂PubChem[4]
Molecular Weight 112.17 g/mol PubChem[4]
XLogP3-AA (LogP) -0.6PubChem[4]
Topological Polar Surface Area (TPSA) 24.1 ŲPubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
Basicity (pKa)

Causality: As a diamine, the scaffold's basicity is a dominant feature. The pKa values of the two nitrogen atoms dictate the molecule's ionization state at physiological pH (≈7.4). This is critical because the charged (protonated) state generally confers higher aqueous solubility, while the neutral (free base) state is typically more membrane-permeable. The ionization state also directly impacts target engagement, especially if ionic interactions (salt bridges) are involved in binding.

Lipophilicity (LogP and LogD)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic properties. It is commonly measured as the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. Optimal lipophilicity is crucial for oral absorption, blood-brain barrier penetration, and avoiding metabolic clearance pathways.

Field Insights: The unsubstituted octahydropyrrolo[3,4-c]pyrrole scaffold is inherently polar, with a computed XLogP of -0.6, indicating it is hydrophilic.[4] This low intrinsic lipophilicity is often advantageous as a starting point, as it allows for the addition of lipophilic groups during lead optimization to achieve a desired LogD value, typically in the range of 1-3 for CNS drugs. For example, in a series of mGlu1 negative allosteric modulators, the scaffold served as a central core onto which various amide and heteroaryl portions were attached to systematically modulate the overall lipophilicity and resulting drug-like properties.[2] The final LogD of a derivative is a composite of the scaffold's contribution and the lipophilicity of its substituents.

Aqueous Solubility

Causality: Solubility is a fundamental prerequisite for drug absorption and distribution.[9] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed and in blood plasma to be distributed to its target. Poor solubility is a major cause of failure in drug development.

Field Insights: The high polarity and basic nature of the octahydropyrrolo[3,4-c]pyrrole core suggest that its protonated salts will have good aqueous solubility. However, this can be a double-edged sword. As medicinal chemists add lipophilic substituents to improve permeability or potency, aqueous solubility often decreases dramatically. Therefore, a key challenge in discovery programs is to find a balance where potency and permeability are increased without sacrificing the necessary solubility for adequate bioavailability. The choice of salt form and formulation strategies can also be used to enhance the solubility of final drug candidates.

cluster_props Intrinsic Physicochemical Properties cluster_outcomes Resulting Drug-like Attributes Scaffold Octahydropyrrolo[3,4-c]pyrrole Core + Substituents (R¹, R²) pKa Basicity (pKa) - Governs ionization - Influences solubility & binding LogP Lipophilicity (LogP/D) - Governs permeability - Affects protein binding Shape Rigid 3D Shape - Pre-organizes for binding - Reduces entropic penalty Solubility Aqueous Solubility pKa->Solubility major influence Binding Target Affinity & Selectivity pKa->Binding affects ionic bonds LogP->Solubility inverse relationship Permeability Membrane Permeability (ADME) LogP->Permeability primary driver Shape->Binding enhances potency

Caption: Interplay of physicochemical properties and drug attributes.

Applications in Drug Discovery: A Versatile Core

The strategic application of the octahydropyrrolo[3,4-c]pyrrole scaffold is evident across multiple therapeutic areas, primarily targeting CNS disorders. Its rigid structure allows it to serve as a conformational anchor for substituents targeting specific receptor subtypes.

  • Nicotinic Acetylcholine Receptors (nAChRs): The scaffold has been used to construct ligands with high affinity for both α4β2 and α7 nAChR subtypes. Researchers have demonstrated that simple substitution patterns on the core can switch the selectivity between these two important CNS targets.[10]

  • Orexin-2 Antagonists: In the search for treatments for insomnia, the scaffold was key in developing potent and selective orexin-2 antagonists. Optimization of physicochemical properties led to the identification of a clinical candidate, JNJ-42847922.[3]

  • Metabotropic Glutamate Receptor 1 (mGlu1) Modulators: As a piperazine isostere, the scaffold was successfully used to develop a series of potent and selective mGlu1 negative allosteric modulators (NAMs), demonstrating its utility in scaffold hopping from an initial screening hit.[2]

G center Octahydropyrrolo [3,4-c]pyrrole Scaffold nAChR Nicotinic Acetylcholine Receptors (nAChRs) (α4β2 / α7 Subtypes) center->nAChR Selectivity Switching Orexin Orexin-2 Receptors (Insomnia) center->Orexin DMPK Optimization mGluR Metabotropic Glutamate Receptors (mGlu₁ NAMs) center->mGluR Piperazine Isostere Other Other CNS Targets (e.g., M₁ Muscarinic, CB₁ Cannabinoid) center->Other Broad Applicability

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a significant bicyclic diamine structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for developing potent and selective ligands for various biological targets. The 2-methyl derivative, 2-methyloctahydropyrrolo[3,4-c]pyrrole, serves as a foundational structure for more complex, biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for researchers in synthesis, process development, and quality control.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document will focus on a predictive and methodological approach. By examining data from closely related derivatives and applying fundamental spectroscopic principles, we can construct a reliable spectral profile. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the characterization of this important heterocyclic system.

Molecular Structure and Stereochemistry

The structure of this compound consists of two fused five-membered pyrrolidine rings. The fusion of these rings can result in either a cis or trans configuration at the bridgehead protons (H-3a and H-6a). The cis isomer, where the two bridgehead protons are on the same face of the bicyclic system, is generally the more stable and common form. This guide will focus on the characterization of the cis isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of cis-2-methyloctahydropyrrolo[3,4-c]pyrrole is expected to be complex due to the overlapping signals of the methylene protons. The symmetry of the cis isomer will influence the number of distinct signals.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
N-CH₃~2.3 - 2.5s3H-
H-1, H-3, H-4, H-6~2.6 - 3.0m8H-
H-3a, H-6a~3.1 - 3.3m2H-
N-H~1.5 - 2.5 (broad)s1H-

Causality Behind Predicted Shifts:

  • N-CH₃: The methyl group attached to the nitrogen is expected to appear as a singlet in the upfield region, characteristic of N-alkyl groups.

  • Methylene Protons (H-1, H-3, H-4, H-6): These protons are adjacent to nitrogen atoms, which deshield them, causing them to resonate in the 2.6 - 3.0 ppm range. Due to the rigid bicyclic structure, these protons are diastereotopic and will exhibit complex splitting patterns, likely appearing as a multiplet.

  • Bridgehead Protons (H-3a, H-6a): These protons are also deshielded by the adjacent nitrogen atoms and are expected to appear as a multiplet. Their chemical shift is influenced by the ring strain and the stereochemistry of the ring fusion.

  • N-H Proton: The proton on the secondary amine will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. It may also exchange with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
N-CH₃~45 - 50
C-1, C-3, C-4, C-6~50 - 60
C-3a, C-6a~65 - 75

Causality Behind Predicted Shifts:

  • N-CH₃: The methyl carbon directly attached to nitrogen will appear in the upfield region.

  • Methylene Carbons (C-1, C-3, C-4, C-6): These carbons are adjacent to nitrogen, leading to a downfield shift compared to alkanes.

  • Bridgehead Carbons (C-3a, C-6a): These carbons are at the ring junction and are bonded to two nitrogen atoms (in proximity), resulting in the most downfield shift among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the amine and alkane moieties.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (alkane)2850 - 3000Strong
C-N Stretch1000 - 1250Medium
N-H Bend1550 - 1650Medium

Interpretation of Key Bands:

  • N-H Stretch: A broad peak in the 3300-3500 cm⁻¹ region is a clear indication of the secondary amine N-H bond. Broadening is due to hydrogen bonding.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

  • C-N Stretch: This absorption in the fingerprint region confirms the presence of the amine functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 126. The molecular ion peak is expected for this cyclic amine. As it contains an even number of nitrogen atoms, the molecular weight is even, following the nitrogen rule.

  • Major Fragmentation Pathways: The fragmentation of bicyclic amines is often initiated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.

Diagram of a Plausible Fragmentation Pathway:

fragmentation M This compound (m/z = 126) F1 [M-H]⁺ (m/z = 125) M->F1 - H• F2 [M-CH₃]⁺ (m/z = 111) M->F2 - •CH₃ F3 Alpha-cleavage fragment (e.g., m/z = 83) M->F3 Ring opening F4 Further fragmentation F3->F4

Caption: Plausible mass spectrometry fragmentation of this compound.

Experimental Protocols

Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

A common method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction.[1]

Step-by-Step Methodology:

  • Azomethine Ylide Formation: An appropriate imine precursor, such as an ester of an α-amino acid, is reacted with an aldehyde or ketone in the presence of a dehydrating agent to form an imine. The azomethine ylide is then generated in situ.

  • Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition with a dipolarophile, such as N-methylmaleimide. This reaction forms the bicyclic core with controlled stereochemistry.

  • Reduction: The resulting cycloadduct, which contains carbonyl groups, is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the saturated octahydropyrrolo[3,4-c]pyrrole scaffold.

  • Purification: The final product is purified by column chromatography or distillation under reduced pressure.

Self-Validating System:

  • Each step of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired intermediate.

  • The structure and purity of the final product should be confirmed by NMR, IR, and MS, comparing the obtained data with the predicted values.

Diagram of the Synthetic Workflow:

synthesis Start Amino Acid Ester + Aldehyde Imine Imine Formation Start->Imine Ylide Azomethine Ylide Generation Imine->Ylide Cycloaddition [3+2] Cycloaddition with N-Methylmaleimide Ylide->Cycloaddition Adduct Bicyclic Adduct Cycloaddition->Adduct Reduction Reduction (e.g., LiAlH₄) Adduct->Reduction Product This compound Reduction->Product

Caption: General synthetic workflow for this compound.

Spectroscopic Analysis Protocol
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • MS Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. Acquire the mass spectrum in either electron ionization (EI) or a softer ionization mode like electrospray ionization (ESI) to observe the molecular ion more clearly.

Conclusion

The spectroscopic characterization of this compound relies on a combined interpretation of NMR, IR, and MS data. While experimental data for this specific molecule is not widely published, a robust and reliable set of predicted data can be established based on the analysis of its structural features and comparison with known derivatives. This guide provides a comprehensive framework for researchers to confidently synthesize and characterize this important heterocyclic scaffold, ensuring the scientific integrity of their work in the development of novel therapeutics.

References

A Comprehensive Technical Guide on the Biological and Chemical Activities of Novel Pyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,4-c]pyrrole core, a bicyclic aromatic lactam, represents a privileged scaffold in both medicinal chemistry and materials science. Its rigid, planar structure and inherent electronic properties have made its most prominent variant, 1,4-diketopyrrolopyrrole (DPP), a cornerstone of the high-performance pigment industry. However, the same features that produce vibrant and stable colors also make the scaffold an intriguing candidate for biological interaction. The electron-rich pyrrole rings and hydrogen bond donor/acceptor capabilities of the lactam functions provide a versatile platform for designing molecules with specific, potent biological activities.

This guide moves beyond the traditional application of pyrrolo[3,4-c]pyrroles as chromophores to provide an in-depth exploration of their burgeoning role in drug discovery and biotechnology. We will dissect the synthesis, mechanisms of action, and therapeutic potential of novel derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the field. The narrative will focus on the causality behind experimental design and the validation of findings, grounding key claims in authoritative sources. We will explore activities ranging from potent anti-inflammatory and anticancer effects to novel applications as fluorescent biological probes, demonstrating the remarkable versatility of this heterocyclic system.

Section 1: The Pyrrolo[3,4-c]pyrrole Core: Synthesis and Physicochemical Properties

The biological utility of a scaffold is intrinsically linked to the accessibility of its derivatives. The synthesis of the pyrrolo[3,4-c]pyrrole core is typically achieved through condensation reactions. For instance, the reaction of a nitrile derivative with a suitable catalyst, such as an organic base or metal salt, in an organic solvent can yield the desired bicyclic system.[1] Another common approach involves the transition metal-catalyzed coupling of halogenated benzonitriles with nitrogen-containing heterocycles.[1]

A defining characteristic of the pyrrolo[3,4-c]pyrrole scaffold is its exceptional photophysical properties. Many derivatives exhibit strong solid-state fluorescence, a feature that has been harnessed in the development of fluorescent pigments and pigment precursors.[2] This intrinsic fluorescence is not merely a curiosity; it forms the basis for a distinct class of applications in biotechnology, where the scaffold can be engineered into highly sensitive chemosensors for pH and metal ions, as we will explore in a later section.[3][4]

Section 2: Potent Anti-inflammatory and Analgesic Activity

One of the most well-documented biological activities of pyrrolo[3,4-c]pyrrole derivatives is their potent anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is an inducible isoform that is upregulated at sites of inflammation. The development of selective COX-2 inhibitors has been a major goal in pharmacology to create anti-inflammatory drugs that spare COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Recent research has identified Mannich base derivatives of pyrrolo[3,4-c]pyrrole as a highly promising class of preferential COX-2 inhibitors.[5] In enzymatic assays, these compounds have demonstrated superior inhibitory activity and selectivity for COX-2 compared to the established reference drug, meloxicam.[5] This suggests that the pyrrolo[3,4-c]pyrrole scaffold is an excellent starting point for designing safer and more effective anti-inflammatory agents. Furthermore, some derivatives have shown dual inhibitory action against both COX and 15-lipoxygenase (15-LOX), another key enzyme in the inflammatory pathway, which could lead to a broader and more potent therapeutic effect.[5]

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX LOX Pathway AA->LOX PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor Pyrrolo[3,4-c]pyrrole Derivatives Inhibitor->COX1 Weak Inhibition Inhibitor->COX2 Potent Inhibition Inhibitor->LOX Dual Inhibition (Some Derivatives)

Inflammatory pathway showing inhibition points.
Quantitative Data: COX Inhibition

The efficacy of novel pyrrolo[3,4-c]pyrrole derivatives as COX inhibitors is best illustrated through their half-maximal inhibitory concentration (IC₅₀) values and selectivity indices.

Compound ClassTargetIC₅₀ (µM)COX-2/COX-1 Selectivity RatioReference
Mannich Bases of Pyrrolo[3,4-c]pyrroleCOX-2Varies (Potent)Better than Meloxicam[5]
Meloxicam (Reference)COX-2VariesStandard
3,4-disubstituted pyrroles (Related Class)COX-20.55 - 0.65High[6]
Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1/COX-2 inhibitory activity is a critical step in validating these compounds. The causality behind this protocol is to quantify the enzymatic activity in the presence and absence of the inhibitor, thereby calculating the IC₅₀.

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and COX-2.

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor for maximal activity)[6]

  • Test compounds (pyrrolo[3,4-c]pyrrole derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Meloxicam, Indomethacin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin screening EIA kit (for detection of PGE₂)

Procedure:

  • Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer to the desired concentration.

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme solution.

  • Inhibitor Incubation: Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 10 µL of DMSO. Incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Anticancer Activity

The pyrrole scaffold is a well-established pharmacophore in oncology, present in several approved drugs.[7][8] Derivatives of pyrrolo[3,4-c]pyrrole and related fused systems are being actively investigated for their potential as novel anticancer agents through various mechanisms.

Mechanism of Action 1: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes like growth, proliferation, and survival.[9] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. While specific kinase inhibition data for the pyrrolo[3,4-c]pyrrole core is an emerging area, related pyrrolo-fused heterocycles, such as pyrrolo[3,2-b]quinoxalines and pyrrolo[2,3-d]pyrimidines, have been successfully designed as potent kinase inhibitors.[10][11] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.[11] Given the structural similarities, exploring the kinase inhibitory potential of the pyrrolo[3,4-c]pyrrole scaffold is a logical and promising direction for future research.

RTK_Inhibition cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Extracellular Intracellular ADP ADP RTK:Intracellular->ADP Substrate Substrate Protein RTK:Intracellular->Substrate Autophosphorylation Blocked Signaling Blocked RTK:Intracellular->Blocked Ligand Growth Factor (Ligand) Ligand->RTK:port Binding & Dimerization ATP ATP ATP->RTK:Intracellular pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) pSubstrate->Signaling Inhibitor Pyrrolo-fused Kinase Inhibitor Inhibitor->RTK:Intracellular Binds to ATP Pocket

Generic pathway of RTK inhibition.
Mechanism of Action 2: Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, making it an attractive target for cancer chemotherapy. Several pyrrole-based compounds have been shown to exert their anticancer effects by inhibiting tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[12][13] For example, certain pyrrolo[1,2-a]quinolines have demonstrated potent activity against various cancer cell lines, including renal cancer, by binding to the colchicine site of tubulin.[12] This mechanism provides another validated pathway through which novel pyrrolo[3,4-c]pyrrole derivatives could be developed as effective antineoplastic agents.

Experimental Protocol: Cell Viability Assay (Crystal Violet)

A fundamental experiment in anticancer drug screening is to assess a compound's cytotoxicity against cancer cell lines. The crystal violet assay is a simple, reliable method for quantifying cell viability.

Objective: To evaluate the dose- and time-dependent cytotoxic effects of pyrrolo[3,4-c]pyrrole derivatives on a human cancer cell line (e.g., LoVo, MCF-7).[7]

Materials:

  • Human cancer cell line (e.g., LoVo) and appropriate culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.5% crystal violet in 20% methanol)

  • Solubilization solution (e.g., 50% ethanol, 50% 0.1 M Na-Citrate)[14]

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add fresh medium containing the different concentrations of the compounds. Include untreated (medium only) and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Staining: After incubation, wash the cells gently with PBS to remove dead, floating cells. Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[14]

  • Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry completely.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for 5-10 minutes on a shaker to dissolve the stain.[14]

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

  • Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot the results to determine the IC₅₀ value.

Section 4: Antimicrobial Activity

The pyrrole ring is a core component of numerous natural products with potent antimicrobial activity, such as the pyrrolomycins.[15] This has inspired the synthesis and evaluation of a wide range of pyrrole derivatives against various pathogens.[16]

While research specifically targeting the pyrrolo[3,4-c]pyrrole scaffold for antimicrobial properties is still developing, the broader class of pyrroles has shown significant promise. Derivatives have been synthesized with activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungal pathogens such as Candida albicans and Aspergillus niger.[17][18] The mechanism often involves the inhibition of essential bacterial enzymes or interference with macromolecule synthesis.[15] The structural features of the pyrrolo[3,4-c]pyrrole core make it an attractive candidate for further exploration in the search for novel antibiotics to combat the growing threat of antimicrobial resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring in vitro antibacterial or antifungal activity.

Objective: To determine the MIC of test compounds against bacterial or fungal strains using the broth microdilution method.

Materials:

  • Bacterial (e.g., S. aureus) or fungal (e.g., C. albicans) strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds and a standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only, no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

  • Validation: The positive control should be turbid, and the negative control should be clear. The results for the standard antibiotic should fall within the expected range for the quality control strain used.

Section 5: Applications in Biotechnology and Sensing

The inherent and robust fluorescence of the pyrrolo[3,4-c]pyrrole (DPP) core opens up an entirely different field of application beyond pharmacology. These derivatives can be engineered as highly sensitive and selective fluorescent chemosensors.

Mechanism and Application: "Turn-Off" Sensing

The fluorescence of the DPP core can be modulated by its chemical environment. Researchers have successfully synthesized 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione derivatives (a closely related scaffold) that act as highly selective "turn-off" chemosensors for iron cations (Fe³⁺/Fe²⁺).[4] In the absence of the target ion, the molecule fluoresces brightly. Upon binding the iron cation, the fluorescence is quenched completely. This effect is selective, with other common metal ions failing to produce a similar response.[4] This high selectivity and sensitivity, reaching the 10⁻⁷ M range, make these compounds powerful tools for analytical chemistry.[4]

Crucially, this sensing capability can be applied in biological systems. These probes have been successfully used for imaging Fe³⁺ in living HepG2 cells, demonstrating their potential as tools for diagnostics and for studying cellular biochemistry.[4] Similarly, DPP dyes have been developed into fluorescent materials for sensing pH over a wide range, with applications in microfluidic systems and cellular imaging.[3]

Chemosensor_Workflow Probe Pyrrolo[3,4-c]pyrrole Fluorescent Probe System Biological/Chemical System (e.g., Living Cell, Solution) Probe->System Introduce Probe Signal Fluorescence Signal (Bright) Probe->Signal Excitation Analyte Target Analyte (e.g., Fe³⁺, H⁺) Binding Selective Binding Analyte->Binding System->Binding Quenched Signal Change (Quenched/Shifted) Binding->Quenched Interaction Detection Detection & Quantification (Spectrofluorometer, Microscope) Signal->Detection Baseline Quenched->Detection Result Data Analysis (Analyte Concentration, Imaging) Detection->Result

Workflow for a fluorescent chemosensor.

Conclusion and Future Perspectives

The pyrrolo[3,4-c]pyrrole scaffold is a molecule of remarkable duality. It stands as a testament to how a single chemical core can be rationally modified to serve functions as diverse as high-performance industrial pigments, potent anti-inflammatory drugs, and sensitive biological probes. The research highlighted in this guide demonstrates its significant potential in medicinal chemistry, particularly in the development of selective COX-2 inhibitors for treating inflammation and as a foundational structure for novel anticancer and antimicrobial agents.

The future of pyrrolo[3,4-c]pyrrole research is bright and multifaceted. Key directions for exploration should include:

  • Kinase Inhibition: A systematic screening of pyrrolo[3,4-c]pyrrole libraries against a broad panel of cancer-relevant kinases is a logical next step to unlock its full potential in oncology.

  • Antimicrobial Development: Leveraging the scaffold to design new agents that can overcome existing mechanisms of antibiotic resistance is a critical endeavor.

  • Advanced Bio-imaging: Expanding the range of fluorescent probes to detect other biologically significant analytes beyond pH and iron could provide researchers with powerful new tools for understanding complex biological processes in real-time.

By continuing to explore the rich chemistry and diverse biological activities of this scaffold, the scientific community can ensure that pyrrolo[3,4-c]pyrrole derivatives transition from being molecules of promise to compounds of profound practical impact.

References

Initial Pharmacological Screening of 2-Methyloctahydropyrrolo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The octahydropyrrolo[3,4-c]pyrrole scaffold is a recognized privileged structure in modern medicinal chemistry, serving as a versatile and conformationally restricted diamine core. Its utility as an isosteric replacement for less favorable moieties, such as piperazine, has led to the development of potent and selective modulators for a variety of central nervous system (CNS) targets.[1][2] This guide outlines a comprehensive, tiered strategy for the initial pharmacological screening of novel analogs based on the 2-methyloctahydropyrrolo[3,4-c]pyrrole core. We will detail the scientific rationale behind a screening cascade designed to efficiently identify and characterize promising hit compounds, moving from broad, high-throughput primary assays to more focused secondary and selectivity profiling. This document provides researchers and drug development professionals with the foundational knowledge, detailed protocols, and decision-making frameworks required to effectively explore the therapeutic potential of this promising chemical series.

The Scientific Rationale: Why Screen This Scaffold?

The pyrrolo[3,4-c]pyrrole core and its structural relatives are embedded in a multitude of biologically active molecules.[3] The broader class of pyrrolopyridines, for instance, has demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor properties.[4][5][6] Specifically, the saturated octahydropyrrolo[3,4-c]pyrrole framework has proven invaluable for creating selective ligands for challenging CNS targets. Its rigid structure helps to lock in favorable conformations for receptor binding, a critical feature for achieving high potency and selectivity.

Notable successes include the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1), antagonists for the orexin-2 receptor, and ligands for nicotinic acetylcholine receptors.[1] Furthermore, the this compound moiety has been utilized as a key reagent in the synthesis of novel compounds with potential antimicrobial activity against pathogenic bacteria and fungi.[7]

This precedent provides a compelling justification for a broad yet strategically focused initial screening campaign. The primary hypothesis is that novel analogs of this compound are likely to modulate the activity of CNS-related G-protein coupled receptors (GPCRs) and ion channels, two of the most successful target classes for drug discovery.[8]

A Tiered Screening Strategy: From Broad Discovery to Focused Validation

An effective initial screening campaign should function as a funnel, progressively narrowing a large library of synthesized analogs down to a small number of well-characterized, high-quality hits. This mitigates risk and conserves resources by ensuring that the most labor-intensive and expensive assays are reserved for the most promising compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Selectivity & Initial Profiling A Compound Library (this compound Analogs) B Broad GPCR & Ion Channel Panel (Binding or Functional Assay) A->B Single Concentration C Identify 'Primary Hits' (Activity > 50% Inhibition/Activation @ 10µM) B->C D Dose-Response Confirmation (e.g., 8-point curve) C->D Advance Primary Hits E Determine IC₅₀ / EC₅₀ Values D->E F Confirm Mode of Action (Agonist, Antagonist, Modulator) E->F G Selectivity Counter-Screening (Against Related Receptor Subtypes) F->G Advance Confirmed Hits I Prioritized 'Hits' for Hit-to-Lead Chemistry G->I H Preliminary ADME-Tox Assays (e.g., P450 Inhibition, Cytotoxicity) H->I

Caption: A tiered workflow for initial pharmacological screening.

Tier 1: High-Throughput Primary Screening

The goal of Tier 1 is to rapidly assess the entire analog library at a single, high concentration (typically 1-10 µM) against a broad panel of biologically relevant targets to identify "primary hits."

Target Selection: A Focus on GPCRs and Ion Channels

Given the scaffold's history, a primary screen should focus on CNS-relevant GPCRs and ion channels. A well-curated panel might include:

  • Dopamine Receptors (D1, D2, D3, D4)

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

  • Adrenergic Receptors (α1, α2, β1, β2)

  • Muscarinic Receptors (M1-M5)

  • Metabotropic Glutamate Receptors (e.g., mGlu1, mGlu5)

  • Opioid Receptors (μ, δ, κ)

  • Cannabinoid Receptors (CB1, CB2)

  • Key Ion Channels (e.g., Nav1.5, Cav1.2, hERG)

The inclusion of the hERG channel is critical for early safety assessment, as blockade of this channel is a major cause of drug-induced cardiac arrhythmias.

Assay Methodology: Receptor Binding vs. Functional Assays

The primary screen can be conducted using either binding or functional assays.

  • Receptor Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled or fluorescent ligand from the target receptor.[9] They are robust, cost-effective, and directly measure target engagement. However, they do not provide information on the functional consequence of that binding (e.g., agonist vs. antagonist).[9]

  • Functional Assays: These assays measure the downstream cellular response following receptor activation or blockade, such as changes in second messenger levels (cAMP, Ca²⁺) or membrane potential.[8][10] They provide richer information but can be more complex to develop and execute.

For a primary screen, a radioligand displacement binding assay is often the most pragmatic choice due to its scalability and robustness.[11][12]

Protocol 1: High-Throughput Radioligand Binding Assay (Filtration Format)

This protocol describes a generic competitive inhibition assay, which is a cornerstone of drug discovery.[13]

Objective: To determine the percent inhibition of radioligand binding to a target receptor by test compounds at a single concentration.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D2 receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding (NSB) competitor: A high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol for D2).

  • 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS).[11]

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare a 96-well plate containing test compounds diluted to the final desired concentration (e.g., 10 µM) in assay buffer. Include wells for "Total Binding" (buffer only) and "Non-specific Binding" (NSB competitor).

  • Reagent Addition: Add the radioligand to all wells at a concentration near its dissociation constant (Kd).

  • Reaction Initiation: Add the receptor preparation (cell membranes) to all wells to initiate the binding reaction. The final volume is typically 100-200 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • A "hit" is typically defined as a compound exhibiting >50% inhibition at the screening concentration.

Tier 2: Hit Confirmation and Potency Determination

Compounds identified as primary hits must be validated. This involves confirming their activity in a dose-response format to determine potency (IC₅₀ or EC₅₀) and characterizing their functional activity.

Dose-Response Curves

Instead of a single concentration, the hit compound is tested across a range of concentrations (typically an 8- or 10-point half-log dilution series). This allows for the calculation of the IC₅₀ (for inhibition assays) or EC₅₀ (for activation assays), which represents the concentration of the compound required to elicit a 50% response. This is a critical metric for ranking compounds.

Functional Assays: Unveiling the Mechanism of Action

Once binding is confirmed, it is essential to understand what the compound does at the receptor. Functional assays are employed to classify hits as agonists, antagonists, or allosteric modulators.

GPCR_Signaling node_ligand Analog (Ligand) node_gpcr GPCR node_ligand->node_gpcr Binds node_gprotein G-Protein (αβγ) node_gpcr->node_gprotein Activates node_effector Effector (e.g., Adenylyl Cyclase) node_gprotein->node_effector Modulates node_second_messenger Second Messenger (e.g., cAMP, Ca²⁺) node_effector->node_second_messenger Generates node_response Cellular Response node_second_messenger->node_response node_assay Functional Assay Measures Here node_second_messenger->node_assay

Caption: Generalized GPCR signaling cascade and the point of measurement for functional assays.

The choice of functional assay depends on the G-protein the receptor couples to:

  • Gs-coupled receptors: Activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Assays monitor cAMP levels.[14]

  • Gi-coupled receptors: Inhibit adenylyl cyclase, causing a decrease in cAMP. These assays typically require stimulation with an agent like forskolin to create a cAMP signal that can then be inhibited.[14]

  • Gq-coupled receptors: Activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and a subsequent release of intracellular calcium (Ca²⁺). Calcium flux assays are the standard method.[8][14]

Protocol 2: Gq-Coupled Receptor Calcium Flux Assay (FLIPR)

Objective: To measure the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor by monitoring changes in intracellular calcium.

Materials:

  • Host cell line (e.g., HEK293) stably expressing the target Gq-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist and antagonist for the target receptor (for controls).

  • A fluorescence imaging plate reader (FLIPR) or similar instrument capable of kinetic reading.[15]

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Assay Execution (FLIPR):

    • Place the cell plate and a compound plate (containing test compounds and controls) into the instrument.

    • The instrument measures a baseline fluorescence reading for several seconds.

    • The instrument's robotic pipettor adds the compounds from the source plate to the cell plate.

    • The instrument continues to read fluorescence kinetically for 1-3 minutes.

  • Data Analysis:

    • For Agonist Mode: An increase in fluorescence after compound addition indicates receptor activation. The response is typically measured as the peak fluorescence intensity or the area under the curve. An EC₅₀ is calculated from the dose-response curve.

    • For Antagonist Mode: The cells are pre-incubated with the test compound before adding a known agonist (at its EC₈₀ concentration). A reduction in the agonist-induced signal indicates antagonism. An IC₅₀ is calculated.

Tier 3: Selectivity and Early Safety Profiling

A potent compound is not useful if it interacts with many other targets, which can lead to off-target side effects. Tier 3 focuses on assessing the selectivity of confirmed hits.

Selectivity Counter-Screening

Hits should be tested against a panel of closely related receptor subtypes (e.g., if the hit is active at the D2 receptor, it should be tested against D1, D3, D4, and D5). They should also be screened against a broader panel of unrelated targets known to be associated with adverse effects (e.g., a commercial panel like the Eurofins SafetyScreen44).[1] A compound is generally considered "selective" if it is at least 10- to 100-fold more potent at its primary target than at other receptors.

Preliminary ADME-Tox

Early, simple in vitro assays can provide an initial assessment of a compound's drug-like properties.

  • Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions. Compounds are tested for their ability to inhibit major CYP enzymes (e.g., 3A4, 2D6, 2C9).[1][2]

  • Cytotoxicity: Evaluates general cellular toxicity, often using a simple cell viability assay (e.g., MTS or MTT) in a common cell line like HepG2.

Data Summary and Hit Prioritization

All quantitative data should be compiled for easy comparison, allowing for a data-driven approach to selecting which compounds will advance to more complex in vivo studies.

Table 1: Example Data Summary for Hit Prioritization

Compound IDPrimary TargetIC₅₀ (nM) [Binding]EC₅₀/IC₅₀ (nM) [Functional]Mode of ActionSelectivity (vs. Subtype X)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
ABC-001 Dopamine D21525 (Antagonist)Antagonist>200-fold>30>20
ABC-002 5-HT2A150210 (Antagonist)Antagonist5-fold2.55.1
ABC-003 Dopamine D258 (Agonist)Agonist>500-fold>3015.7

From this table, compounds ABC-001 and ABC-003 would be prioritized over ABC-002 due to their superior potency, selectivity, and lack of hERG and CYP inhibition at reasonable concentrations.

Conclusion

The initial pharmacological screening of a novel chemical series like the this compound analogs is a systematic process of inquiry. By employing a logical, tiered approach that begins with broad, high-throughput screening and progresses to focused potency and selectivity testing, researchers can efficiently identify and validate promising new chemical entities. The key to success lies not just in executing the assays, but in understanding the scientific rationale behind each step—from target selection to data interpretation. This structured methodology maximizes the probability of discovering compounds with genuine therapeutic potential while minimizing the expenditure of valuable resources. The hits prioritized through this cascade will form the foundation of a successful hit-to-lead and lead optimization campaign.

References

Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship of Octahydropyrrolo[3,4-c]pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of the octahydropyrrolo[3,4-c]pyrrole scaffold, a privileged core in modern medicinal chemistry. This bicyclic diamine has proven to be a versatile template for the design of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. We will dissect the key structural modifications that influence biological activity, drawing upon field-proven insights to illuminate the causal relationships behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

The Octahydropyrrolo[3,4-c]pyrrole Core: A Scaffold for CNS Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole ring system has emerged as a valuable isosteric replacement for the piperazine moiety in numerous CNS-active compounds.[1] Its rigid, bicyclic structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for the target receptor. Furthermore, the two nitrogen atoms provide convenient handles for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This scaffold has been successfully employed in the development of ligands for a range of CNS targets, including orexin receptors, metabotropic glutamate receptors, and nicotinic acetylcholine receptors.[1]

Case Study 1: Selective Orexin-2 Receptor Antagonists for Insomnia

The orexin system plays a critical role in the regulation of sleep and wakefulness, making orexin receptor antagonists a promising therapeutic strategy for the treatment of insomnia. The octahydropyrrolo[3,4-c]pyrrole core has been instrumental in the discovery of potent and selective orexin-2 receptor (OX2R) antagonists.[2][3]

General SAR Insights

A systematic exploration of the octahydropyrrolo[3,4-c]pyrrole scaffold has revealed key structural features that govern OX2R antagonist activity. The general structure consists of the central octahydropyrrolo[3,4-c]pyrrole core with substitutions at the N-2 and N-5 positions.

SAR_Summary_Orexin Core Octahydropyrrolo[3,4-c]pyrrole Core N2_Sub N-2 Position: - Typically a substituted benzamide - Crucial for potency Core->N2_Sub Substitution at N-2 N5_Sub N-5 Position: - Often a heteroaromatic group - Influences selectivity and DMPK properties Core->N5_Sub Substitution at N-5 Aryl_Group Aryl Group on Benzamide: - Substitution pattern is key - e.g., 2-fluoro, 5-cyano N2_Sub->Aryl_Group Aryl substitution Linker Linker to Heterocycle: - Direct attachment is common N5_Sub->Linker Attachment of heterocycle

Caption: Key SAR points for octahydropyrrolo[3,4-c]pyrrole based OX2R antagonists.

Data-Driven SAR Analysis

The following table summarizes the SAR of a series of octahydropyrrolo[3,4-c]pyrrole derivatives as OX2R antagonists.[2][4]

CompoundR1 (N-5)R2 (N-2)OX2R Ki (nM)OX1R Ki (nM)Selectivity (OX1/OX2)
11 2-Methyl-pyrimidin-4-yl2-Fluoro-5-methyl-benzoyl1600>10000>6.25
15 2-Methyl-pyrimidin-4-yl2-Fluoro-5-cyano-benzoyl7461000013.4
25 5-Trifluoromethyl-pyridin-2-yl2,5-Difluoro-benzoyl19120063
31 5-Chloro-pyridin-2-yl2-Fluoro-5-cyano-benzoyl111100100
32 5-Cyano-pyridin-2-yl2-Fluoro-5-cyano-benzoyl6.81300191
34 (JNJ-42847922) 5-Cyano-pyridin-2-yl2,5-Difluoro-benzoyl4.41200273

Data extracted from Letavic, M. A. et al. J. Med. Chem. 2015, 58 (14), 5620–5636.[2][4]

Causality Behind Experimental Choices:

  • N-5 Heterocycle: The initial exploration started with a pyrimidinyl group at the N-5 position (compounds 11 and 15 ), which showed modest potency. The shift to a pyridinyl moiety, particularly with electron-withdrawing substituents like trifluoromethyl, chloro, and cyano groups, led to a significant increase in OX2R affinity and selectivity (compounds 25 , 31 , 32 , and 34 ). This suggests that the electronic properties and the ability of the N-5 substituent to engage in specific interactions within the OX2R binding pocket are critical for high-affinity binding.

  • N-2 Benzamide Substitution: The substitution pattern on the benzoyl group at the N-2 position also plays a crucial role in determining potency. Comparing compounds 31 and 34 , both having a 5-cyano-pyridin-2-yl group at N-5, the change from a 2-fluoro-5-cyano-benzoyl group in 31 to a 2,5-difluoro-benzoyl group in 34 resulted in a nearly 2.5-fold improvement in OX2R affinity. This highlights the sensitivity of the binding pocket to the electronic and steric properties of this region of the molecule.

Experimental Protocol: FLIPR Assay for Orexin Receptor Antagonists

The functional activity of the synthesized compounds as orexin receptor antagonists can be determined using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels.

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 receptor (OX1R) or orexin-2 receptor (OX2R) are cultured in appropriate media (e.g., Iscove's modified DMEM with supplements) and seeded into 384-well black, clear-bottom plates.[5]

  • Dye Loading: The cell plates are washed with an assay buffer (HBSS with HEPES, BSA, and probenecid). A calcium-sensitive dye, such as Fluo-4 AM, is then added to the cells, and the plates are incubated to allow for dye loading.[5][6]

  • Compound Addition: The dye solution is removed, and the cells are washed again with the assay buffer. The test compounds, diluted to various concentrations, are added to the wells.[5]

  • Agonist Stimulation and Signal Detection: The plates are placed in the FLIPR instrument. After a short incubation with the test compound, an orexin agonist (e.g., orexin-A) is added to stimulate the receptors. The FLIPR instrument measures the fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[5][6]

  • Data Analysis: The antagonist effect of the test compounds is quantified by measuring the inhibition of the agonist-induced calcium signal. IC50 values are then calculated from the concentration-response curves.

FLIPR_Workflow cluster_prep Plate Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Seeding Seed CHO-OX1R/OX2R cells in 384-well plates Wash1 Wash cells Cell_Seeding->Wash1 Dye_Loading Load cells with Fluo-4 AM calcium dye Add_Compound Add test compounds Dye_Loading->Add_Compound Wash1->Dye_Loading Incubate Incubate Add_Compound->Incubate Add_Agonist Add orexin agonist Incubate->Add_Agonist Measure_Fluorescence Measure fluorescence (calcium signal) Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the FLIPR-based functional assay for orexin receptor antagonists.

Case Study 2: Negative Allosteric Modulators of mGlu1

Metabotropic glutamate receptor 1 (mGlu1) is a GPCR that plays a significant role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully utilized to develop negative allosteric modulators (NAMs) of mGlu1.[1][7]

SAR Highlights

The development of octahydropyrrolo[3,4-c]pyrrole-based mGlu1 NAMs involved replacing a piperazine core from an initial hit compound. This modification led to a significant increase in potency.[1]

CompoundR1 (N-5)R2 (N-2)hmGlu1 IC50 (nM)
1 (Piperazine core) 4-methoxy-7-quinolylAdamantan-1-yl-carbonyl1100
8 4-methoxy-7-quinolylAdamantan-1-yl-carbonyl150
20 4-methoxy-7-quinolyl4-fluorophenyl-acetyl290
21 4-methoxy-7-quinolyl3-fluorophenyl-acetyl380
22 4-methoxy-7-quinolyl2-fluorophenyl-acetyl>30000

Data extracted from Wolkenberg, S. E. et al. Bioorg. Med. Chem. Lett. 2013, 23 (18), 5138-5142.[1]

Causality Behind Experimental Choices:

  • Scaffold Hop from Piperazine: The direct replacement of the piperazine ring in the initial hit (1 ) with the octahydropyrrolo[3,4-c]pyrrole scaffold (8 ) resulted in a greater than seven-fold increase in potency against human mGlu1. This demonstrates the value of the rigid bicyclic core in optimizing receptor interactions.[1]

  • N-2 Amide Substituent: While the adamantyl amide in compound 8 provided high potency, exploration of other amide groups was undertaken to improve physicochemical properties. Phenylacetyl derivatives were investigated, with the position of the fluoro substituent on the phenyl ring having a dramatic effect on activity. A 4-fluoro or 3-fluoro substitution (20 and 21 ) was well-tolerated, whereas a 2-fluoro substitution (22 ) led to a complete loss of activity. This indicates a strict steric and/or electronic requirement in the binding pocket accommodating this part of the molecule.

Case Study 3: Subtype-Selective Nicotinic Acetylcholine Receptor Ligands

The octahydropyrrolo[3,4-c]pyrrole scaffold has also been employed to develop ligands for nicotinic acetylcholine receptors (nAChRs), with substitutions on the core dictating selectivity between different subtypes, such as α4β2 and α7.[8][9][10]

Switching Selectivity

A series of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles demonstrated that simple substitution patterns can effectively switch subtype selectivity.

CompoundR (N-2)α4β2 Ki (nM)α7 Ki (nM)Selectivity
4 H0.171100α4β2 selective
5 Me0.232400α4β2 selective
10 3-Pyridylcarbonyl4.11.8α7 selective
12 5-Isoxazolylcarbonyl331.2α7 selective

Data extracted from Bunnelle, W. H. et al. J. Med. Chem. 2009, 52 (14), 4126–4141.[8]

Causality Behind Experimental Choices:

  • N-2 Substitution Dictates Selectivity: Unsubstituted or small alkyl-substituted compounds at the N-2 position (e.g., 4 and 5 ) displayed high affinity and selectivity for the α4β2 nAChR. In contrast, the introduction of an acyl group, particularly a heteroaroyl group like 3-pyridylcarbonyl (10 ) or 5-isoxazolylcarbonyl (12 ), dramatically shifted the selectivity towards the α7 nAChR. This suggests that the N-2 position interacts with a region of the nAChR binding site that differs significantly between the α4β2 and α7 subtypes, allowing for the rational design of subtype-selective ligands.

Synthetic Strategy: Accessing the Octahydropyrrolo[3,4-c]pyrrole Core

A common synthetic route to the octahydropyrrolo[3,4-c]pyrrole core involves a 1,3-dipolar cycloaddition reaction. A general scheme for the synthesis of N-2 and N-5 substituted derivatives is outlined below.

Synthesis_Workflow Start 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Boc_Protect Boc Protection (Boc)2O, DCM Start->Boc_Protect Debenzylation Hydrogenation (Pd/C, H2) Boc_Protect->Debenzylation N5_Alkylation N-5 Alkylation/Arylation Debenzylation->N5_Alkylation Route A N2_Acylation_B N-2 Acylation/Amidation Debenzylation->N2_Acylation_B Route B N5_Substituted N-5 Substituted Intermediate Boc_Deprotection_A Boc Deprotection (TFA, DCM) N5_Substituted->Boc_Deprotection_A N2_Substituted N-2 Substituted Intermediate Boc_Deprotection_B Boc Deprotection (TFA, DCM) N2_Substituted->Boc_Deprotection_B Final_Product Final N-2, N-5 Disubstituted Product N5_Alkylation->N5_Substituted N2_Acylation_A N-2 Acylation/Amidation Boc_Deprotection_A->N2_Acylation_A N2_Acylation_A->Final_Product N2_Acylation_B->N2_Substituted N5_Alkylation_B N-5 Alkylation/Arylation Boc_Deprotection_B->N5_Alkylation_B N5_Alkylation_B->Final_Product

Caption: General synthetic routes to N-2, N-5 disubstituted octahydropyrrolo[3,4-c]pyrroles.

This dual-route strategy provides the flexibility to introduce various substituents at both nitrogen atoms, facilitating the construction of diverse chemical libraries for SAR exploration.[4]

Conclusion

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a highly valuable and versatile core in contemporary drug discovery. Its rigid structure and the presence of two modifiable nitrogen atoms have enabled the development of potent and selective ligands for a variety of challenging CNS targets. As demonstrated in the case studies, a systematic and data-driven approach to exploring the structure-activity relationships of this scaffold can lead to the identification of clinical candidates with optimized pharmacological and pharmacokinetic profiles. The insights and methodologies presented in this guide are intended to empower researchers to effectively leverage the octahydropyrrolo[3,4-c]pyrrole core in their pursuit of novel therapeutics.

References

Potential therapeutic applications of the pyrrolo[3,4-c]pyrrole core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]pyrrole core, a unique and rigid bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential applications of this privileged structure. We will delve into its key therapeutic applications, focusing on the well-documented anti-inflammatory and anticancer properties, supported by detailed mechanistic insights, structure-activity relationships (SAR), and relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of the pyrrolo[3,4-c]pyrrole scaffold.

Introduction: The Allure of the Pyrrolo[3,4-c]pyrrole Scaffold

The pyrrolo[3,4-c]pyrrole skeleton, characterized by two fused five-membered rings each containing a nitrogen atom, presents a planar and electron-rich architecture. This inherent rigidity and the potential for diverse substitutions at multiple positions make it an attractive starting point for the design of targeted therapies. Its structural features allow for precise spatial orientation of functional groups, facilitating strong and specific interactions with biological targets. While often overshadowed by its close isomer, the pyrrolo[3,4-c]pyridine core, recent research has illuminated the unique therapeutic avenues offered by the pyrrolo[3,4-c]pyrrole framework itself.

This guide will focus on two primary areas where the pyrrolo[3,4-c]pyrrole core has shown significant promise:

  • Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Notably through the inhibition of histone deacetylase (HDAC) enzymes.

We will explore the causality behind the design of derivatives targeting these pathways, backed by experimental evidence and in silico modeling.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Pathway

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its upregulation is associated with inflammation and pain. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Inhibition of COX-1 and COX-2

Derivatives of the pyrrolo[3,4-c]pyrrole core have emerged as potent inhibitors of both COX-1 and COX-2.[1][2] The central scaffold is believed to mimic the binding of arachidonic acid in the active site of the COX enzymes. The mechanism involves the insertion of the pyrrolo[3,4-c]pyrrole moiety into the hydrophobic channel of the enzyme, with specific substitutions on the core forming key interactions with amino acid residues, thereby blocking the entry and conversion of the natural substrate. Molecular docking studies have shown that these compounds can occupy the active site in a manner similar to known inhibitors like meloxicam.[1]

dot graph "COX_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation_Pain" [label="Inflammation & Pain"]; "Pyrrolo_3_4_c_pyrrole_Derivatives" [label="Pyrrolo[3,4-c]pyrrole\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain"; "Pyrrolo_3_4_c_pyrrole_Derivatives" -> "COX_Enzymes" [label="Inhibition", style=dashed, color="#34A853"]; } caption: "Inhibition of the COX pathway by pyrrolo[3,4-c]pyrrole derivatives."

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrrolo[3,4-c]pyrrole derivatives is highly dependent on the nature and position of substituents on the core structure. Mannich base derivatives, in particular, have shown promising results as preferential COX-2 inhibitors.[3]

Key SAR observations include:

  • N-Substitution: The introduction of Mannich bases at the nitrogen atoms of the pyrrole rings is crucial for potent COX inhibitory activity.

  • Aromatic and Heteroaromatic Moieties: The nature of the amine used in the Mannich reaction significantly influences activity and selectivity. Aromatic and heteroaromatic amines often lead to enhanced potency.

  • Lipophilicity: A balance in lipophilicity is essential for optimal activity. Highly lipophilic or hydrophilic substituents can lead to a decrease in inhibitory potential.

Quantitative Data: COX Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrrolo[3,4-c]pyrrole derivatives.

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
7a 4-methylpiperazin-1-yl>1001.25>80[1]
7b 4-phenylpiperazin-1-yl15.60.4534.7[1]
7c 4-(2-methoxyphenyl)piperazin-1-yl10.20.2148.6[1]
Meloxicam (Reference)2.50.83.1[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This protocol outlines a standard method for evaluating the COX inhibitory activity of pyrrolo[3,4-c]pyrrole derivatives.[4]

Principle:

The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid

  • Test compounds (pyrrolo[3,4-c]pyrrole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and test compounds to the desired concentrations in the assay buffer.

  • Assay Setup: To each well of a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer

    • 10 µL of Hemin

    • 10 µL of the test compound solution (or vehicle for control)

    • 10 µL of COX-1 or COX-2 enzyme solution

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to each well, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Measurement: Read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Anticancer Applications: Targeting Epigenetic Regulation

Epigenetic modifications, particularly the acetylation and deacetylation of histones, play a crucial role in the regulation of gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a common feature in many cancers, making HDAC inhibitors a promising class of anticancer agents.

Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

Pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives have been designed and synthesized as potent HDAC inhibitors.[6] These compounds typically consist of three key pharmacophoric features:

  • A zinc-binding group (ZBG) , such as a hydroxamic acid, which chelates the zinc ion in the active site of the HDAC enzyme.

  • A linker region, which connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme.

  • A cap group , in this case, the pyrrolo[3,4-c]pyrrole core, which interacts with the surface of the enzyme and contributes to isoform selectivity.

By binding to the active site, these inhibitors block the deacetylation of histones, leading to hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

dot graph "HDAC_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Histone_Acetylation" [label="Histone Acetylation\n(Gene Expression ON)"]; "HDACs" [label="Histone Deacetylases\n(HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Histone_Deacetylation" [label="Histone Deacetylation\n(Gene Expression OFF)"]; "Cancer_Progression" [label="Cancer Progression"]; "Pyrrolo_3_4_c_pyrrole_Derivatives" [label="Pyrrolo[3,4-c]pyrrole\nHydroxamic Acids", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Histone_Acetylation" -> "HDACs"; "HDACs" -> "Histone_Deacetylation"; "Histone_Deacetylation" -> "Cancer_Progression"; "Pyrrolo_3_4_c_pyrrole_Derivatives" -> "HDACs" [label="Inhibition", style=dashed, color="#34A853"]; } caption: "HDAC inhibition by pyrrolo[3,4-c]pyrrole hydroxamic acids."

Structure-Activity Relationship (SAR) Insights

The design of potent and selective HDAC inhibitors based on the pyrrolo[3,4-c]pyrrole scaffold is guided by key SAR principles.

  • Hydroxamic Acid Moiety: The presence of the hydroxamic acid group is essential for potent HDAC inhibition due to its strong zinc-chelating ability.

  • Linker Length and Composition: The length and flexibility of the linker between the pyrrolo[3,4-c]pyrrole core and the hydroxamic acid are critical for optimal positioning within the HDAC active site.

  • Substituents on the Pyrrolo[3,4-c]pyrrole Core: Modifications to the "cap" group can influence isoform selectivity and overall potency. For instance, the introduction of a trifluoromethyl (-CF3) group has been shown to have a significant effect on biological activity.[7]

Quantitative Data: HDAC Inhibition and Cytotoxicity

The following tables summarize the in vitro HDAC inhibitory activity and antiproliferative effects of representative pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives.

Table 2: In Vitro HDAC Inhibitory Activity

Compound IDR GroupHDAC1 IC50 (µM)HDAC6 IC50 (µM)Reference
9a H>100>100[8]
9b CH325.315.8[8]
9c CF31.20.8[8]
SAHA (Vorinostat) (Reference)0.030.01[8]

Table 3: In Vitro Antiproliferative Activity (IC50 in µM)

Compound IDMDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)Reference
9a >100>100[8]
9b 50.163.2[8]
9c 10.515.8[8]
SAHA (Vorinostat) 5.27.9[8]
Experimental Protocol: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the HDAC inhibitory potential of pyrrolo[3,4-c]pyrrole derivatives.[9]

Principle:

This assay utilizes an acetylated histone HDAC substrate coated on a microplate. Active HDACs deacetylate the substrate, which is then recognized by a specific antibody. The amount of deacetylated product, proportional to HDAC activity, is detected fluorometrically.

Materials:

  • Purified HDAC enzyme (e.g., HDAC1, HDAC6)

  • HDAC assay buffer

  • Acetylated histone substrate-coated microplate

  • HDAC inhibitor (test compounds and positive control, e.g., Trichostatin A)

  • Capture antibody

  • Detection antibody conjugated to a fluorescent probe

  • Fluorescent microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolo[3,4-c]pyrrole test compounds and a positive control inhibitor.

  • Enzyme Reaction: To the substrate-coated wells, add the HDAC enzyme and the test compound dilutions. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.

  • Detection: Wash the plate and add the capture antibody, followed by incubation. After another wash step, add the detection antibody and incubate.

  • Signal Development: Add a fluorogenic substrate and incubate to develop the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle:

In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (pyrrolo[3,4-c]pyrrole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,4-c]pyrrole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Synthesis Strategies for the Pyrrolo[3,4-c]pyrrole Core

The synthesis of the pyrrolo[3,4-c]pyrrole core and its derivatives can be achieved through several synthetic routes. A common approach involves a [3+2] cycloaddition reaction. For instance, the reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds can lead to the formation of multi-substituted pyrroles.[10] Another strategy involves the reaction of a 1,4-dicarbonyl compound with an amine.[11] The synthesis of diketopyrrolopyrrole derivatives can also be achieved via nucleophilic aromatic substitution reactions.[12] The choice of synthetic route depends on the desired substitution pattern on the core structure.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Starting_Materials" [label="Starting Materials\n(e.g., TosMIC, dicarbonyls)"]; "Cycloaddition_Condensation" [label="Cycloaddition or\nCondensation Reaction"]; "Pyrrolo_3_4_c_pyrrole_Core" [label="Pyrrolo[3,4-c]pyrrole\nCore Structure", fillcolor="#FBBC05", fontcolor="#202124"]; "Functionalization" [label="Further\nFunctionalization"]; "Therapeutic_Derivatives" [label="Therapeutic Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Materials" -> "Cycloaddition_Condensation"; "Cycloaddition_Condensation" -> "Pyrrolo_3_4_c_pyrrole_Core"; "Pyrrolo_3_4_c_pyrrole_Core" -> "Functionalization"; "Functionalization" -> "Therapeutic_Derivatives"; } caption: "General synthetic workflow for pyrrolo[3,4-c]pyrrole derivatives."

Future Perspectives and Other Potential Therapeutic Applications

While the anti-inflammatory and anticancer activities of pyrrolo[3,4-c]pyrrole derivatives are the most extensively studied, the unique structural features of this core suggest its potential in other therapeutic areas. Preliminary studies on related pyrrole-containing structures have indicated potential for:

  • Neuroprotective Effects: Some pyrrole derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.[1][13]

  • Antiviral and Antimicrobial Activity: The pyrrole moiety is present in several natural and synthetic compounds with antimicrobial and antiviral properties.[14][15] Further exploration of pyrrolo[3,4-c]pyrrole derivatives in this area is warranted.

The continued exploration of the chemical space around the pyrrolo[3,4-c]pyrrole core, guided by computational modeling and high-throughput screening, is likely to uncover novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The development of more efficient and versatile synthetic methodologies will also be crucial in expanding the library of accessible compounds for biological evaluation.

Conclusion

The pyrrolo[3,4-c]pyrrole core represents a valuable and versatile scaffold in modern medicinal chemistry. Its demonstrated efficacy as a template for potent COX and HDAC inhibitors underscores its therapeutic potential in the fields of inflammation and oncology. The insights into the structure-activity relationships and the availability of robust experimental protocols provide a solid foundation for the rational design and development of new drug candidates. As research in this area continues to evolve, the pyrrolo[3,4-c]pyrrole core is poised to yield a new generation of innovative therapeutics for a range of human diseases.

References

The Pyrrolo[3,4-c]pyrrole Scaffold: A Privileged Core in Bioactive Compounds and Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]pyrrole core, a bicyclic aromatic heterocycle, represents a fascinating and highly versatile scaffold in modern chemistry. While its direct presence in naturally occurring products is notably limited, its synthetic derivatives, particularly the 1,4-dione substituted analogs known as diketopyrrolopyrroles (DPPs), have garnered immense interest. This guide provides a comprehensive technical overview of the pyrrolo[3,4-c]pyrrole scaffold, delving into its fundamental properties, robust synthetic methodologies, and its significant impact on the fields of medicinal chemistry and materials science. We will explore the nuanced reactivity of this scaffold, detail key synthetic protocols, and examine its role as a pharmacophore in the development of novel therapeutic agents and as a chromophore in advanced functional materials.

Introduction: The Allure of a Symmetrical Scaffold

The pyrrolo[3,4-c]pyrrole system is characterized by two fused pyrrole rings, creating a planar, electron-rich aromatic core. This inherent symmetry and electronic nature bestow upon its derivatives a unique combination of photophysical and biological properties. Although a direct lineage to a wide array of natural products is not as pronounced as with other heterocyclic systems, the pyrrole moiety itself is a cornerstone of many vital natural molecules, including heme, chlorophyll, and vitamin B12.[1][2][3] The pyrrolo[3,4-c]pyrrole scaffold can be viewed as a synthetically accessible platform that captures and enhances some of the desirable electronic and interactive properties of the simple pyrrole ring.

The true explosion of interest in this scaffold came with the discovery of diketopyrrolopyrroles (DPPs). These derivatives, featuring carbonyl groups at the 1 and 4 positions, exhibit exceptional light and thermal stability, strong absorption and emission in the visible and near-infrared regions, and high fluorescence quantum yields.[4] These properties have made them invaluable as high-performance pigments. More recently, the medicinal chemistry community has recognized the potential of the pyrrolo[3,4-c]pyrrole core as a rigid scaffold for the design of targeted bioactive molecules.

This guide will navigate the chemistry of the pyrrolo[3,4-c]pyrrole scaffold, with a focus on providing practical insights for its utilization in research and development.

Synthetic Strategies for the Pyrrolo[3,4-c]pyrrole Core

The construction of the pyrrolo[3,4-c]pyrrole nucleus is a topic of significant research, with several reliable methods established. The choice of synthetic route is often dictated by the desired substitution pattern and the intended application of the final compound.

The Cornerstone: Synthesis of 1,4-Diketopyrrolo[3,4-c]pyrroles (DPPs)

The most prevalent and versatile method for constructing the pyrrolo[3,4-c]pyrrole-1,4-dione skeleton is the reaction of a nitrile with a dialkyl succinate in the presence of a strong base.[4] This approach allows for the introduction of a wide variety of substituents at the 3- and 6-positions, which directly influences the electronic and, consequently, the photophysical and biological properties of the molecule.

This protocol describes a standard procedure for the synthesis of a common DPP derivative.

Materials:

  • Benzonitrile

  • Diethyl succinate

  • Sodium tert-butoxide

  • tert-Butanol (anhydrous)

  • Methanol

  • Water

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet is charged with anhydrous tert-butanol.

  • Base Addition: Sodium tert-butoxide is carefully added to the solvent under an inert atmosphere.

  • Reagent Addition: A mixture of benzonitrile and diethyl succinate is added dropwise to the stirred suspension of the base at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into methanol/water.

  • Precipitation and Filtration: The resulting precipitate is collected by filtration, washed sequentially with methanol and water, and dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or sublimation to obtain the desired 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a strong base like sodium tert-butoxide necessitates an inert atmosphere to prevent quenching by atmospheric moisture and carbon dioxide.

  • Anhydrous Solvent: The presence of water would consume the base and hinder the reaction.

  • Stepwise Addition: Dropwise addition of the reagents helps to control the exothermicity of the reaction.

  • Methanol/Water Quench: This step serves to neutralize the excess base and precipitate the product, which is typically poorly soluble in this mixture.

Functionalization of the Pyrrolo[3,4-c]pyrrole Core

Further diversification of the pyrrolo[3,4-c]pyrrole scaffold can be achieved through modifications at the nitrogen atoms and the aromatic substituents.

  • N-Alkylation and N-Arylation: The hydrogen atoms on the nitrogen atoms of the DPP core can be substituted with alkyl or aryl groups. This is a crucial strategy to improve the solubility of these often sparingly soluble compounds and to tune their electronic properties and solid-state packing.[4]

  • Substitution at the 3- and 6-Positions: The choice of the starting nitrile in the DPP synthesis directly determines the substituents at the 3- and 6-positions. A wide range of aromatic and heteroaromatic nitriles can be employed, leading to a vast library of DPP derivatives with tailored properties.

Biological Activities of Pyrrolo[3,4-c]pyrrole Derivatives

While natural products containing the pyrrolo[3,4-c]pyrrole core are scarce, synthetic derivatives have shown promising biological activities. The rigid, planar structure of the scaffold makes it an excellent platform for presenting pharmacophoric groups in a well-defined spatial orientation.

A notable example is the investigation of pyrrolo[3,4-c]pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for the treatment of pain and inflammation. The ability to design selective inhibitors is crucial to minimize side effects. The pyrrolo[3,4-c]pyrrole scaffold has been explored as a template for the development of such inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[3,4-c]pyrrole derivatives is highly dependent on the nature and position of the substituents. For instance, in the context of COX inhibition, the substituents on the 3- and 6-positions and the N-substituents play a critical role in determining the potency and selectivity of the compounds.

Below is a diagram illustrating the general structure-activity relationships for pyrrolo[3,4-c]pyrrole-based COX inhibitors.

SAR_COX_Inhibitors scaffold Pyrrolo[3,4-c]pyrrole Core (Rigid Scaffold) sub_R1 R1 Substituents (e.g., at N-2, N-5) scaffold->sub_R1 Modulates solubility and membrane permeability sub_R2 R2 Substituents (e.g., at C-3, C-6) scaffold->sub_R2 Interacts with active site residues activity Biological Activity (COX Inhibition & Selectivity) sub_R1->activity Influences potency sub_R2->activity Dictates selectivity (COX-1 vs. COX-2)

Caption: Structure-Activity Relationship (SAR) for Pyrrolo[3,4-c]pyrrole-based COX Inhibitors.

Applications in Materials Science

The exceptional photophysical properties of diketopyrrolopyrroles have led to their widespread use as high-performance organic pigments. Their applications extend to organic electronics, where they are utilized in:

  • Organic Field-Effect Transistors (OFETs): The planar structure and ability to form ordered solid-state packing make DPPs excellent candidates for charge transport layers in OFETs.

  • Organic Photovoltaics (OPVs): Their strong absorption in the visible spectrum allows them to be used as donor or acceptor materials in the active layer of organic solar cells.

  • Fluorescent Probes and Bioimaging: The high fluorescence quantum yields and photostability of some DPP derivatives make them suitable for use as fluorescent labels in biological imaging applications.

Spectroscopic Characterization

The characterization of pyrrolo[3,4-c]pyrrole derivatives relies on a combination of standard spectroscopic techniques.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. The symmetrical nature of many DPPs often leads to simplified spectra.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • UV-Vis and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties of DPPs and other fluorescent derivatives, providing information on their absorption and emission maxima, and quantum yields.

  • Infrared (IR) Spectroscopy: The strong carbonyl stretching frequency in DPPs is a characteristic feature in their IR spectra.

Table 1: Representative Spectroscopic Data for 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Spectroscopic TechniqueCharacteristic Data
1H NMR (CDCl3)Aromatic protons typically appear as multiplets in the range of 7.4-7.8 ppm. The N-H protons may appear as a broad singlet.
13C NMR (CDCl3)Carbonyl carbons resonate around 160-170 ppm. Aromatic carbons appear in the 120-140 ppm region.
IR (KBr, cm-1)Strong C=O stretching vibration around 1650-1700 cm-1. N-H stretching around 3100-3300 cm-1.
UV-Vis (in solution)Strong absorption bands in the visible region, typically between 450-550 nm.
Fluorescence (in solution)Emission maximum is typically red-shifted from the absorption maximum.

Future Outlook

The pyrrolo[3,4-c]pyrrole scaffold continues to be a fertile ground for innovation in both medicinal chemistry and materials science. Future research is likely to focus on:

  • Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral pyrrolo[3,4-c]pyrrole derivatives for applications as chiral ligands and bioactive molecules.

  • Novel Biological Targets: Exploring the potential of this scaffold to interact with a wider range of biological targets beyond COX enzymes.

  • Advanced Materials: The design and synthesis of novel DPP-based materials with tailored electronic and optical properties for next-generation organic electronics and photonics.

  • Bioconjugation: The development of methods to conjugate pyrrolo[3,4-c]pyrrole derivatives to biomolecules for applications in diagnostics and targeted therapy.

Conclusion

The pyrrolo[3,4-c]pyrrole scaffold, particularly in its 1,4-dione form, represents a remarkable example of a synthetically accessible core that has found significant applications far beyond its limited representation in nature. Its robust synthesis, tunable properties, and demonstrated utility in both biological and material contexts ensure that it will remain a key structural motif for innovation in the years to come. This guide has provided a foundational understanding of the chemistry and applications of this privileged scaffold, with the aim of inspiring further research and development in this exciting area.

References

The Ascendance of Pyrrole-Based Bicyclic Scaffolds: A Technical Guide to Their Discovery and Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus, a cornerstone of heterocyclic chemistry, has given rise to a diverse and potent class of bicyclic compounds that are integral to modern drug discovery. This technical guide provides an in-depth exploration of the discovery, synthesis, and medicinal significance of key pyrrole-based bicyclic systems, including indolizines, pyrrolizidine alkaloids, pyrrolo[1,2-a]pyrazines, and pyrrolo[2,1-f][1][2][3]triazines. We will delve into the historical context of their emergence, from natural product isolation to rational drug design. Detailed synthetic methodologies are presented, highlighting the strategic chemical logic that underpins their construction. A significant focus is placed on their mechanisms of action, structure-activity relationships (SAR), and their impact on a range of therapeutic areas, from oncology and infectious diseases to central nervous system disorders. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive and practical resource on these privileged scaffolds.

Introduction: The Privileged Nature of Pyrrole-Based Bicyclic Systems

Nitrogen-containing heterocycles are fundamental building blocks in the design of pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs featuring these motifs. Among these, the pyrrole ring is a particularly versatile and valuable scaffold.[4] When fused to a second ring, the resulting bicyclic systems exhibit a unique combination of structural rigidity, three-dimensionality, and electronic properties that make them ideal for interacting with biological targets.[5] This guide will focus on four prominent classes of pyrrole-based bicyclic compounds that have demonstrated significant therapeutic potential.

The Indolizine Core: From Natural Products to Diverse Pharmacological Activities

The indolizine scaffold, an isomer of indole, is found in a variety of natural products and has been the subject of extensive synthetic and medicinal chemistry efforts.[6]

Discovery and Historical Context

The history of indolizine chemistry dates back to the late 19th and early 20th centuries with the pioneering work of Angeli and Scholtz.[7] The discovery of the potent anticancer agent Camptothecin, which contains an indolizine-like substructure, spurred significant interest in this scaffold, leading to the exploration of its diverse biological activities.[6]

Key Synthetic Strategies: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction.[3][5][8] This reaction typically involves the in situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an alkyne or alkene, to form the bicyclic system.

This protocol describes a general procedure for the synthesis of a functionalized indolizine, adapted from established methodologies.[9]

Step 1: Formation of the Pyridinium Salt

  • To a solution of the desired pyridine derivative (1.0 eq) in acetone (10 mL) is added the appropriate α-halo carbonyl compound (1.1 eq).

  • The mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

Step 2: Generation of the Pyridinium Ylide and Cycloaddition

  • The pyridinium salt (1.0 eq) and the selected dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq) are suspended in a suitable solvent such as toluene (20 mL).

  • A base, typically a tertiary amine like triethylamine (1.5 eq), is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • The reaction mixture is filtered to remove any precipitated salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure indolizine derivative.

Mechanism of Action and Therapeutic Applications

Indolizine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and calcium channel blocking effects.[1][2][10][11]

  • Anticancer Activity: A significant mechanism of action for many anticancer indolizines is the disruption of microtubule dynamics.[12] These compounds often bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

  • Calcium Channel Blockade: Certain 1-sulfonylindolizine derivatives have been identified as potent L-type calcium channel blockers, with some compounds exhibiting IC50 values in the nanomolar range for the inhibition of [3H]nitrendipine binding.[1][10] This activity makes them promising candidates for the treatment of cardiovascular diseases.

Structure-Activity Relationship (SAR)

The biological activity of indolizine derivatives can be significantly modulated by the nature and position of substituents.

Compound R1 R2 R3 Antiproliferative Activity (IC50, nM)
8e HCF3H47-117
8h Hn-propylHNot specified, but potent
SR33557 SO2-arylHvariousK0.5 = 20 nM (contraction blockade)
9ab SO2-arylisopropylvariousIC50 = 0.19-4.5 nM ([3H]nitrendipine binding)

Table 1: SAR data for selected indolizine derivatives with anticancer and calcium channel blocking activities. Data compiled from multiple sources.[1][12]

Pyrrolizidine Alkaloids: A Double-Edged Sword of Toxicity and Therapeutic Potential

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds found in thousands of plant species.[2] While notorious for their hepatotoxicity, they also possess a range of potentially beneficial biological activities.

Discovery and Historical Context

PAs were first identified in plants in the 19th century, though their toxic effects were not fully recognized until the 20th century through observations of livestock poisoning.[2] This led to the understanding of their potent hepatotoxic and genotoxic nature.[2]

Biosynthesis and Synthetic Approaches

In plants, PAs are biosynthesized from the polyamines putrescine and spermidine via the enzyme homospermidine synthase.[2][13] The total synthesis of PAs is a complex endeavor, often involving multi-step sequences.[14][15][16][17]

Mechanism of Hepatotoxicity

The toxicity of unsaturated PAs is a result of their metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][18][19][20][21][22][23] This process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs), which are potent electrophiles.[18]

graph "Pyrrolizidine Alkaloid Metabolic Activation and Toxicity" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PA [label="Pyrrolizidine Alkaloid (PA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP3A4 [label="CYP450 Enzymes (e.g., CYP3A4)", fillcolor="#FBBC05", fontcolor="#202124"]; DHPA [label="Dehydropyrrolizidine Alkaloid (DHPA)\n(Reactive Pyrrolic Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detox [label="Detoxification\n(GSH Conjugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adducts [label="Macromolecular Adducts\n(DNA, Proteins)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Toxicity [label="Hepatotoxicity, Genotoxicity, Carcinogenicity", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

PA -> CYP3A4 [label="Metabolic Activation"]; CYP3A4 -> DHPA; DHPA -> Detox [label="Detoxification Pathway"]; DHPA -> Adducts [label="Toxic Pathway"]; Adducts -> Toxicity; }

Metabolic activation of pyrrolizidine alkaloids.

These DHPAs can then form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[19][21]

Therapeutic Potential and Cytotoxicity

Despite their toxicity, some PAs have shown potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Pyrrolizidine Alkaloid Cell Line Cytotoxicity (EC50/IC50)
LasiocarpineHepG2-CYP3A4EC50 = 12.6 µM
SeneciphyllineHepG2-CYP3A4EC50 = 26.2 µM
Indicine N-oxideVarious human cancer cell linesIC50 = 46-100 µM
EuropineRAW 264.7 macrophagesIC50 = 7.9 µM (anti-inflammatory)

Table 2: Cytotoxicity and anti-inflammatory activity of selected pyrrolizidine alkaloids. Data compiled from multiple sources.[18][19][21]

Pyrrolo[1,2-a]pyrazines: Targeting the Central Nervous System

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure for the development of agents targeting the central nervous system (CNS), particularly as anticonvulsants and anxiolytics.[8][24]

Synthesis and Development

Derivatives of pyrrolo[1,2-a]pyrazine are often synthesized through multicomponent reactions, such as the Ugi reaction, which allows for the rapid generation of diverse chemical libraries.[25]

Mechanism of Action
  • Anticonvulsant Activity: The precise mechanism of anticonvulsant action for many pyrrolo[1,2-a]pyrazine derivatives is still under investigation, but it does not appear to involve the inhibition of voltage-dependent sodium channels.[8]

  • Anxiolytic Activity: Some pyrrolo[1,2-a]pyrazine-containing compounds act as ligands for the 18-kDa translocator protein (TSPO), which is involved in the regulation of anxiety.[24][26]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

SAR studies have revealed that the anticonvulsant potency of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the substitution pattern of the aromatic ring.[27][28]

Compound Substitution on Phenyl Ring Anticonvulsant Activity (ED50, mg/kg)
5a meta-substitutedED50 = 32.24 (6 Hz test)
(4S,8aS)-5h meta-trifluoromethylBroad spectrum activity
(4S,8aS)-5l meta-trifluoromethoxyBroad spectrum activity

Table 3: Anticonvulsant activity of selected pyrrolo[1,2-a]pyrazine derivatives. Data compiled from multiple sources.[27][28][29]

Pyrrolo[2,1-f][1][2][3]triazines: A Modern Success Story in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a relatively new but highly significant player in medicinal chemistry, being the core of several successful drugs.[9][10][30][31]

Discovery and Clinical Significance

This scaffold gained prominence with the development of the antiviral drug Remdesivir, which has been used in the treatment of COVID-19.[9][10] It is also the core of the FDA-approved kinase inhibitor Avapritinib.[9]

graph "Drug Development Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Scaffold [label="Pyrrolo[2,1-f][1][2][3]triazine Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nLibrary Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="High-Throughput Screening\n(e.g., Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#202124", fontcolor="#FFFFFF"]; Drug [label="Approved Drug\n(e.g., Remdesivir, Avapritinib)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scaffold -> Synthesis; Synthesis -> Screening; Screening -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Clinical; Clinical -> Drug; }

General workflow for drug development.
Synthetic Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various routes, often starting from pyrrole derivatives.[3][5][10][25][30][32][33]

This protocol is a generalized representation of a multi-step synthesis for a kinase inhibitor containing the pyrrolo[2,1-f][1][2][3]triazine scaffold.[3][5][25]

Step 1: N-Amination of a Pyrrole Precursor

  • A solution of a suitable 2-substituted pyrrole (1.0 eq) in an anhydrous solvent like THF is cooled to 0 °C.

  • A strong base such as sodium hydride (1.1 eq) is added portion-wise.

  • An aminating agent, for example, monochloramine (generated in situ), is then added, and the reaction is stirred until completion.

Step 2: Cyclization to Form the Bicyclic Core

  • The N-aminated pyrrole is then reacted with a cyclizing agent, such as formamidine acetate (2.0 eq), in a suitable solvent like ethanol.

  • The mixture is heated to reflux for several hours to facilitate the formation of the pyrrolo[2,1-f][1][2][3]triazine ring system.

Step 3: Functionalization of the Scaffold

  • The core scaffold can be further functionalized. For instance, a halogenated position can be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with an appropriate boronic acid or amine to install the desired substituents at positions C2 and C7.

Step 4: Purification

  • The final compound is purified using standard techniques such as column chromatography or recrystallization.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many medicinally important pyrrolo[2,1-f][1][2][3]triazine derivatives is the inhibition of protein kinases.[4][9][14][34][35][36] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

graph "JAK-STAT Signaling Pathway Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Cytokine [label="Cytokine"]; Receptor [label="Cytokine Receptor"]; JAK [label="JAK Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT"]; P_STAT [label="Phosphorylated STAT"]; Dimer [label="STAT Dimer"]; Nucleus [label="Nucleus"]; Gene [label="Gene Transcription"]; Inhibitor [label="Pyrrolo[2,1-f][1][2][3]triazine\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cytokine -> Receptor; Receptor -> JAK [label="activates"]; JAK -> STAT [label="phosphorylates"]; STAT -> P_STAT; P_STAT -> Dimer [label="dimerizes"]; Dimer -> Nucleus [label="translocates to"]; Nucleus -> Gene; Inhibitor -> JAK [label="inhibits", style=dashed, color="#EA4335"]; }

Inhibition of the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) for Kinase Inhibition

The potency and selectivity of pyrrolo[2,1-f][1][2][3]triazine kinase inhibitors are highly dependent on the substituents at various positions of the bicyclic core.[4][9][34]

Compound Target Kinase Inhibitory Activity (IC50, nM)
Compound 19 c-Met2.3
Compound 19 VEGFR-25.0
Compound 29 JAK20.17
BMS-582664 VEGFR-2/FGFR-1Potent (in Phase I trials)

Table 4: Kinase inhibitory activity of selected pyrrolo[2,1-f][1][2][3]triazine derivatives. Data compiled from multiple sources.[4][9][34][35]

Future Perspectives and Conclusion

Pyrrole-based bicyclic compounds continue to be a rich source of inspiration for the development of new therapeutic agents.[16][37][38] The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[16] Furthermore, a deeper understanding of their mechanisms of action will enable more rational drug design and the identification of new therapeutic targets. The success of compounds like Remdesivir and Avapritinib underscores the immense potential of this class of heterocycles in addressing a wide range of unmet medical needs. As our knowledge of biology and chemistry expands, the future of pyrrole-based bicyclic compounds in medicinal chemistry appears brighter than ever.

References

Methodological & Application

Foreword: Reimagining Pyrrolo[3,4-c]pyrrole Synthesis through a Green Lens

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Green Synthesis Protocols for Pyrrolo[3,4-c]pyrrole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The pyrrolo[3,4-c]pyrrole core, particularly the diketopyrrolopyrrole (DPP) scaffold, represents a privileged structure in modern chemistry. Its derivatives are at the forefront of innovations ranging from high-performance organic electronics to pioneering therapeutic agents.[1][2][3] The inherent properties of the DPP core—strong light absorption, high fluorescence quantum yields, and excellent charge carrier mobility—make it a versatile building block.[4] However, traditional synthetic routes often rely on harsh conditions, hazardous solvents, and multi-step processes that are misaligned with the contemporary imperatives of sustainable chemistry.

This guide moves beyond a simple recitation of procedures. It is designed as an in-depth technical resource that champions the principles of green chemistry in the synthesis of pyrrolo[3,4-c]pyrrole derivatives. We will explore the causality behind improved, sustainable protocols, offering not just the "how" but the fundamental "why." The methodologies detailed herein are selected for their efficiency, reduced environmental impact, and alignment with the goals of atom economy and energy conservation, providing a practical toolkit for the modern researcher.

Section 1: Strategic Pivot Away from Hazardous Solvents in DPP Alkylation

A critical step in solubilizing and functionalizing the DPP core is N-alkylation. Historically, this transformation has been dominated by the use of high-boiling point, polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[5][6] While effective, these solvents are now recognized for their reproductive toxicity and are under increasing regulatory scrutiny. The green chemistry imperative is to find benign alternatives that do not compromise—and may even enhance—reaction efficiency.

The Acetonitrile Advantage: A Causality-Driven Protocol

Recent studies have demonstrated that acetonitrile (MeCN) is a superior green alternative for the N-alkylation of 1,4-diketo-3,6-arylpyrrolo[3,4-c]pyrroles.[4][5][6] The choice of acetonitrile is not arbitrary; its efficacy stems from a combination of favorable properties:

  • Reduced Toxicity: Acetonitrile possesses a significantly better safety profile compared to DMF and NMP.

  • Lower Reaction Temperatures & Times: Reactions in acetonitrile often proceed efficiently at lower temperatures, reducing energy consumption.[5]

  • Simplified Workup: The lower boiling point of acetonitrile facilitates easier removal post-reaction. More importantly, products often precipitate upon cooling, allowing for simple filtration and purification, which minimizes the need for extensive chromatography and the associated solvent waste.[5][6]

  • Cost-Effectiveness: The overall process, including solvent cost, energy usage, and purification, becomes more economical.[5]

The following workflow illustrates the transition from a conventional to a green alkylation process.

cluster_0 Conventional Workflow cluster_1 Green Workflow DMF Solvent: DMF / NMP HighTemp High Temp (>100°C) Inert Inert Atmosphere ComplexP Complex Purification (Chromatography) Waste High Waste (Toxic Solvents) End N-Alkylated DPP Product Waste->End MeCN Solvent: Acetonitrile LowTemp Lower Temp (e.g., 80°C) Air No Inert Atmosphere SimpleP Simple Purification (Filtration) LowWaste Reduced Waste (Recyclable) LowWaste->End Start DPP Core + Alkyl Halide Start->DMF Traditional Route Start->MeCN Sustainable Route

Caption: Workflow comparing conventional vs. green N-alkylation of DPPs.

Protocol 1: Sustainable N,N'-dialkylation of Diketopyrrolopyrroles

This protocol is adapted from methodologies proven to be effective for various aryl-DPPs (where Ar = thiophene, phenyl, etc.) and a range of alkyl halides.[5][6]

Materials:

  • 1,4-diketo-3,6-diarylpyrrolo[3,4-c]pyrrole (ArDPP) (1.0 eq)

  • Alkyl halide (e.g., 1-bromooctane) (2.5 - 3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 - 4.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ArDPP, anhydrous K₂CO₃, and acetonitrile. The reaction does not require a dry solvent or an inert atmosphere.[5]

  • Reagent Addition: Add the alkyl halide to the stirring suspension.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: This temperature is significantly lower than typical DMF-based protocols, conserving energy.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product often begins to precipitate.

  • Purification:

    • Add water to the reaction mixture to dissolve the inorganic salts.

    • Collect the solid product by vacuum filtration.

    • Wash the solid sequentially with water and then a cold, non-polar solvent like hexane to remove any unreacted alkyl halide.

    • The resulting product is often of high purity, minimizing or eliminating the need for column chromatography.[5]

ParameterConventional Method (DMF/NMP)Green Method (Acetonitrile) Reference
Solvent Toxicity High (Reprotoxic)Low[5]
Temperature > 100 °C~80 °C[5][6]
Atmosphere Inert (N₂ or Ar) often requiredAir[5]
Reaction Time 12 - 48 hours4 - 24 hours[5]
Yield Variable, often goodSimilar or improved yields[5][6]
Purification Often requires chromatographySimple filtration, minimal chromatography[5]

Section 2: Energy-Efficient Synthesis via Alternative Energy Sources

Green chemistry encourages the use of alternative energy sources that can reduce reaction times, increase yields, and lower energy consumption. Microwave irradiation and ultrasonication have emerged as powerful tools for synthesizing pyrrole-based heterocycles.[7][8]

Microwave-Assisted Synthesis: Rapid and Efficient Cascade Reactions

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly. This rapid, localized heating often leads to dramatic accelerations in reaction rates.[7][9] A notable application is in the cascade reaction between isatins and β-ketoamides to produce pyrrolo[3,4-c]quinoline-1,3-diones, which show promising antibacterial activity.[10][11]

Advantages of Microwave Assistance:

  • Speed: Reaction times are reduced from hours to minutes.

  • Yield: Often results in higher product yields with fewer side products.

  • Mild Conditions: Allows for reactions to occur under milder overall conditions.[10]

Protocol 2: Microwave-Assisted Synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones

This protocol describes an efficient two-phase cascade reaction for library production.[10][11]

Materials:

  • Isatin derivative (1.0 eq)

  • β-ketoamide (1.2 eq)

  • Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄)

  • Toluene

Procedure:

  • Reaction Setup: In a microwave process vial, combine the isatin, β-ketoamide, [Bmim]BF₄, and toluene. The use of a two-phase [Bmim]BF₄/toluene system facilitates both the reaction and subsequent product separation.[10]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for 10-30 minutes. Rationale: The ionic liquid efficiently absorbs microwave energy, creating a "hot spot" for the reaction to proceed rapidly.

  • Workup: After cooling, the product can be isolated by simple phase separation and precipitation. The ionic liquid phase can often be recovered and reused, further enhancing the green credentials of the process.

Ultrasound-Assisted Synthesis: A Mechanochemical Approach

Sonochemistry uses the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.[12][13] This technique has been successfully applied to Paal-Knorr type syntheses of pyrroles and the creation of novel pyrrole dihydropyrimidinones under solvent-free or green solvent conditions.[8][13]

cluster_0 cluster_1 cluster_2 MW Microwave Irradiation MW_Mech Direct Dielectric Heating (Rapid, Uniform) MW->MW_Mech US Ultrasonic Irradiation US_Mech Acoustic Cavitation (Localized Hot Spots) US->US_Mech Outcome Reduced Reaction Time Higher Yields Lower Energy Use MW_Mech->Outcome US_Mech->Outcome Reactants Reactants in Green Solvent or Solvent-Free Reactants->MW Reactants->US

Caption: Principles of energy-efficient synthesis methods.

Section 3: Maximizing Atom Economy with Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are a cornerstone of green synthesis.[14] They are inherently atom-economical, reduce waste by eliminating intermediate isolation and purification steps, and simplify synthetic procedures.[15]

Catalyst-Free MCR for C3-Functionalized Pyrroles

An elegant example is the catalyst-free, multicomponent synthesis of C3-functionalized pyrroles.[16] This "just-mix" approach operates under an open flask, avoids protection-deprotection steps, and exhibits high atom economy.

A Reactant A OnePot One-Pot Reaction (Single Step, No Isolation) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Product Complex Product OnePot->Product Waste Minimal Byproducts OnePot->Waste

Caption: The atom-economical principle of a multicomponent reaction (MCR).

Protocol 3: One-Pot, Four-Component Synthesis of Polyfunctionalized Pyrroles

This protocol is representative of MCRs used to generate highly substituted pyrroles under solvent-free conditions, often using a recoverable catalyst.[17][18]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Amine/Amine derivative (1.0 eq)

  • Nitromethane (1.0 eq)

  • (Optional) Recoverable catalyst (e.g., magnetic nanoparticles, ionic liquid)[17][18]

Procedure:

  • Mixing: In a flask, combine the aldehyde, 1,3-dicarbonyl compound, amine, and nitromethane. If using a catalyst, add it at this stage.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) under solvent-free conditions. The reaction is often complete within 30-90 minutes.[17]

  • Workup:

    • Add ethanol to the reaction mixture and stir. The product typically crystallizes out.

    • Collect the solid product by filtration.

    • If a magnetic catalyst was used, it can be recovered from the filtrate using an external magnet, washed, and reused.

    • The crude product is often pure enough for subsequent use, avoiding chromatography.[17]

Conclusion: A Sustainable Future for Pyrrolo[3,4-c]pyrrole Chemistry

The synthesis of pyrrolo[3,4-c]pyrrole derivatives has been significantly advanced by the adoption of green chemistry principles. By strategically replacing hazardous solvents, employing energy-efficient technologies like microwave and ultrasound, and designing atom-economical multicomponent reactions, researchers can now produce these valuable compounds more safely, efficiently, and sustainably. These protocols not only reduce the environmental footprint of chemical synthesis but also often provide tangible benefits in terms of cost, time, and simplicity. As the demand for novel DPP-based materials and therapeutics grows, these green methodologies will be essential for driving innovation responsibly.

References

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Paal-Knorr Reaction

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has established itself as a cornerstone reaction in organic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This guide will focus on the application of the Paal-Knorr reaction for the synthesis of substituted pyrroles, a critical structural motif present in a vast array of pharmaceuticals, natural products, and functional materials.[2][3] The pyrrole ring is a key component in many biologically active molecules, including the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®) and the marine natural product Marineosin A, which has potent antimicrobial activity.[3]

The enduring utility of the Paal-Knorr synthesis is a testament to its operational simplicity, generally good to excellent yields, and the accessibility of the starting materials.[3][4] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically catalyzed by acid, although neutral or weakly acidic conditions can also be effective.[2][6] The established mechanism proceeds through the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[1][3] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[3][7] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1][3]

Investigations by V. Amarnath et al. in 1991 provided significant insight into the mechanism, suggesting that the reaction proceeds via the formation of a hemiaminal which then cyclizes.[1][8] This was later supported by density functional theory (DFT) studies, which indicated that the hemiaminal cyclization is the preferred pathway over an alternative enamine cyclization.[4][5]

Below is a diagram illustrating the generally accepted mechanism of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Diketone 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Diketone->Hemiaminal + R'-NH2 (Nucleophilic Attack) Amine Primary Amine (R'-NH2) Amine->Hemiaminal Cyclization Intramolecular Cyclization (Rate-Determining) Hemiaminal->Cyclization Ring Closure Dehydration Dehydration Cyclization->Dehydration - 2H2O Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Modern Advancements and Variations

While the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acid, numerous modern methodologies have been developed to improve efficiency, expand substrate scope, and promote greener chemistry.[2][3] These advancements include:

  • Mild Lewis Acid Catalysis: The use of mild Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃ can promote the reaction under less harsh conditions.[7]

  • Heterogeneous Catalysts: Solid-supported catalysts such as clays (e.g., montmorillonite KSF) and silica-supported acids offer advantages in terms of ease of separation and catalyst recycling.[7][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[3][7]

  • Solvent-Free and Aqueous Conditions: The development of solvent-free mechanochemical methods and the use of water as a green solvent have made the Paal-Knorr synthesis more environmentally friendly.[10][11]

  • Ionic Liquids: Ionic liquids like [BMIm]BF₄ can serve as both the solvent and catalyst, enabling the reaction to proceed at room temperature in some cases.[7]

Applications in Drug Development and Research

The pyrrole moiety is a key pharmacophore in a multitude of therapeutic agents due to its ability to engage in various biological interactions.[12][13] The Paal-Knorr synthesis provides a versatile platform for generating libraries of pyrrole derivatives for high-throughput screening and lead optimization in drug discovery programs.[3][12] Its applications include the synthesis of compounds for various therapeutic areas, including:

  • Anticancer agents [12]

  • Anti-inflammatory drugs [12]

  • Antibacterial agents [12]

  • Antiviral compounds

  • Agents for neurodegenerative diseases [14]

Comparative Analysis of Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the synthesized pyrrole. The following table summarizes various approaches to the Paal-Knorr synthesis, providing a comparative overview to aid in experimental design.

Methodology Catalyst/Promoter Solvent Temperature Reaction Time Advantages Disadvantages References
Conventional Heating Protic acids (HCl, H₂SO₄, p-TsOH)Ethanol, Acetic Acid, TolueneRefluxSeveral hours to daysSimple setup, well-establishedHarsh conditions, long reaction times, potential for side products[1][7]
Lewis Acid Catalysis Bi(NO₃)₃, Sc(OTf)₃, FeCl₃Dichloromethane, WaterRoom Temp. to Reflux30 min to several hoursMilder conditions, improved yieldsCost of some Lewis acids[7][15][16]
Microwave-Assisted Acetic Acid, ClayEthanol, Solvent-free80-150 °C3-15 minDrastically reduced reaction times, often higher yieldsRequires specialized equipment[3][7][9]
Mechanochemistry Citric Acid, Oxalic AcidSolvent-freeRoom Temp.10-30 minEnvironmentally friendly, rapid, high yieldsRequires a ball mill[10]
Aqueous Synthesis None or FeCl₃WaterReflux1-24 hoursGreen solvent, simple workupLimited solubility of some substrates[11][15]
Ionic Liquid [BMIm]BF₄Ionic LiquidRoom Temp.Several hoursMild conditions, potential for catalyst/solvent recyclingCost and viscosity of ionic liquids[7][8]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted pyrroles using conventional heating, microwave-assisted synthesis, and a greener, mechanochemical approach.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic Paal-Knorr reaction using conventional heating.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (2.0 mmol) and aniline (2.0 mmol) in methanol (0.5 mL).[12]

  • Add one drop of concentrated hydrochloric acid to the mixture.[12]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[3]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[3]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[3]

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide

This protocol outlines a rapid synthesis of a more complex pyrrole derivative using microwave irradiation.

Materials:

  • Substituted 1,4-diketone (0.0374 mmol)

  • Primary amine (3 equivalents)

  • Glacial Acetic Acid (40 µL)

  • Ethanol (400 µL)

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Column chromatography supplies

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[3]

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[3]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[3]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.[12]

  • Extract the aqueous phase three times with ethyl acetate (10 mL).[12]

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[12]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[12]

Protocol 3: Mechanochemical Synthesis of N-Substituted Pyrroles

This protocol describes a solvent-free, environmentally friendly approach using a ball mill.

Materials:

  • 2,5-Hexanedione (1.0 equiv.)

  • Primary amine (1.1 equiv.)

  • Citric acid (1-10 mol%)

  • Zirconia grinding jar (e.g., 10 mL)

  • Zirconia grinding ball (e.g., 9 mm diameter)

  • Ball mill

Procedure:

  • Place 2,5-hexanedione, the primary amine, and citric acid into the zirconia grinding jar containing a zirconia ball.[10]

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at a set frequency (e.g., 30 Hz) for 15-30 minutes.[10]

  • After milling, open the jar in a well-ventilated fume hood.

  • The product can typically be isolated directly from the reaction vessel. Further purification by column chromatography may be performed if necessary.

Experimental Workflow and Logic

The successful execution of a Paal-Knorr synthesis relies on a logical workflow from substrate selection to product characterization.

Paal_Knorr_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Reaction Execution cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A Select 1,4-Dicarbonyl Compound and Amine B Choose Reaction Conditions (Conventional, MW, Mechano) A->B C Select Catalyst and Solvent B->C D Combine Reagents and Catalyst C->D E Apply Energy (Heat, Microwaves, Mechanical) D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Reaction Quenching and Workup F->G H Crude Product Isolation G->H I Purification (Recrystallization, Chromatography) H->I J Characterize Product (NMR, MS, etc.) I->J

References

Application Notes and Protocols for Utilizing 2-Methyloctahydropyrrolo[3,4-c]pyrrole in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating the Central Nervous System

The quest for novel chemical entities that can effectively modulate targets within the Central Nervous System (CNS) is a cornerstone of modern medicinal chemistry. Success in this endeavor hinges on the ability to design molecules with a finely tuned balance of physicochemical properties that govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, most notably their capacity to penetrate the blood-brain barrier (BBB). Within the vast landscape of heterocyclic chemistry, the octahydropyrrolo[3,4-c]pyrrole core has emerged as a compelling "privileged structure"—a molecular framework capable of providing ligands for a diverse range of biological targets.[1] This bicyclic amine, particularly its N-methylated derivative, 2-methyloctahydropyrrolo[3,4-c]pyrrole, offers a unique combination of three-dimensional complexity, conformational rigidity, and hydrogen bond acceptor capacity, making it an attractive isostere for the more flexible piperazine moiety often found in CNS-active compounds.[2][3]

The constrained nature of the bicyclic system can lead to enhanced binding affinity and selectivity for target receptors by reducing the entropic penalty associated with ligand binding.[4] Furthermore, the introduction of the methyl group on one of the nitrogen atoms allows for modulation of the scaffold's basicity and lipophilicity, key parameters influencing BBB penetration and off-target interactions. Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have shown promise as modulators of various CNS targets, including G-protein coupled receptors (GPCRs) like muscarinic and orexin receptors, and ligand-gated ion channels such as nicotinic acetylcholine receptors.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the discovery of novel CNS therapeutics. We will detail a representative synthetic protocol for the core scaffold, followed by robust in vitro and in vivo methodologies for characterizing the pharmacological and pharmacokinetic properties of its derivatives.

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step sequence, beginning with the construction of the bicyclic core, followed by N-methylation. The following protocol is a representative amalgamation of synthetic strategies reported in the chemical literature and patents.

Part 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

A common and effective method for constructing the pyrrolo[3,4-c]pyrrole framework is through a Paal-Knorr type condensation, followed by reduction.[6]

Step 1: Synthesis of N-benzyl-3,4-dicarboxypyrrole

  • Combine maleic anhydride (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield N-benzyl-3,4-dicarboxypyrrole.

Step 2: Reduction to N-benzyl-octahydropyrrolo[3,4-c]pyrrole

  • Suspend the N-benzyl-3,4-dicarboxypyrrole (1 equivalent) in a suitable solvent like anhydrous tetrahydrofuran (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction to 0°C and quench cautiously by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-benzyl-octahydropyrrolo[3,4-c]pyrrole.

Step 3: Debenzylation to Octahydropyrrolo[3,4-c]pyrrole

  • Dissolve the N-benzyl-octahydropyrrolo[3,4-c]pyrrole (1 equivalent) in a solvent such as methanol or ethanol.

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the octahydropyrrolo[3,4-c]pyrrole core.

Part 2: N-Methylation to this compound

A standard method for N-methylation is reductive amination.[7]

  • Dissolve the octahydropyrrolo[3,4-c]pyrrole (1 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Add aqueous formaldehyde (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography.

Diagram 1: Synthetic Workflow

G cluster_part1 Part 1: Core Synthesis cluster_part2 Part 2: N-Methylation A Maleic Anhydride + Benzylamine B N-benzyl-3,4-dicarboxypyrrole A->B Reflux in Acetic Acid C N-benzyl-octahydropyrrolo[3,4-c]pyrrole B->C LiAlH4, THF D Octahydropyrrolo[3,4-c]pyrrole C->D H2, Pd/C E Octahydropyrrolo[3,4-c]pyrrole F This compound E->F 1. Formaldehyde 2. NaBH(OAc)3 G A Compound Library (this compound derivatives) B Primary Screening: Target Engagement & Function (e.g., Radioligand Binding, Functional Assays) A->B C Secondary Screening: Selectivity & Potency (Counterscreens against related receptors) B->C Active Hits D Lead Optimization: ADME-Tox Profiling C->D Selective & Potent Hits E In Vivo Efficacy & PK/PD Studies D->E Optimized Leads

References

2-Methyloctahydropyrrolo[3,4-c]pyrrole: A Versatile Scaffold for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge posed by viral diseases necessitates the continuous discovery and development of novel antiviral therapeutics. A key strategy in medicinal chemistry is the utilization of rigid bicyclic scaffolds to orient pharmacophoric groups in a defined three-dimensional space, thereby enhancing binding affinity and selectivity for viral protein targets. The octahydropyrrolo[3,4-c]pyrrole core, a saturated bicyclic diamine, represents a privileged scaffold in this regard. Its conformational rigidity and the presence of two nitrogen atoms for further functionalization make it an attractive building block for creating diverse chemical libraries. This application note details the synthesis of 2-methyloctahydropyrrolo[3,4-c]pyrrole and its application as a central scaffold in the design and synthesis of potent antiviral agents, with a particular focus on its potential against a range of viruses. The strategic introduction of a methyl group on one of the nitrogen atoms can significantly influence the scaffold's physicochemical properties, such as basicity and lipophilicity, which are critical for pharmacokinetic profiles and target engagement.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several advantages in the design of antiviral agents:

  • Structural Rigidity: The fused bicyclic system restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a biological target, thus potentially increasing binding affinity.

  • Three-Dimensional Diversity: The scaffold presents substituents in well-defined vectors, allowing for the precise targeting of pockets and grooves in viral enzymes and proteins.

  • Tunable Physicochemical Properties: The presence of two nitrogen atoms, one of which is methylated, allows for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity. The tertiary amine introduced by the methyl group can also play a crucial role in salt formation and pharmacokinetic properties.

  • Synthetic Tractability: The octahydropyrrolo[3,4-c]pyrrole core can be synthesized through robust and scalable methods, such as 1,3-dipolar cycloaddition reactions, making it amenable to library synthesis and further derivatization.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound is achieved in a two-stage process: first, the construction of the parent octahydropyrrolo[3,4-c]pyrrole scaffold, followed by selective N-methylation.

Part 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the synthesis of five-membered heterocycles. In this protocol, an azomethine ylide is generated in situ and trapped by a dipolarophile, such as a maleimide derivative, to construct the bicyclic core.

Experimental Protocol: Synthesis of a Protected Octahydropyrrolo[3,4-c]pyrrole-1,3-dione

  • Materials:

    • N-benzylglycine

    • Paraformaldehyde

    • N-Phenylmaleimide

    • Toluene, anhydrous

    • Trifluoroacetic acid (TFA) (catalytic amount)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzylglycine (1 equivalent), paraformaldehyde (1.2 equivalents), and N-phenylmaleimide (1 equivalent) in anhydrous toluene.

    • Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.

    • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

    • After complete consumption of the starting materials (monitored by TLC), cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected 2-benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1,3-dione.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the reaction towards the product by removing the water generated during the in situ formation of the azomethine ylide. TFA acts as a catalyst to promote the formation of the iminium ion intermediate necessary for ylide generation.

Part 2: N-Methylation of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formaldehyde and formic acid. This reductive amination process is advantageous as it avoids the formation of over-methylated quaternary ammonium salts.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Protected octahydropyrrolo[3,4-c]pyrrole derivative (from Part 1)

    • Palladium on carbon (Pd/C, 10%)

    • Methanol

    • Hydrogen gas (H₂)

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88%)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Deprotection: Dissolve the protected octahydropyrrolo[3,4-c]pyrrole derivative in methanol and add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) until the protecting group is cleaved (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected octahydropyrrolo[3,4-c]pyrrole.

    • N-Methylation: To a solution of the deprotected octahydropyrrolo[3,4-c]pyrrole in formic acid, add an excess of aqueous formaldehyde.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and basify with a NaOH solution to a pH > 10.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

Causality Behind Experimental Choices: The Eschweiler-Clarke reaction is a robust and high-yielding method for methylation. Formic acid serves as the reducing agent (hydride source), and formaldehyde provides the methyl group. The reaction is driven by the irreversible loss of carbon dioxide.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: N-Methylation N-benzylglycine N-benzylglycine 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition N-benzylglycine->1,3-Dipolar Cycloaddition Paraformaldehyde Paraformaldehyde Paraformaldehyde->1,3-Dipolar Cycloaddition N-Phenylmaleimide N-Phenylmaleimide N-Phenylmaleimide->1,3-Dipolar Cycloaddition Protected Scaffold 2-Benzyl-5-phenyloctahydropyrrolo [3,4-c]pyrrole-1,3-dione 1,3-Dipolar Cycloaddition->Protected Scaffold Deprotection Deprotection Protected Scaffold->Deprotection Deprotected Scaffold Octahydropyrrolo[3,4-c]pyrrole Deprotection->Deprotected Scaffold Eschweiler-Clarke Eschweiler-Clarke Reaction Deprotected Scaffold->Eschweiler-Clarke Final Product 2-Methyloctahydropyrrolo [3,4-c]pyrrole Eschweiler-Clarke->Final Product

Caption: Synthetic workflow for this compound.

Application in Antiviral Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of antiviral agents. The remaining secondary amine can be functionalized to introduce various side chains that can interact with specific residues in viral targets.

Case Study: Pyrrolo[3,4-c]pyridine Derivatives as HIV-1 Inhibitors

While direct examples of antiviral agents containing the this compound core are emerging, the closely related pyrrolo[3,4-c]pyridine scaffold has shown significant promise as an anti-HIV agent. For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have been synthesized and evaluated for their anti-HIV-1 activity.[1] The most active compound in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, demonstrated significant anti-HIV-1 activity with an EC₅₀ value of 1.65 µM.[1] This highlights the potential of the pyrrolo[3,4-c] fused ring system as a core for developing potent antiviral drugs.

The incorporation of the this compound scaffold in place of the pyrrolopyridine core could lead to novel analogues with improved pharmacokinetic properties and potentially different target interactions.

General Strategy for Incorporating the Scaffold into Antiviral Agents

A general approach to utilize the this compound building block involves the acylation or alkylation of the secondary amine.

Experimental Protocol: Synthesis of a Hypothetical Antiviral Agent

  • Materials:

    • This compound

    • An appropriate carboxylic acid (e.g., a substituted benzoic acid with known antiviral pharmacophores)

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent) in the chosen solvent.

    • Add the coupling agent (1.1 equivalents) and the base (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction with the solvent and wash with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Diagram of the General Synthetic Strategy

G Building Block 2-Methyloctahydropyrrolo [3,4-c]pyrrole Coupling Coupling Building Block->Coupling Carboxylic Acid R-COOH (Antiviral Pharmacophore) Carboxylic Acid->Coupling Final Compound Antiviral Agent Candidate Coupling->Final Compound

References

Application Notes and Protocols: Synthesis and Evaluation of Novel COX-1/COX-2 Inhibitors from a 2-Methyloctahydropyrrolo[3,4-c]pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of potential cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a 2-methyloctahydropyrrolo[3,4-c]pyrrole scaffold. The document details a strategic synthetic approach, leveraging a one-pot, three-component condensation reaction, to generate a library of novel compounds. Furthermore, it provides detailed, field-proven protocols for the subsequent in vitro and in vivo evaluation of these compounds, enabling researchers to assess their inhibitory potency, selectivity, and anti-inflammatory efficacy. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for Developing Novel COX Inhibitors

Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions such as maintaining the integrity of the gastrointestinal lining and mediating platelet aggregation.[2] In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostanoids that mediate inflammatory responses.[1][2]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2]

The pyrrolo[3,4-c]pyrrole scaffold has emerged as a promising template for the design of novel COX inhibitors.[4] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be functionalized to achieve high-affinity binding to the active sites of COX enzymes. This guide focuses on the synthetic utility of this compound as a starting material for generating a diverse library of potential COX-1/COX-2 inhibitors.

Synthetic Strategy: One-Pot, Three-Component Condensation

The synthesis of novel COX inhibitors from a this compound core can be efficiently achieved through a one-pot, three-component Mannich-type reaction.[2][5] This approach allows for the rapid generation of a diverse library of compounds by varying the secondary amine and formaldehyde reactants. The general synthetic scheme is outlined below.

Diagram: Synthetic Workflow

synthetic_workflow start 2-Methyloctahydropyrrolo [3,4-c]pyrrole Scaffold reaction One-Pot, Three-Component Condensation in Ethanol start->reaction reagents Secondary Amine + Formaldehyde Solution reagents->reaction product N-Substituted Mannich Base (Target Compound Library) reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization

Caption: Synthetic workflow for generating a library of N-substituted Mannich bases.

Protocol 2.1: Synthesis of N-Substituted Mannich Bases of this compound

This protocol is adapted from established methods for the synthesis of pyrrolo[3,4-c]pyrrole Mannich bases.[2]

Materials:

  • This compound scaffold

  • Various secondary amines (e.g., morpholine, piperidine, N-arylpiperazines)

  • Formaldehyde solution (37% in water)

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instruments for characterization (NMR, FT-IR, Mass Spectrometer, Elemental Analyzer)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound scaffold (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add the desired secondary amine (1.1 eq) followed by an excess of formaldehyde solution (2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, evaporate the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted formaldehyde and acidic impurities.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted Mannich base.

  • Characterization: Characterize the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and elemental analysis.[2]

Causality of Experimental Choices:

  • One-Pot Reaction: This approach is chosen for its efficiency, as it combines multiple synthetic steps into a single operation, saving time and resources.

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it effectively dissolves the reactants and is relatively non-toxic.

  • Excess Formaldehyde: An excess of formaldehyde is used to ensure the complete conversion of the starting materials.

  • Aqueous Work-up: The washing step with saturated sodium bicarbonate solution is crucial for removing impurities and ensuring the purity of the final product.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a fluorometric inhibitor screening assay.[6][7] This assay measures the peroxidase activity of the COX enzymes.

Diagram: In Vitro Evaluation Workflow

in_vitro_workflow start Synthesized Compound Library assay_prep Prepare Assay Plate: - Enzyme (COX-1 or COX-2) - Hemin - Test Compound/Control start->assay_prep incubation Pre-incubation (e.g., 5 min at 25°C) assay_prep->incubation reaction_init Initiate Reaction: Add Arachidonic Acid incubation->reaction_init measurement Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically for 5-10 min reaction_init->measurement data_analysis Data Analysis: - Calculate Slope - Determine % Inhibition - Calculate IC50 measurement->data_analysis result Potency (IC50) and Selectivity (COX-2/COX-1) data_analysis->result

Caption: Workflow for in vitro COX inhibitor screening assay.

Protocol 3.1: Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available COX inhibitor screening kits.[6][7]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Hemin

  • Synthesized test compounds

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque microplate

Equipment:

  • Fluorescence plate reader with excitation at 535 nm and emission at 587 nm

  • Multichannel pipette

  • Incubator set to 25°C

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the COX enzymes, COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.

    • Dissolve the synthesized test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to the desired test concentrations with COX Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (100% activity): Add COX Assay Buffer, Hemin, and the respective COX enzyme to the wells.

    • Inhibitor Control: Add a known COX-1 or COX-2 inhibitor (positive control) to the respective wells containing the enzyme mixture.

    • Test Compound Wells: Add the diluted test compounds to the wells containing the enzyme mixture.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzymes.[8]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Causality of Experimental Choices:

  • Fluorometric Detection: This method is highly sensitive and suitable for high-throughput screening.

  • Kinetic Measurement: Measuring the reaction rate over time provides more accurate data than a single endpoint measurement.

  • Positive Controls: The use of known selective inhibitors is essential for validating the assay and providing a benchmark for the activity of the test compounds.

  • IC₅₀ Determination: This is a standard parameter for quantifying the potency of an inhibitor.

  • Selectivity Index: The SI is a crucial parameter for assessing the potential of a compound to be a COX-2 selective inhibitor with a reduced risk of gastrointestinal side effects.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for evaluating the in vivo anti-inflammatory activity of novel compounds.[1][9]

Diagram: In Vivo Evaluation Workflow

in_vivo_workflow start Select Lead Compounds (from In Vitro Screening) animal_prep Animal Acclimatization (e.g., Wistar rats) start->animal_prep grouping Animal Grouping: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups animal_prep->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer Compounds (e.g., oral gavage) baseline->dosing induction Induce Edema: Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6 hours) induction->measurement data_analysis Data Analysis: - Calculate Paw Edema Volume - Determine % Inhibition of Edema measurement->data_analysis result In Vivo Anti-inflammatory Efficacy data_analysis->result

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

This protocol is based on established and widely used methods.[1][9][10]

Materials:

  • Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

Equipment:

  • Animal cages

  • Oral gavage needles

  • Syringes and needles (27G)

  • Animal weighing scale

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Animal Grouping: On the day of the experiment, weigh the rats and randomly divide them into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III, IV, etc.: Test Compound (at various doses, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume for each animal at each time point: Edema Volume (mL) = Vₜ - V₀

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point: % Inhibition = [1 - (Edema Volume of Treated Group / Edema Volume of Control Group)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Causality of Experimental Choices:

  • Carrageenan as an Inducer: Carrageenan is a well-established phlogistic agent that induces a biphasic inflammatory response, making it a suitable model for studying acute inflammation.

  • Plethysmometer Measurement: This is a non-invasive and accurate method for quantifying paw volume and, consequently, the extent of edema.

  • Time-Course Measurement: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect of the test compounds.

  • Positive Control: The use of a clinically relevant NSAID like indomethacin is essential for validating the model and providing a benchmark for the efficacy of the test compounds.

  • Statistical Analysis: Rigorous statistical analysis is necessary to determine the significance of the observed anti-inflammatory effects.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro COX-1/COX-2 Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 1
Test Compound 2
...
Celecoxib (Control)
Indomethacin (Control)

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control--
Indomethacin10
Test Compound 110
Test Compound 130
Test Compound 1100

Interpretation:

  • In Vitro: A lower IC₅₀ value indicates greater potency. A higher selectivity index (SI > 1) suggests selectivity for COX-2. Compounds with high potency and a high SI are promising candidates for further development.

  • In Vivo: A significant reduction in paw edema volume and a high percentage of inhibition of edema compared to the vehicle control group indicate in vivo anti-inflammatory efficacy. A dose-dependent effect strengthens the evidence for the compound's activity.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis and evaluation of novel COX-1/COX-2 inhibitors derived from a this compound scaffold. By following the outlined synthetic and biological testing protocols, researchers can efficiently generate and characterize a library of potential anti-inflammatory agents. The emphasis on the rationale behind the experimental choices is intended to provide a deeper understanding of the drug discovery process and to facilitate the development of new and improved NSAIDs.

References

Strategic N-Functionalization of the Octahydropyrrolo[3,4-c]pyrrole Scaffold: Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

The octahydropyrrolo[3,4-c]pyrrole core is a privileged bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent building block for constructing ligands with high affinity and selectivity for various biological targets. Notably, this scaffold has been instrumental in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs) and orexin-2 antagonists for treating insomnia.[1][2][3] The functionalization of the scaffold's secondary amine positions is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

This guide provides an in-depth overview of the principal laboratory methods for the N-functionalization of the octahydropyrrolo[3,4-c]pyrrole ring system. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying rationale for experimental choices to empower effective and efficient molecular design.

Core Functionalization Strategies

The secondary amines of the octahydropyrrolo[3,4-c]pyrrole ring are nucleophilic centers that can be targeted through several classic and modern synthetic transformations. The choice of method depends on the desired functionality—be it an alkyl, acyl, or aryl group—and the overall chemical compatibility of the starting material.

G cluster_start Starting Scaffold cluster_methods N-Functionalization Methods cluster_products Functionalized Products Core Octahydropyrrolo[3,4-c]pyrrole Alkylation N-Alkylation Core->Alkylation Acylation N-Acylation Core->Acylation Arylation N-Arylation Core->Arylation ReductiveAmination Reductive Amination Core->ReductiveAmination Product_Alkyl N-Alkyl Derivatives Alkylation->Product_Alkyl Product_Acyl N-Acyl Derivatives Acylation->Product_Acyl Product_Aryl N-Aryl Derivatives Arylation->Product_Aryl Product_ComplexAlkyl N-Substituted Alkyl Derivatives ReductiveAmination->Product_ComplexAlkyl

Caption: Key pathways for N-functionalization of the core scaffold.

N-Alkylation: Introducing Alkyl Substituents

Direct N-alkylation is a fundamental method for installing simple alkyl groups (e.g., methyl, ethyl, benzyl) onto the pyrrolidine nitrogen. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism.

Causality and Experimental Choices

The reaction's success hinges on the effective deprotonation of the secondary amine to enhance its nucleophilicity. The choice of base and solvent is therefore critical.

  • Base: A non-nucleophilic base is required to deprotonate the N-H without competing in the alkylation reaction. Inorganic bases like potassium carbonate (K₂CO₃) are common for their ease of handling and removal. For less reactive alkylating agents or when higher reactivity is needed, stronger bases like sodium hydride (NaH) are employed.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base, leading to a more "naked" and reactive amine anion, while not interfering with the SN2 reaction pathway.[4]

Protocol: General N-Alkylation
  • Preparation: To a solution of octahydropyrrolo[3,4-c]pyrrole (1.0 equiv.) in anhydrous DMF (0.1–0.5 M), add a suitable base (e.g., K₂CO₃, 2.0–4.0 equiv.).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., alkyl halide, 1.0–1.2 equiv.) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) until completion, as monitored by TLC or LC-MS.[4] Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterCommon Reagents/ConditionsRationale & Insights
Substrate Octahydropyrrolo[3,4-c]pyrrole (mono- or di-substitution)If both N-H are present, control of stoichiometry is key to avoid di-alkylation.
Alkylating Agent R-X (e.g., CH₃I, BnBr, Propargyl Bromide)Reactivity: Iodides > Bromides > Chlorides.
Base K₂CO₃, Cs₂CO₃, NaH, KOt-BuK₂CO₃ is a mild, practical choice.[4] NaH is used for less reactive systems.
Solvent DMF, MeCN, AcetonePolar aprotic solvents are preferred to promote SN2 kinetics.[4]
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides.

N-Acylation: Synthesis of Amide Derivatives

N-acylation introduces a carbonyl group adjacent to the nitrogen, forming a stable amide bond. This transformation is crucial for modifying polarity, metabolic stability, and hydrogen bonding patterns. The reaction is a nucleophilic acyl substitution.

Causality and Experimental Choices

Unlike alkylation, N-acylation does not always require a strong base to pre-deprotonate the amine. The amine is typically nucleophilic enough to attack the highly electrophilic carbonyl of an acyl chloride or anhydride.

  • Acylating Agent: Acyl chlorides and anhydrides are the most common reagents due to their high reactivity.

  • Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is often added as a scavenger. Its role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Solvent: Inert aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are typically used.

Protocol: General N-Acylation
  • Preparation: Dissolve the octahydropyrrolo[3,4-c]pyrrole (1.0 equiv.) and a scavenger base (e.g., triethylamine, 1.5–2.0 equiv.) in anhydrous DCM (0.1–0.5 M). Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Add the acylating agent (acyl chloride or anhydride, 1.0–1.1 equiv.) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 1–4 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and acylating agent. Separate the layers.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or recrystallization.

ParameterCommon Reagents/ConditionsRationale & Insights
Acylating Agent R-COCl, (R-CO)₂OAcyl chlorides are generally more reactive than anhydrides.
Base Triethylamine (TEA), Pyridine, DIPEAActs as an HCl scavenger, preventing N-protonation of the starting material.
Solvent DCM, THF, EtOAcMust be inert to the highly reactive acylating agent.
Temperature 0 °C to Room TemperatureInitial cooling helps control the often exothermic reaction.

N-Arylation: Forging C(sp²)-N Bonds

The introduction of an aryl group onto the nitrogen is a cornerstone of modern medicinal chemistry. This is typically achieved via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).

Causality and Experimental Choices

These reactions rely on a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

  • Catalyst System: The choice of metal (Pd or Cu), ligand, and base is interdependent and crucial for success. Palladium systems with bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are highly versatile.[5] Copper catalysis, the classic Ullmann approach, is often cheaper and can be effective, sometimes even without a ligand.[6][7]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the reductive elimination step. Common choices include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8]

  • Solvent: Anhydrous, high-boiling point aprotic solvents like dioxane, toluene, or DMSO are used to accommodate the elevated temperatures often required.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the octahydropyrrolo[3,4-c]pyrrole (1.0 equiv.), aryl halide (Ar-X, 1.1 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–5 mol%), and ligand (e.g., Xantphos, 2–10 mol%).

  • Reaction Initiation: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., dioxane or toluene, 0.1 M).

  • Monitoring: Heat the mixture to the required temperature (typically 80–110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterCommon Reagents/ConditionsRationale & Insights
Arylating Agent Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity order is generally I > Br > OTf >> Cl.[9]
Catalyst/Ligand Pd(OAc)₂, Pd₂(dba)₃ / Xantphos, BINAPThe ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.
Base Cs₂CO₃, K₃PO₄, NaOt-BuThe choice of base can significantly impact yield and must be optimized.
Solvent Dioxane, TolueneMust be anhydrous and deoxygenated to prevent catalyst degradation.
Temperature 80–120 °CElevated temperatures are usually necessary to drive the reaction.

Reductive Amination: A Versatile Alkylation Strategy

Reductive amination is a powerful, indirect N-alkylation method that forms a C-N bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] It is exceptionally useful for synthesizing a wide variety of N-substituted derivatives that are not easily accessible via direct alkylation.

Causality and Experimental Choices

The reaction proceeds in a one-pot fashion through the initial formation of a hemiaminal, which then dehydrates to an iminium ion. This electrophilic iminium ion is then reduced in situ by a selective reducing agent.

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, providing access to diverse N-substituents.

  • Reducing Agent: The key to success is a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its excellent selectivity and mildness.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • Solvent: A non-protic solvent that can dissolve the reactants without interfering is needed. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.

G Amine Pyrrolopyrrole (R₂NH) Iminium Iminium Ion [R₂N=CR'₂]⁺ Amine->Iminium + H₂O Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Iminium + H₂O Product N-Alkyl Product (R₂N-CHR'₂) Iminium->Product Iminium->Product Reduction Reducer [H⁻] (e.g., STAB)

Caption: Simplified workflow of the Reductive Amination reaction.

Protocol: Reductive Amination using STAB
  • Preparation: To a solution of the octahydropyrrolo[3,4-c]pyrrole (1.0 equiv.) and the aldehyde or ketone (1.0–1.2 equiv.) in anhydrous DCE or DCM (0.1–0.5 M), add a catalytic amount of acetic acid (optional, ~0.1 equiv.).

  • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (STAB, 1.5–2.0 equiv.) portion-wise.

  • Monitoring: Stir the reaction at room temperature until completion (usually 2–24 hours), as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Separate the layers.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterCommon Reagents/ConditionsRationale & Insights
Carbonyl Source Aldehydes, KetonesAldehydes are generally more reactive than ketones.
Reducing Agent NaBH(OAc)₃ (STAB), NaBH₃CNSTAB is preferred for its selectivity and lower toxicity.[10]
Solvent DCE, DCM, THFChlorinated solvents are common; must be anhydrous.
Additive Acetic Acid (catalytic)Can accelerate the formation of the iminium ion intermediate.

References

Application of 2-Methyloctahydropyrrolo[3,4-c]pyrrole as a Piperazine Isostere in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, present in over 100 FDA-approved drugs. Its prevalence stems from its desirable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. However, the very flexibility and metabolic susceptibility of the piperazine moiety can also present challenges in drug development, leading to off-target effects and undesirable metabolic pathways.[1] This has spurred the exploration of bioisosteres—structural analogs with similar physicochemical properties that can offer improved pharmacological profiles.

This technical guide focuses on a promising piperazine isostere: 2-Methyloctahydropyrrolo[3,4-c]pyrrole . This rigid, bicyclic diamine offers a conformationally constrained alternative to the more flexible piperazine ring. By pre-organizing the spatial orientation of the nitrogen atoms, this scaffold can enhance binding affinity for the target receptor, improve selectivity, and potentially mitigate metabolic liabilities. This guide will provide an in-depth analysis of the rationale for its use, a detailed synthetic protocol, and its application in drug design, supported by comparative data and experimental protocols.

The Rationale for a Conformationally Restricted Piperazine Isostere

The therapeutic efficacy of a drug is intrinsically linked to its three-dimensional shape and its ability to interact with its biological target. While the flexibility of the piperazine ring can be advantageous, it also comes at an entropic cost upon binding to a receptor. A conformationally restricted isostere like this compound can offer several key advantages:

  • Enhanced Potency and Selectivity: By locking the relative orientation of the two nitrogen atoms, the scaffold can present a more defined pharmacophore to the target protein, leading to a more favorable binding entropy and potentially higher affinity and selectivity.

  • Improved Metabolic Stability: The bicyclic nature and the presence of a methyl group can shield the molecule from certain metabolic enzymes, particularly cytochrome P450s, which are often involved in the metabolism of piperazine-containing drugs.

  • Modulation of Physicochemical Properties: The rigid structure can influence key properties like pKa, lipophilicity (logP), and polar surface area (TPSA), which in turn affect solubility, permeability, and oral bioavailability. This is particularly relevant for drugs targeting the central nervous system (CNS), where blood-brain barrier penetration is critical.[2]

  • Novel Intellectual Property: The use of a less common scaffold can provide a clear path to novel chemical entities with distinct intellectual property protection.

The structural comparison between piperazine and octahydropyrrolo[3,4-c]pyrrole highlights the difference in their conformational flexibility.[3]

G cluster_0 Isosteric Replacement Strategy cluster_1 Potential Improvements Flexible_Piperazine Flexible Piperazine Core Drug_Candidate Drug Candidate Flexible_Piperazine->Drug_Candidate Incorporation Rigid_Isostere This compound (Rigid Isostere) Rigid_Isostere->Drug_Candidate Strategic Replacement Potency Increased Potency Drug_Candidate->Potency Selectivity Improved Selectivity Drug_Candidate->Selectivity Metabolism Enhanced Metabolic Stability Drug_Candidate->Metabolism PK Favorable Pharmacokinetics Drug_Candidate->PK G Start N-benzyl-1-methoxy-N-(methoxymethyl)methanamine Step1 1. Thermal Decomposition (Azomethine Ylide Formation) Start->Step1 Intermediate1 Azomethine Ylide Step1->Intermediate1 Step2 2. [3+2] Cycloaddition with N-methylmaleimide Intermediate1->Step2 Intermediate2 Cycloadduct Step2->Intermediate2 Step3 3. Hydrogenolysis (Pd/C, H2) Intermediate2->Step3 Intermediate3 cis-Octahydropyrrolo[3,4-c]pyrrole-1,3-dione Step3->Intermediate3 Step4 4. Reduction (e.g., LiAlH4) Intermediate3->Step4 Product cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole Step4->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable scaffold. The synthesis is typically approached as a two-stage process: formation of the octahydropyrrolo[3,4-c]pyrrole core, followed by N-methylation. This document is structured to provide in-depth, cause-and-effect explanations for potential challenges in each of these stages.

I. Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Stage 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition

A common and effective method for constructing the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction.[1][2] This typically involves the reaction of an azomethine ylide precursor, such as a glycine derivative, with a dipolarophile, like an N-substituted maleimide.

Question 1: I am observing a very low yield of the octahydropyrrolo[3,4-c]pyrrole product, or the reaction is not proceeding to completion. What are the likely causes?

Answer:

Low or no product formation in this cycloaddition reaction often points to issues with the generation or stability of the key azomethine ylide intermediate, or suboptimal reaction conditions.

  • Inefficient Azomethine Ylide Generation: The formation of the azomethine ylide is the critical first step. If you are generating the ylide from an imine of a glycine ester, ensure that your starting materials are pure and the reaction is conducted under strictly anhydrous conditions. The presence of moisture can hydrolyze the imine or interfere with the base used for deprotonation.

  • Decomposition of the Azomethine Ylide: Azomethine ylides can be unstable and may decompose or undergo side reactions if not trapped efficiently by the dipolarophile. Running the reaction at a lower temperature may help to minimize decomposition pathways.

  • Suboptimal Reaction Temperature: While lower temperatures can improve ylide stability, some cycloadditions require thermal energy to overcome the activation barrier. It is crucial to find the optimal temperature for your specific substrates. A screening of temperatures, starting from literature-reported values, is recommended.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent. Ensure accurate measurement of your starting materials, and consider using a slight excess of the more stable reactant to drive the reaction to completion.

Question 2: My final product is a mixture of diastereomers, and I am struggling to isolate the desired cis-isomer. How can I improve the diastereoselectivity of the cycloaddition?

Answer:

Controlling the stereochemical outcome of the 1,3-dipolar cycloaddition is a common challenge. The formation of both cis and trans isomers can complicate purification and reduce the yield of the desired product.

  • Thermodynamic vs. Kinetic Control: The diastereoselectivity of the reaction can be influenced by whether it is under kinetic or thermodynamic control. The reaction temperature plays a significant role here. Running the reaction at a lower temperature generally favors the kinetically controlled product, which may or may not be the desired isomer. Conversely, higher temperatures can allow for equilibration to the more thermodynamically stable product. Experimenting with a range of temperatures is advised.

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and, consequently, the diastereomeric ratio. A screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile) may reveal conditions that favor the formation of the desired isomer.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of 1,3-dipolar cycloadditions by coordinating to the dipolarophile. This coordination can lead to a more ordered transition state, favoring the formation of a single diastereomer.

Question 3: The purification of the octahydropyrrolo[3,4-c]pyrrole core is proving difficult. The product seems to be highly polar. What are the best practices for purification?

Answer:

The presence of two basic nitrogen atoms in the octahydropyrrolo[3,4-c]pyrrole scaffold can make it quite polar and prone to streaking on silica gel chromatography.

  • Column Chromatography with a Basic Modifier: When using silica gel chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This helps to deactivate the acidic silanol groups on the silica surface, preventing product adsorption and reducing tailing.

  • Acid-Base Extraction: An acid-base workup can be an effective purification strategy. The basic product can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer can then be washed with an organic solvent, followed by basification (e.g., with NaOH) to a high pH. The deprotonated product can then be extracted back into an organic solvent.

  • Distillation: For thermally stable and sufficiently volatile derivatives, distillation under reduced pressure can be an excellent method for purification.

Stage 2: N-Methylation of the Octahydropyrrolo[3,4-c]pyrrole Core

A standard and efficient method for the N-methylation of the secondary amine in the octahydropyrrolo[3,4-c]pyrrole core is the Eschweiler-Clarke reaction.[3][4][5][6][7] This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Question 4: The N-methylation reaction is incomplete, and I am left with a significant amount of the starting secondary amine. How can I drive the reaction to completion?

Answer:

Incomplete methylation in an Eschweiler-Clarke reaction is often due to insufficient reagents or non-optimal reaction conditions.

  • Stoichiometry of Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to ensure complete methylation. A common protocol involves using at least two equivalents of formaldehyde and two equivalents of formic acid for each amine hydrogen to be replaced.

  • Reaction Temperature and Time: The reaction is typically heated to promote the reduction of the intermediate iminium ion by formic acid. Refluxing is common. If the reaction is sluggish, increasing the reaction time or temperature (within the limits of the solvent's boiling point) can help drive it to completion. Reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under acidic conditions. The use of formic acid ensures an acidic environment. Ensure that no extraneous bases are present that could neutralize the formic acid.

Question 5: I am concerned about over-methylation and the formation of a quaternary ammonium salt. Is this a risk with the Eschweiler-Clarke reaction?

Answer:

A significant advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium salts.[3] The mechanism involves the reduction of an iminium ion. A tertiary amine cannot form a new iminium ion with formaldehyde under these conditions, thus preventing further alkylation. This makes the Eschweiler-Clarke reaction a highly reliable method for producing tertiary amines from primary or secondary amines without the risk of over-methylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound?

A1: The IUPAC name is 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole.[8]

Q2: Are there alternative methods for the N-methylation of octahydropyrrolo[3,4-c]pyrrole?

A2: Yes, other N-methylation methods can be employed. A common alternative is reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9] Another approach is direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. However, this method carries a higher risk of over-methylation to the quaternary ammonium salt.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure, including the presence of the N-methyl group. Mass spectrometry will confirm the molecular weight. Purity can be assessed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), as well as by the absence of impurity signals in the NMR spectra.

III. Experimental Protocols and Data

General Protocol for the Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

This protocol is a representative example based on literature procedures for 1,3-dipolar cycloaddition.[1][2]

  • To a solution of a glycine imine derivative (1.0 eq) in a suitable dry solvent (e.g., toluene), add the N-substituted maleimide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).

General Protocol for the Eschweiler-Clarke N-Methylation

This protocol is a standard procedure for the N-methylation of a secondary amine.[3][5]

  • To a flask containing the octahydropyrrolo[3,4-c]pyrrole (1.0 eq), add formic acid (≥ 2.0 eq).

  • Add aqueous formaldehyde (37% solution, ≥ 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a strong base (e.g., NaOH solution) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation or chromatography if necessary.

Reaction Stage Parameter Typical Range/Value Potential Impact on Yield
CycloadditionTemperature25-110 °CAffects reaction rate and diastereoselectivity
SolventToluene, THF, CH₂Cl₂Can influence diastereoselectivity
Yield60-95%Highly dependent on substrates and conditions
N-MethylationReagent Equivalents≥ 2.0 eq eachInsufficient reagents lead to incomplete reaction
Temperature80-100 °CEnsures reduction of the iminium intermediate
Yield>90%Typically a high-yielding reaction

IV. Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthetic Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation Glycine Derivative Glycine Derivative Cycloaddition Cycloaddition Glycine Derivative->Cycloaddition N-Substituted Maleimide N-Substituted Maleimide N-Substituted Maleimide->Cycloaddition Octahydropyrrolo[3,4-c]pyrrole Core Octahydropyrrolo[3,4-c]pyrrole Core Cycloaddition->Octahydropyrrolo[3,4-c]pyrrole Core Eschweiler-Clarke Eschweiler-Clarke Octahydropyrrolo[3,4-c]pyrrole Core->Eschweiler-Clarke Formaldehyde Formaldehyde Formaldehyde->Eschweiler-Clarke Formic Acid Formic Acid Formic Acid->Eschweiler-Clarke This compound This compound Eschweiler-Clarke->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_0 Stage 1 Troubleshooting cluster_1 Stage 2 Troubleshooting Low Yield Low Yield Stage 1 Issue Stage 1 Issue Low Yield->Stage 1 Issue Incomplete Core Formation Stage 2 Issue Stage 2 Issue Low Yield->Stage 2 Issue Incomplete Methylation Impure Reagents Impure Reagents Stage 1 Issue->Impure Reagents Suboptimal Temp Suboptimal Temp Stage 1 Issue->Suboptimal Temp Moisture Present Moisture Present Stage 1 Issue->Moisture Present Poor Diastereoselectivity Poor Diastereoselectivity Stage 1 Issue->Poor Diastereoselectivity Purification Loss Purification Loss Stage 1 Issue->Purification Loss Insufficient Reagents Insufficient Reagents Stage 2 Issue->Insufficient Reagents Low Temperature Low Temperature Stage 2 Issue->Low Temperature Incorrect Workup Incorrect Workup Stage 2 Issue->Incorrect Workup

Caption: Troubleshooting flowchart for low yield issues.

V. References

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), pp.1-15. --INVALID-LINK--

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Sidneva, V. V., et al. (2023). Synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 59(9-10). --INVALID-LINK--

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ARKIVOC. --INVALID-LINK--

  • Wang, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. --INVALID-LINK--

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12958533, 2-Methyloctahydropyrrolo(3,4-c)pyrrole. --INVALID-LINK--

  • Dull, G. M., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of medicinal chemistry, 52(14), 4126–4141. --INVALID-LINK--

  • Wang, X., et al. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. --INVALID-LINK--

  • S. Majumdar, et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. --INVALID-LINK--

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Octahydropyrrolo[3,4-b]pyrroles. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Use of 5-Methyloctahydropyrrolo[3,4-b]pyrrole in the Synthesis of Bioactive Molecules. --INVALID-LINK--

  • Gemili, M., et al. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. --INVALID-LINK--

  • Bäckvall, J. E., et al. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. The Journal of organic chemistry, 75(15), 5333-5335. --INVALID-LINK--

  • Iqbal, N., et al. (1996). Pyrrolo[3,4-C]pyrrole synthesis. Google Patents. --INVALID-LINK--

  • Sidneva, V. V., et al. (2023). SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds. --INVALID-LINK--

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--

References

Technical Support Center: Optimization of Pyrrolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,4-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[3,4-c]pyridines are integral to numerous biologically active compounds, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in your experiments.

I. Foundational Synthetic Strategies: An Overview

The construction of the pyrrolo[3,4-c]pyridine core can be approached through several key synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include multicomponent reactions (MCRs), transition-metal-catalyzed cyclizations, and classical named reactions adapted for this scaffold.[3][4][5] Understanding the fundamentals of these reactions is the first step in effective troubleshooting.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

A. Low or No Product Yield

Question 1: My multi-component reaction (MCR) for pyrrolo[3,4-c]pyridine-1,3-dione synthesis is giving a low yield or failing completely. What are the likely causes and how can I optimize it?

Answer:

Multi-component reactions are powerful for building molecular complexity in a single step, but their success is highly sensitive to reaction conditions.[4] Here’s a systematic approach to troubleshooting:

  • Causality: The efficiency of MCRs often hinges on the rate of formation of key intermediates and the suppression of side reactions. For instance, in a diketene-based synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, the initial condensation steps are critical.[4]

  • Troubleshooting Steps:

    • Solvent and Temperature Optimization: The choice of solvent can dramatically impact yields. While various organic solvents like acetonitrile and methanol can be used, water or ethanol are often effective "green" alternatives that can promote the reaction.[4] It's crucial to systematically screen solvents. Temperature is also a key parameter; for instance, increasing the temperature to 70°C has been shown to be optimal in some cases, with no significant improvement at higher temperatures.[4]

    • Reagent Purity and Stoichiometry: Ensure all starting materials, particularly reactive species like diketene and isatins, are of high purity. The stoichiometry of the reactants should be precise to avoid the formation of side products.

    • Role of Promoters/Catalysts: While some MCRs for this scaffold are catalyst-free, others may benefit from a promoter like pyrazole or an acidic catalyst to facilitate key bond formations.[4][6] If your reaction is sluggish, consider the addition of a catalytic amount of a suitable acid or base.

    • Order of Addition: The sequence in which reagents are added can influence the reaction pathway. In some cases, pre-forming an intermediate before the addition of the final component can improve the yield.

ParameterCondition 1Condition 2Condition 3YieldReference
SolventAcetonitrileMethanolWaterGood[4]
Temperature50°C70°C90°COptimal at 70°C[4]
CatalystNonePyrazoleAcetic AcidVaries[4][6]

Question 2: My Palladium-catalyzed intramolecular cyclization is not proceeding as expected. What factors should I investigate?

Answer:

Palladium-catalyzed reactions are a cornerstone of modern heterocyclic synthesis, but they are often sensitive to various factors.[5][7][8]

  • Causality: The catalytic cycle of a palladium-catalyzed reaction involves several steps (oxidative addition, migratory insertion, reductive elimination), and any disruption to this cycle can halt the reaction. Common issues include catalyst deactivation, poor ligand choice, and incorrect oxidation state of the palladium.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. For instance, in some cascade reactions, Pd(hfac)₂ (hfac = hexafluoroacetylacetone) was found to be superior to the more common Pd(OAc)₂.[7] The ligand influences the stability and reactivity of the catalytic species.

    • Solvent and Base: The polarity of the solvent can affect the solubility of the catalyst and substrates, as well as the rate of reaction. Aprotic polar solvents like DMF or DMSO are often used. The choice of base is also crucial for reactions that involve a deprotonation step.

    • Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

    • Substrate Compatibility: Electron-withdrawing or -donating groups on your substrate can significantly impact the reaction rate. Highly substituted or sterically hindered substrates may require more forcing conditions (higher temperature, longer reaction times).

B. Formation of Side Products and Purification Challenges

Question 3: I am observing significant amounts of a dimeric side product in my synthesis. How can I minimize this?

Answer:

Dimerization is a common issue, especially when using highly reactive intermediates.

  • Causality: Dimerization often occurs when a reactive intermediate reacts with itself before it can participate in the desired intramolecular cyclization or intermolecular reaction. This is particularly prevalent when using strong bases that generate highly nucleophilic species.

  • Troubleshooting Steps:

    • Slow Addition/High Dilution: Adding the reagent that forms the reactive intermediate slowly to the reaction mixture can keep its instantaneous concentration low, favoring the desired reaction pathway. Performing the reaction at high dilution can also minimize intermolecular side reactions.

    • Temperature Control: Lowering the reaction temperature can reduce the rate of undesired side reactions, which may have a higher activation energy than the desired reaction.

    • Order of Reagent Addition: As mentioned previously, the order of addition can be critical. For example, in syntheses involving lithiated intermediates, adding the lithiated species to the electrophile is often preferred over the reverse addition.[9]

Question 4: My crude pyrrolo[3,4-c]pyridine derivative is difficult to purify by column chromatography. What are my options?

Answer:

Purification can be a significant bottleneck, especially with polar, nitrogen-containing heterocycles.[10]

  • Causality: The multiple nitrogen atoms in the pyrrolo[3,4-c]pyridine scaffold can lead to high polarity and strong interactions with silica gel, resulting in streaking and poor separation.

  • Troubleshooting Steps:

    • Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica (C18).

    • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to deactivate the acidic sites on silica gel and improve the peak shape of basic compounds.

    • Recrystallization: For crystalline products, recrystallization is an excellent purification method that can be scaled up more easily than chromatography.[3] A systematic screening of solvents is recommended.

    • Salt Formation and Purification: If the product is basic, it can be converted to a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline and easier to purify by recrystallization. The free base can then be regenerated.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to begin the synthesis of a novel pyrrolo[3,4-c]pyridine derivative?

A1: For initial exploration, a multi-component reaction (MCR) is often a good starting point due to its operational simplicity and the ability to quickly generate diverse analogs.[4] If the MCR approach is not suitable for your target, palladium-catalyzed cross-coupling and cyclization strategies offer a more versatile, albeit more complex, alternative.[5]

Q2: How do I choose between a Pictet-Spengler and a Bischler-Napieralski type reaction for constructing the pyridine ring?

A2: The choice depends on your starting materials and desired final oxidation state. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically yielding a tetrahydroisoquinoline-like core.[11][12] The Bischler-Napieralski reaction cyclizes β-arylethylamides using a dehydrating agent to form a dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.[13] For pyrrolo[3,4-c]pyridine synthesis, analogs of these reactions can be employed depending on the specific pyrrole precursor.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing pyrrolo[3,4-c]pyridines?

A3: Yes, several approaches aim to improve the environmental footprint of these syntheses. The use of water or ethanol as a solvent in multi-component reactions is a notable example.[4] Additionally, catalyst-free reactions or those that utilize benign promoters are being developed.[4]

Q4: My reaction involves an Aza-Diels-Alder cycloaddition. What are the key parameters for success?

A4: The Aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles.[14] Key factors include:

  • Diene and Dienophile Reactivity: The electronic nature of the diene and the imine (the aza-dienophile) is crucial. Electron-withdrawing groups on the imine nitrogen can increase its reactivity.[14]

  • Lewis Acid Catalysis: The reaction is often promoted by a Lewis acid, which activates the imine towards cycloaddition.

  • Stereoselectivity: The stereochemical outcome can be influenced by the geometry of the imine and the choice of catalyst. The exo isomer is often the major product.[14]

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for a One-Pot, Three-Component Synthesis of Pyrrolo[3,4-c]pyridine-1,3-diones

This protocol is adapted from methodologies described for similar heterocyclic systems.[3][4]

  • To a solution of the appropriate 4-aminopyridin-2(1H)-one (1.0 mmol) in water (5 mL), add the desired 2,2-dihydroxy-1-arylethan-1-one (1.0 mmol) and 4-hydroxy-2H-pyran-2-one (1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 100°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired pyrrolo[3,4-c]pyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).[3]

Workflow Diagram: Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_solvent Screen Solvents optimize_conditions->change_solvent analyze_side_products Analyze Byproducts (LC-MS/NMR) optimize_conditions->analyze_side_products No Improvement success Improved Yield optimize_conditions->success Improvement Seen change_catalyst Screen Catalysts / Ligands change_temp Optimize Temperature change_solvent->change_temp change_temp->change_catalyst If applicable modify_procedure Modify Procedure analyze_side_products->modify_procedure Identify Side Reaction modify_procedure->optimize_conditions

Caption: A systematic workflow for troubleshooting low-yield reactions.

V. Mechanistic Insights

Understanding the reaction mechanism is paramount for rational optimization.

Palladium-Catalyzed Cascade Cyclization

Many syntheses of complex heterocycles rely on palladium-catalyzed cascade reactions.[7] A general mechanistic pathway is illustrated below.

Palladium_Catalysis A Pd(II) Precatalyst B C-H Activation / Coordination A->B Substrate C Cyclic Pd(II) Intermediate B->C D Oxidative Addition C->D Aryl/Vinyl Halide E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Product F->G H Pd(II) F->H H->B Catalytic Cycle

Caption: Generalized catalytic cycle for a Pd(II)/Pd(IV) cascade reaction.

This cycle highlights several critical steps where issues can arise. For example, a failure in the C-H activation step (B) or slow reductive elimination (F) can stall the reaction. Optimizing ligands and additives can influence the rates of these individual steps.

VI. References

  • Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518–520. --INVALID-LINK--

  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. --INVALID-LINK--

  • Google Patents. (n.d.). US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. --INVALID-LINK--

  • Frontiers in Chemistry. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. --INVALID-LINK--

  • PubMed. (n.d.). Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes. --INVALID-LINK--

  • ACS Publications. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. --INVALID-LINK--

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. --INVALID-LINK--

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. --INVALID-LINK--

  • Wikipedia. (n.d.). Pictet–Spengler reaction. --INVALID-LINK--

  • PubMed. (2007). A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines. Organic Letters, 9(5), 765-7. --INVALID-LINK--

  • ACS Publications. (2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters. --INVALID-LINK--

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. --INVALID-LINK--

  • ResearchGate. (n.d.). Pictet–Spengler Synthesis of Perfluoroalkylated Tetrahydro-γ-carbolines and Tetrahydropyrrolopyrazines. --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. --INVALID-LINK--

  • JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. --INVALID-LINK--

  • ACS Publications. (2010). Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research. --INVALID-LINK--

  • RSC Publishing. (2020). Controlling cyclization pathways in palladium(II)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. --INVALID-LINK--

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. --INVALID-LINK--

  • ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. --INVALID-LINK--

  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. --INVALID-LINK--

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References

Technical Support Center: Overcoming Regioselectivity Issues in Functionalizing Pyrrole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of regioselective pyrrole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this versatile heterocycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common regioselectivity issues in your experiments.

Introduction: The Pyrrole Conundrum

Pyrrole, an electron-rich aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. However, its high reactivity, while advantageous, often leads to a lack of regioselectivity, presenting a significant hurdle in the synthesis of specifically substituted pyrrole derivatives.[1] The pyrrole ring has two electronically distinct positions for substitution: the C2/C5 (α) and C3/C4 (β) positions. The inherent electronic nature of the ring strongly favors electrophilic attack at the C2 position.[2][3][4][5] This guide provides practical strategies and theoretical explanations to control and direct the functionalization of the pyrrole ring to the desired position.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2-position?

A: Electrophilic attack at the C2 (or α) position is favored due to the greater stabilization of the resulting cationic intermediate (the arenium ion). When an electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen atom, through three resonance structures. In contrast, attack at the C3 (or β) position results in an intermediate that is only stabilized by two resonance structures.[2][4][6][7] The more stable the intermediate, the lower the activation energy of the reaction, making the C2-substitution product the kinetically favored one.[4]

Q2: My reaction is producing a black, insoluble tar. What's going wrong?

A: The formation of a black tar-like substance is a common issue when functionalizing pyrrole, especially under strongly acidic conditions.[1][6] Pyrrole is highly susceptible to acid-catalyzed polymerization.[1] This is particularly problematic in reactions like Friedel-Crafts acylations where strong Lewis acids (e.g., AlCl₃) are often employed.

Troubleshooting Steps:

  • Use Milder Lewis Acids: Opt for less aggressive Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄.

  • Lower the Reaction Temperature: Performing the reaction at reduced temperatures can help to control the rate of polymerization.

  • Protect the Nitrogen: Introducing an electron-withdrawing group on the pyrrole nitrogen can decrease the electron density of the ring, making it less prone to polymerization.[1] Common protecting groups for this purpose include tosyl (Ts) and acyl groups.

Q3: I'm trying to perform a reaction on the pyrrole nitrogen (N-functionalization), but I'm getting a mixture of N- and C-functionalized products. How can I improve selectivity?

A: The regioselectivity of N- versus C-functionalization of the pyrrolide anion (formed by deprotonating pyrrole with a strong base) is highly dependent on the reaction conditions, specifically the counterion and the solvent.

  • For N-Alkylation: To favor N-alkylation, use more ionic nitrogen-metal bonds (e.g., with lithium, sodium, or potassium salts of pyrrole) in a highly solvating solvent.[8] This promotes the dissociation of the ion pair, making the nitrogen lone pair more available for nucleophilic attack.

  • For C-Alkylation: To favor C-alkylation (predominantly at C2), use more covalent nitrogen-metal bonds (e.g., with Grignard reagents, MgX) in less polar solvents. The stronger coordination of the metal to the nitrogen atom directs the electrophile to the carbon atoms.[8]

Troubleshooting Guides: Directing Regioselectivity

This section provides detailed guides for achieving specific regiochemical outcomes that deviate from the inherent C2-selectivity of the pyrrole ring.

Guide 1: Achieving C3-Selectivity in Electrophilic Substitution

Overcoming the intrinsic preference for C2-attack is a significant challenge. The most common and effective strategy is to employ a sterically demanding protecting group on the nitrogen atom.

Core Principle: Steric Hindrance

A bulky N-substituent will physically block the C2 and C5 positions, thereby directing incoming electrophiles to the less sterically encumbered C3 and C4 positions.[1][6]

Recommended Protecting Group: Triisopropylsilyl (TIPS)

The TIPS group is a highly effective directing group for C3-functionalization.[6]

Experimental Protocol: C3-Bromination of Pyrrole

  • N-Protection:

    • To a solution of pyrrole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-TIPS-pyrrole.

  • C3-Bromination:

    • Dissolve N-TIPS-pyrrole (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add N-bromosuccinimide (NBS, 1.0 eq) as a solid in one portion.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

    • Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. The crude 3-bromo-1-(triisopropylsilyl)-1H-pyrrole can often be used in the next step without further purification.

  • Deprotection:

    • Dissolve the crude 3-bromo-N-TIPS-pyrrole in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Quench with water and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain 3-bromopyrrole.

Troubleshooting C3-Selective Reactions:

Problem Potential Cause Solution
Mixture of C2 and C3 isomers is obtained.The N-protecting group is not bulky enough.Use a more sterically demanding protecting group like TIPS.
Low yield of the desired C3-product.Incomplete protection or deprotection.Ensure complete conversion in the protection step before proceeding. Optimize deprotection conditions (e.g., temperature, reaction time).
Difficulty removing the N-TIPS group.Steric hindrance around the silicon atom.Use a stronger fluoride source or elevate the reaction temperature. Consider alternative deprotection methods if standard conditions fail.
Guide 2: Regiocontrolled Metalation and C-H Functionalization

Directed metalation and modern C-H functionalization techniques offer powerful alternatives for regioselective pyrrole modification.

Core Principle: Directing Groups and Catalyst Control

  • Directed Ortho-Metalation (DoM): An N-substituent with a coordinating heteroatom can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent C2-position, leading to regioselective functionalization upon quenching with an electrophile.

  • Catalyst-Controlled C-H Arylation: In transition-metal-catalyzed C-H functionalization, the choice of ligand can influence the regioselectivity, sometimes favoring the thermodynamically less stable β-position.[9]

Experimental Workflow: Catalyst-Controlled β-Selective C-H Arylation

Recent advances have shown that specific palladium or iridium catalysts can override the intrinsic α-selectivity of pyrrole C-H arylation.[9]

  • Reaction Setup:

    • In a glovebox, combine the N-substituted pyrrole (1.5 eq), iodoarene (1.0 eq), a specific palladium or iridium catalyst precursor, the appropriate ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vial.

    • Add a suitable solvent (e.g., m-xylene or dioxane).

  • Reaction Conditions:

    • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100-140 °C) for 12-24 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the β-arylated pyrrole.

Visualization of Regioselective Strategies

G cluster_0 Inherent Reactivity cluster_1 Controlling Regioselectivity Unsubstituted Pyrrole Unsubstituted Pyrrole Electrophilic Attack Electrophilic Attack Unsubstituted Pyrrole->Electrophilic Attack E+ C2-Substitution (Major) C2-Substitution (Major) Electrophilic Attack->C2-Substitution (Major) More stable intermediate (3 resonance structures) C3-Substitution (Minor) C3-Substitution (Minor) Electrophilic Attack->C3-Substitution (Minor) Less stable intermediate (2 resonance structures) N-Protected Pyrrole N-Protected Pyrrole Steric Hindrance (e.g., N-TIPS) Steric Hindrance (e.g., N-TIPS) N-Protected Pyrrole->Steric Hindrance (e.g., N-TIPS) E+ Directed Metalation (e.g., N-SO2Ar) Directed Metalation (e.g., N-SO2Ar) N-Protected Pyrrole->Directed Metalation (e.g., N-SO2Ar) 1. Base 2. E+ Catalyst Control (C-H Arylation) Catalyst Control (C-H Arylation) N-Protected Pyrrole->Catalyst Control (C-H Arylation) Pd or Ir catalyst + Ligand C3-Substitution C3-Substitution Steric Hindrance (e.g., N-TIPS)->C3-Substitution E+ C2-Metalation C2-Metalation Directed Metalation (e.g., N-SO2Ar)->C2-Metalation 1. Base 2. E+ C3-Arylation C3-Arylation Catalyst Control (C-H Arylation)->C3-Arylation Pd or Ir catalyst + Ligand

Caption: Strategies to control the regioselectivity of pyrrole functionalization.

Advanced Concepts: Kinetic vs. Thermodynamic Control

In some cases, the regioselectivity of pyrrole functionalization can be influenced by temperature, allowing for the selective formation of either the kinetic or thermodynamic product.

  • Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). For electrophilic substitution on pyrrole, this is typically the C2-substituted product.[10][11]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. The major product will be the most thermodynamically stable isomer.[10][11] While C2-substitution is kinetically favored, in some specific cases with certain substitution patterns, the C3-isomer might be the more thermodynamically stable product.

Visualizing Kinetic vs. Thermodynamic Control

G Reactants Pyrrole + E+ TS1 TS (C2-attack) Reactants->TS1  ΔG‡ (kinetic) P1 C2-Product (Kinetic) Reactants->P1 TS2 TS (C3-attack) Reactants->TS2     ΔG‡ (thermodynamic) TS1->P1 P2 C3-Product (Thermodynamic) P1->P2 TS2->P2

Caption: Energy profile for kinetic versus thermodynamic control in pyrrole substitution.

Summary of Strategies for Regiocontrolled Pyrrole Functionalization

StrategyTarget PositionMechanismKey Considerations
None (Unsubstituted Pyrrole) C2Electronic PreferenceThis is the default outcome for most electrophilic substitutions.
N-Protection (Steric) C3Steric HindranceBulky groups like TIPS are effective. Requires protection/deprotection steps.
N-Protection (Electronic) C2Ring DeactivationElectron-withdrawing groups (e.g., Ts, Boc) stabilize the ring and can improve yields.
Directed Metalation C2Chelation-Assisted DeprotonationRequires an N-directing group and a strong base.
Catalyst Control C3Ligand EffectsEmerging area in C-H functionalization; requires screening of catalysts and ligands.
Thermodynamic Control C3 (in some cases)Reversibility at High Temp.Reaction must be reversible; the C3-isomer must be more stable.

This technical guide provides a foundation for understanding and overcoming the challenges of regioselective pyrrole functionalization. By carefully considering the electronic and steric factors at play and choosing the appropriate synthetic strategy, researchers can achieve the desired substitution patterns for their target molecules.

References

How to avoid byproduct formation in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Paal-Knorr synthesis, first reported in 1884, remains a foundational and widely utilized method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] Its enduring relevance in pharmaceutical and materials science is due to its efficiency and operational simplicity.[3][4] However, like any powerful synthetic tool, it is not without its challenges. Classic protocols often relied on harsh conditions, such as prolonged heating in strong acids, which can degrade sensitive substrates.[4][5]

This guide is designed for researchers, chemists, and drug development professionals who encounter common issues such as low yields, incomplete reactions, and, most notably, the formation of unwanted byproducts. Here, we will dissect the mechanistic origins of these problems and provide actionable, field-proven troubleshooting strategies to optimize your Paal-Knorr pyrrole syntheses.

Core Reaction Mechanism

Understanding the reaction mechanism is the first step in effective troubleshooting. The synthesis proceeds through an acid-catalyzed condensation pathway. The accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization (the rate-determining step), and culminates in a final dehydration to yield the aromatic pyrrole ring.[1][6]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + R-NH₂ hemiaminal Hemiaminal Intermediate start->hemiaminal  Step 1: Nucleophilic Attack (Acid-Catalyzed) furan Furan Byproduct start->furan  Competing Pathway (Strongly Acidic, pH < 3) cyclic_int 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclic_int  Step 2: Intramolecular Cyclization (Rate-Determining Step) pyrrole Substituted Pyrrole cyclic_int->pyrrole  Step 3: Dehydration (-2 H₂O)

Caption: The generalized mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the Paal-Knorr synthesis in a question-and-answer format.

Q1: I'm observing a significant amount of a furan byproduct. How can I prevent this?

Root Cause Analysis: Furan formation is the most common side reaction and arises from the acid-catalyzed self-cyclization of the 1,4-dicarbonyl starting material.[7] This pathway becomes dominant under highly acidic conditions (pH < 3), where the enolization of a carbonyl group and subsequent attack on the other protonated carbonyl outcompetes the reaction with the amine.[5][8]

Expert Recommendations:

  • Control Acidity: The most critical parameter is pH. Avoid strong mineral acids like concentrated HCl or H₂SO₄. Opt for weaker Brønsted acids such as acetic acid or p-toluenesulfonic acid (pTSA), which accelerate the desired reaction without excessively promoting furan formation.[5][8]

  • Catalyst Choice: Consider using solid acid catalysts like silica sulfuric acid, montmorillonite clays, or various Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃).[9][10] These often provide milder reaction conditions and can be easily removed by filtration.

  • Amine Stoichiometry: Use a slight excess of the primary amine. This shifts the equilibrium towards the formation of the hemiaminal, favoring the pyrrole pathway over the furan pathway.

Q2: My reaction is incomplete, and I'm recovering the starting 1,4-dicarbonyl. What adjustments should I make?

Root Cause Analysis: Low conversion can be attributed to several factors, including insufficient reactivity of the starting materials, suboptimal reaction conditions, or steric hindrance.[6][7] Amines with potent electron-withdrawing groups are less nucleophilic, and bulky substituents on either the dicarbonyl or the amine can slow the rate-determining cyclization step.[7]

Expert Recommendations:

  • Increase Temperature: If your substrates are stable, increasing the reaction temperature can overcome the activation energy barrier. Microwave-assisted synthesis is particularly effective, often reducing reaction times from hours to minutes.[9][11]

  • Catalyst Optimization: For sluggish reactions involving deactivated amines, a stronger (but still controlled) acid catalyst might be necessary. Alternatively, switching from a Brønsted acid to a Lewis acid can sometimes enhance reactivity through a different coordination mechanism.[9][12]

  • Solvent Selection: The choice of solvent can influence reaction rates. While traditional methods use alcohols or acetic acid, high-boiling aprotic solvents like toluene or DMF can be effective for higher temperature reactions.[13] Some modern, greener protocols even utilize water or solvent-free conditions.[5][14]

Q3: Polymerization and tar formation are consuming my product, leading to a low, difficult-to-purify yield. What's wrong?

Root Cause Analysis: Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization under strongly acidic and high-temperature conditions.[2] This degradation pathway is a common issue when reaction conditions are too harsh for the specific substrates being used.[5][13]

Expert Recommendations:

  • Reduce Temperature and Acid Concentration: This is the most direct solution. Tar formation is a clear sign that the conditions are too aggressive. Lower the temperature and use the minimum effective amount of a milder acid catalyst.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[6] Prolonged heating after the reaction has reached completion will only increase the likelihood of product degradation and polymerization.

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Troubleshooting_Flowchart start Low Yield or Byproduct Formation q_byproduct Major Byproduct Observed? start->q_byproduct is_furan Byproduct is Furan q_byproduct->is_furan  Yes is_polymer Polymerization/Tar q_byproduct->is_polymer  Yes (Tar) q_incomplete Incomplete Reaction? q_byproduct->q_incomplete  No sol_furan Reduce Acidity (pH > 3) Use Weaker Acid (e.g., AcOH) Use Excess Amine is_furan->sol_furan sol_polymer Lower Temperature Reduce Reaction Time Use Milder Catalyst is_polymer->sol_polymer is_incomplete Starting Material Recovered q_incomplete->is_incomplete  Yes sol_incomplete Increase Temperature (Microwave) Optimize Catalyst (Lewis Acid) Change Solvent is_incomplete->sol_incomplete

References

Strategies to improve the metabolic stability of pyrrolo[3,4-c]pyrrole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolo[3,4-c]pyrrole-Based Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the metabolic stability of this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. Understanding the Metabolic Landscape of Pyrrolo[3,4-c]pyrroles

The pyrrolo[3,4-c]pyrrole scaffold is a valuable pharmacophore in modern drug discovery. However, like many heterocyclic compounds, it can be susceptible to metabolic breakdown, which can impact its pharmacokinetic profile and therapeutic efficacy. This section provides an overview of the key metabolic challenges and the enzymes involved.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic "hotspots" on a pyrrolo[3,4-c]pyrrole-based compound?

A1: While specific metabolic data for the pyrrolo[3,4-c]pyrrole core is still emerging in the public domain, we can infer likely metabolic hotspots based on general principles of drug metabolism for pyrrole-containing and other heterocyclic compounds. The primary sites of metabolic attack are typically:

  • The Pyrrole Ring System: The electron-rich pyrrole nucleus itself can be a target for oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive electrophilic species that may covalently bind to macromolecules.[1]

  • Substituents on the Pyrrole Nitrogen: Alkyl groups attached to the nitrogen atoms of the pyrrole rings are susceptible to N-dealkylation.

  • Aryl and Alkyl Substituents: Unsubstituted or activated aromatic rings attached to the core are prime candidates for hydroxylation. Similarly, aliphatic side chains can undergo hydroxylation at the terminal (ω) or penultimate (ω-1) positions.

  • Labile Functional Groups: Functional groups such as esters and amides can be prone to hydrolysis by esterases and amidases, respectively.

Q2: Which cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of my pyrrolo[3,4-c]pyrrole-based compound?

A2: The major drug-metabolizing CYP enzymes in humans are from the CYP1, CYP2, and CYP3 families.[2] Specifically, CYP3A4 is the most abundant and metabolizes a vast number of drugs.[3] Other important isoforms include CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[3][4] For pyrrolo[3,4-c]pyridine derivatives, which are structurally similar, some compounds have been shown to be strong inhibitors of CYP2C9.[5] Therefore, it is crucial to assess the interaction of your compound with a panel of these key CYP isoforms early in the drug discovery process.

Q3: Can metabolites of my compound be pharmacologically active or reactive?

A3: Yes, it is possible. Metabolism does not always lead to inactivation. Some metabolites can retain pharmacological activity, sometimes with a different profile than the parent compound. More critically, as mentioned in A1, CYP-mediated activation of the pyrrole ring can generate reactive metabolites.[1] These reactive species can covalently bind to proteins, which is a potential mechanism for idiosyncratic drug toxicity. Therefore, identifying the major metabolites and assessing their activity and reactivity is a key part of a comprehensive safety assessment.

II. Strategies for Enhancing Metabolic Stability

Improving metabolic stability is a critical step in lead optimization. This section outlines key strategies and provides a decision-making framework for modifying your pyrrolo[3,4-c]pyrrole-based compounds.

Troubleshooting Guide: My compound has poor metabolic stability. What should I do?

Issue: Your lead compound shows high clearance in human liver microsomes (HLM) or hepatocytes.

Troubleshooting Workflow:

G start High In Vitro Clearance Observed metid Perform Metabolite Identification Studies (LC-MS/MS) start->metid hotspot Identify Metabolic Hotspot(s) metid->hotspot strategy Select Appropriate Chemical Modification Strategy hotspot->strategy block Strategy 1: Steric/Electronic Blocking strategy->block Metabolism at a specific atom replace Strategy 2: Bioisosteric Replacement strategy->replace Metabolism of a functional group scaffold Strategy 3: Scaffold Hopping / Core Modification strategy->scaffold Metabolism of the core scaffold synthesize Synthesize Analogs block->synthesize replace->synthesize scaffold->synthesize reassay Re-assay for Metabolic Stability and Potency synthesize->reassay decision Improved Profile? reassay->decision decision->start No, iterate stop stop decision->stop Yes, advance candidate

Caption: Decision workflow for addressing metabolic instability.

Detailed Strategies:

1. Blocking Metabolic Hotspots:

  • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This is most effective for C-H bonds that are broken in the rate-determining step of metabolism.

  • Halogenation: Introducing a fluorine atom at or near a metabolic hotspot can block oxidation. The strong C-F bond is resistant to cleavage, and the electronegativity of fluorine can deactivate adjacent sites to metabolic attack.

  • Methylation: Adding a methyl group can sterically hinder the approach of metabolizing enzymes to a nearby site.

2. Bioisosteric Replacement:

Bioisosteric replacement involves substituting a chemical group with another that has similar physical or chemical properties, with the aim of retaining biological activity while improving metabolic stability.[1]

Labile Group Potential Bioisosteric Replacements Rationale
Ester1,2,4-Oxadiazole, 1,3,4-OxadiazoleThese heterocycles mimic the geometry and electronics of the ester group but are resistant to hydrolysis by esterases.[5][6]
AmideReverse Amide, 1,2,3-Triazole, TetrazoleThese replacements can maintain key hydrogen bonding interactions while being less susceptible to amidase-mediated hydrolysis.
Phenyl RingPyridine, Pyrimidine, ThiopheneIntroducing nitrogen or sulfur into an aromatic ring can alter its electronic properties, making it less prone to oxidation.[7] The more nitrogen atoms in the ring, the more resistant it is to CYP-mediated oxidation.[8]
gem-DimethylOxetane, CyclobutaneThese replacements can provide a similar steric profile to the gem-dimethyl group but with reduced lipophilicity and improved metabolic stability.

3. Scaffold Hopping and Conformational Constraint:

If the core pyrrolo[3,4-c]pyrrole scaffold itself is the primary site of metabolism, more significant structural changes may be necessary. This can involve:

  • Scaffold Hopping: Replacing the pyrrolo[3,4-c]pyrrole core with a different heterocyclic system that has improved metabolic properties while maintaining the necessary pharmacophoric elements for target binding.

  • Conformational Constraint: Introducing rigidity into the molecule, for example, by creating additional ring systems, can sometimes orient the molecule in a way that shields metabolic hotspots from enzymatic attack.

III. Experimental Protocols

This section provides a standardized protocol for a fundamental experiment in assessing metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) of a pyrrolo[3,4-c]pyrrole-based compound in HLM.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), protein concentration typically 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation and collection plates

  • Multichannel pipettes

  • Incubator shaker set to 37°C

Experimental Workflow:

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_buffer Prepare buffer and HLM solution (e.g., 0.5 mg/mL HLM in buffer) pre_incubate Pre-incubate HLM and test compound for 5 min at 37°C prep_buffer->pre_incubate prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH solution prep_nadph->start_reaction prep_compound Prepare test compound working solution (e.g., 100 µM in buffer) prep_compound->pre_incubate pre_incubate->start_reaction timepoints Aliquot and quench at time points (0, 5, 15, 30, 60 min) start_reaction->timepoints quench Quench with cold ACN + Internal Standard timepoints->quench centrifuge Centrifuge quenched samples quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining vs. time analyze->calculate plot Plot ln(% remaining) vs. time calculate->plot clearance Calculate half-life and Clint plot->clearance

Caption: Workflow for a microsomal stability assay.

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound at a concentration of 100 µM in the same buffer.

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 25 µL) from the incubation mixture.

    • Immediately add the aliquot to a collection plate containing a quenching solution (e.g., 100 µL of cold acetonitrile with the internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

IV. References

  • Wójcicka, A., & Redlicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. --INVALID-LINK--

  • Guengerich, F. P., & Munro, A. W. (2013). Metabolic activation of model pyrroles by cytochrome P-450. Journal of Biological Chemistry, 258(19), 11623-11631. --INVALID-LINK--

  • Mihaylova, D., et al. (2022). In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4. Pharmacia, 69(4), 981-989. --INVALID-LINK--

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. --INVALID-LINK--

  • SpiroChem. Bioisosteric Replacement Strategies. --INVALID-LINK--

  • Brave Insights. (2024). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. --INVALID-LINK--

  • Al-Hussain, S. A., & S.Al-jabori, S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 16(6), e62025. --INVALID-LINK--

  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. --INVALID-LINK--

  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & medicinal chemistry letters, 29(24), 126781. --INVALID-LINK--

  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. --INVALID-LINK--

  • Kaur, R., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 65(3), 1957–2003. --INVALID-LINK--

  • Al-Hussain, S. A., & S.Al-jabori, S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 16(6), e62025. --INVALID-LINK--

  • XenoTech. (2023). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. --INVALID-LINK--

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability. --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up Production of 2-Methyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up production of 2-Methyloctahydropyrrolo[3,4-c]pyrrole. This resource is meticulously designed for researchers, process chemists, and drug development professionals to address the multifaceted challenges encountered when transitioning from laboratory-scale synthesis to industrial production of this valuable bicyclic diamine. Here, we dissect a plausible and efficient synthetic pathway, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and scalable manufacturing process.

A Plausible Three-Stage Synthetic Pathway for Scale-Up

The industrial synthesis of this compound can be strategically approached in three key stages, each with its own set of potential challenges. This guide is structured around this proposed route to provide targeted and practical solutions.

Synthetic_Pathway cluster_0 Stage 1: Bicyclic Core Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: N-Methylation N-Benzylmaleimide N-Benzylmaleimide Diels_Alder 1,3-Dipolar Cycloaddition N-Benzylmaleimide->Diels_Alder Azomethine_Ylide_Precursor Azomethine Ylide Precursor Azomethine_Ylide_Precursor->Diels_Alder Bicyclic_Imide N-Benzyl-octahydropyrrolo [3,4-c]pyrrole-1,3-dione Diels_Alder->Bicyclic_Imide Catalytic_Hydrogenation Catalytic Hydrogenation Bicyclic_Imide->Catalytic_Hydrogenation Octahydropyrrolo_Pyrrole Octahydropyrrolo [3,4-c]pyrrole Catalytic_Hydrogenation->Octahydropyrrolo_Pyrrole Eschweiler_Clarke Eschweiler-Clarke Reaction Octahydropyrrolo_Pyrrole->Eschweiler_Clarke Final_Product 2-Methyloctahydropyrrolo [3,4-c]pyrrole Eschweiler_Clarke->Final_Product

Caption: Proposed three-stage synthetic pathway for this compound.

Stage 1: Bicyclic Core Formation via 1,3-Dipolar Cycloaddition

The formation of the octahydropyrrolo[3,4-c]pyrrole core is efficiently achieved through a [3+2] cycloaddition reaction. This step is crucial for establishing the desired stereochemistry and overall structure of the final product.

Troubleshooting and FAQs: Stage 1

Question 1: We are observing inconsistent reaction times and the formation of side products during the 1,3-dipolar cycloaddition at scale. What are the likely causes and how can we mitigate them?

Answer: Inconsistent reaction kinetics and byproduct formation in 1,3-dipolar cycloadditions during scale-up often stem from issues with reactant concentration, temperature control, and mixing efficiency.[1][2]

  • Causality: At a larger scale, localized "hot spots" can occur due to the exothermic nature of the reaction, leading to thermal decomposition of reactants or products.[3][4][5][6][7] Inefficient mixing can result in localized areas of high reactant concentration, promoting side reactions such as dimerization of the dipolarophile or polymerization.[1]

  • Troubleshooting Steps:

    • Controlled Addition: Implement a controlled, slow addition of one of the reactants to the reaction vessel to maintain a consistent temperature and reactant ratio.

    • Enhanced Mixing: Ensure the reactor is equipped with an appropriate agitator and baffling system to provide efficient mixing and heat transfer.

    • Solvent Selection: The choice of a solvent with a suitable boiling point and heat capacity can aid in dissipating the heat of reaction.

    • In-Process Monitoring: Utilize in-process analytical techniques (e.g., HPLC, GC) to monitor the reaction progress and detect the formation of byproducts in real-time.

ParameterLaboratory ScalePilot/Production ScaleRationale for Change
Reactant Addition All at onceSlow, controlled additionMitigates exotherms and controls concentration.
Mixing Magnetic stirrerMechanical agitator with bafflesEnsures homogeneity and efficient heat transfer.
Temperature Control Oil bathJacketed reactor with thermal fluidProvides precise and uniform temperature control.

Question 2: What are the primary safety concerns associated with scaling up a 1,3-dipolar cycloaddition, and what precautions should be taken?

Answer: The primary safety concern is the potential for a thermal runaway reaction, especially with highly reactive dienes and dienophiles.[3][4][5][6][7] The exothermic nature of the Diels-Alder reaction can lead to a rapid increase in temperature and pressure if not adequately controlled.[1][8][9]

  • Preventative Measures:

    • Calorimetric Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing a safe process.

    • Emergency Cooling and Quenching: The reactor should be equipped with an emergency cooling system and a documented quenching procedure to stop the reaction in case of a deviation from normal operating conditions.

    • Pressure Relief Systems: Install appropriately sized rupture discs or relief valves to safely vent the reactor in the event of over-pressurization.

Thermal_Runaway_Prevention Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Calorimetry Perform Reaction Calorimetry (RC1) Reaction_Setup->Calorimetry Assess_Risk Assess Thermal Runaway Risk Calorimetry->Assess_Risk Implement_Controls Implement Controls: - Controlled Addition - Emergency Cooling - Pressure Relief Assess_Risk->Implement_Controls High Risk Proceed Proceed with Scale-Up Assess_Risk->Proceed Low Risk Redesign Redesign Process Assess_Risk->Redesign Unacceptable Risk Implement_Controls->Proceed

Caption: Decision workflow for assessing and mitigating thermal runaway risk.

Stage 2: Catalytic Hydrogenation for Deprotection and Reduction

This stage involves the removal of the N-benzyl protecting group and the reduction of the two amide carbonyls to amines. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and atom economy.

Troubleshooting and FAQs: Stage 2

Question 3: We are experiencing slow or incomplete hydrogenation and suspect catalyst deactivation. What are the common causes of catalyst poisoning in this type of reaction?

Answer: Catalyst deactivation during the hydrogenation of nitrogen-containing heterocycles is a common issue.[10][11][12] The primary culprits are often impurities in the starting material or the solvent, or the product itself acting as a poison.[10][11][12]

  • Causality:

    • Substrate/Solvent Impurities: Trace amounts of sulfur, halides, or other nitrogen-containing compounds can irreversibly bind to the active sites of the catalyst (e.g., Palladium, Rhodium).[10][11][12]

    • Product Inhibition: The product diamine, being a Lewis base, can coordinate to the metal center of the catalyst and inhibit its activity.[10][11]

  • Troubleshooting Steps:

    • Substrate Purification: Ensure the bicyclic imide from Stage 1 is thoroughly purified to remove any potential catalyst poisons.

    • Solvent Purity: Use high-purity, degassed solvents for the hydrogenation.

    • Catalyst Loading: An increased catalyst loading may be necessary to compensate for some level of deactivation, though this is not ideal from a cost perspective.

    • Catalyst Selection: Screen different catalysts (e.g., Rh/C, Ru/C) and supports, as some may be more resistant to poisoning by amines.[10][11]

Question 4: What are the critical safety considerations for handling pyrophoric catalysts and hydrogen gas at an industrial scale?

Answer: The use of pyrophoric catalysts (like Palladium on Carbon) and flammable hydrogen gas presents significant fire and explosion hazards.[13][14][15][16] Strict adherence to safety protocols is paramount.

  • Safety Protocols:

    • Inert Atmosphere: The catalyst should always be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.[13][14][15][16] Wetting the catalyst with a solvent can also reduce its pyrophoricity.

    • Reactor Purging: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas to remove all oxygen.[13][14][15] Similarly, after the reaction, the reactor should be purged with an inert gas to remove residual hydrogen before opening.[13][14][15]

    • Leak Detection: A robust system for detecting hydrogen leaks should be in place, including sensors and regular inspections of all fittings and seals.[17]

    • Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[14]

HazardConsequenceMitigation Strategy
Pyrophoric Catalyst Fire upon exposure to airHandle under inert atmosphere; keep wetted with solvent.
Hydrogen Gas Flammable/Explosive mixture with airThorough reactor purging; leak detection systems.
Static Electricity Ignition sourceGrounding and bonding of all equipment.

Stage 3: N-Methylation via Eschweiler-Clarke Reaction

The final step is the selective mono-N-methylation of the secondary amine to yield the target compound. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and industrially viable method that avoids the formation of quaternary ammonium salts.[18][19][20][21][22][23][24]

Troubleshooting and FAQs: Stage 3

Question 5: Our Eschweiler-Clarke reaction is producing a significant amount of the di-methylated byproduct. How can we improve the selectivity for mono-methylation?

Answer: Achieving high selectivity in the N-methylation of a diamine can be challenging. The formation of the di-methylated impurity is often a result of the relative reactivities of the mono- and di-aminated species and the reaction conditions.

  • Causality: Once the first nitrogen is methylated, the resulting tertiary amine can still be reactive, and if the reaction is not carefully controlled, a second methylation can occur. The relative basicity of the two nitrogen atoms in the starting material and the mono-methylated product plays a key role.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of formaldehyde and formic acid. Use a slight excess of the amine substrate relative to the methylating agents.

    • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the desired mono-methylated product is maximized can improve selectivity.

    • pH Control: The pH of the reaction mixture can influence the reactivity of the amines. Careful control of the formic acid addition may be beneficial.

Question 6: The work-up and purification of the final product, a polar, low-molecular-weight diamine, is proving difficult at a larger scale. What strategies can we employ for efficient isolation and purification?

Answer: The purification of polar, low-molecular-weight amines is a common challenge in process chemistry.[17] Traditional silica gel chromatography is often inefficient.

  • Purification Strategies:

    • Acid-Base Extraction: A carefully controlled acid-base workup can be used to separate the basic product from non-basic impurities. However, the high water solubility of the product can lead to losses in the aqueous phase.

    • Salt Formation and Recrystallization: The product can be precipitated as a salt (e.g., hydrochloride or tartrate) and purified by recrystallization. The free base can then be liberated in a subsequent step.

    • Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be a very effective, albeit more expensive, method for separating the mono- and di-methylated products.

    • Distillation: If the product is thermally stable and has a sufficiently low boiling point, fractional distillation under reduced pressure can be an excellent method for purification at scale.

Purification_Strategy Crude_Product Crude Product (Polar Diamine) Purity_Check Check Purity (HPLC/GC) Crude_Product->Purity_Check High_Purity High Purity Purity_Check->High_Purity >99% Low_Purity Low Purity Purity_Check->Low_Purity <99% Distillation Fractional Distillation (if applicable) Low_Purity->Distillation Salt_Formation Salt Formation & Recrystallization Low_Purity->Salt_Formation Ion_Exchange Ion-Exchange Chromatography Low_Purity->Ion_Exchange Final_Product Pure Final Product Distillation->Final_Product Salt_Formation->Final_Product Ion_Exchange->Final_Product

Caption: Decision tree for the purification of this compound.

Impurity Profiling

A thorough understanding of the potential impurities is critical for process optimization and regulatory compliance.[25][26]

StagePotential ImpurityOriginAnalytical Method
Stage 1 Unreacted N-BenzylmaleimideIncomplete reactionHPLC, GC-MS
Dimer of dipolarophileSide reactionHPLC, LC-MS
Stage 2 Partially reduced intermediatesIncomplete hydrogenationHPLC, LC-MS
Benzyl alcoholByproduct of debenzylationGC-MS
Stage 3 Di-methylated productOver-methylationHPLC, LC-MS
Unreacted starting materialIncomplete reactionHPLC, GC-MS

References

Validation & Comparative

A Tale of Two Scaffolds: 2-Methyloctahydropyrrolo[3,4-c]pyrrole vs. Piperazine in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection in Modern Neuroscience Drug Discovery

Introduction

In the intricate world of central nervous system (CNS) drug discovery, the molecular scaffold of a ligand is the bedrock upon which its pharmacological identity is built. It dictates the three-dimensional arrangement of pharmacophoric elements, influences physicochemical properties, and ultimately governs the compound's interaction with its biological target. For decades, the piperazine ring has been a dominant player, earning the title of a "privileged scaffold" for its remarkable versatility and presence in numerous approved CNS drugs.[1][2][3] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a synthetically tractable and conformationally flexible core, enabling broad exploration of chemical space to target key neurotransmitter systems like dopamine and serotonin.[4]

However, the very flexibility that makes piperazine so adaptable can also be a double-edged sword, potentially leading to promiscuous binding to off-target receptors and less-than-optimal pharmacokinetic profiles. This has spurred medicinal chemists to seek more rigid and structurally novel alternatives. Enter the 2-methyloctahydropyrrolo[3,4-c]pyrrole scaffold, a fused bicyclic diamine that has emerged as a highly effective bioisosteric replacement for piperazine.[5] Its constrained conformation offers a unique opportunity to lock in bioactive geometries, potentially enhancing selectivity and improving drug-like properties.

This guide provides an in-depth, evidence-based comparison of these two critical scaffolds. We will dissect their structural nuances, compare their impact on pharmacology and pharmacokinetics, and provide detailed experimental protocols for their head-to-head evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of next-generation CNS ligands.

I. Structural and Physicochemical Properties: A Foundation of Differences

The fundamental divergence in the performance of these scaffolds begins with their distinct topologies.

Piperazine: A flexible six-membered ring that exists in a dynamic equilibrium of chair and boat conformations.[1][3] Its two nitrogen atoms (pKa ~9.8 and 5.7) provide handles for substitution and are crucial for aqueous solubility and hydrogen bonding.[2] This flexibility allows it to adapt to various binding pockets, but it comes at an entropic cost upon binding and can make achieving high receptor subtype selectivity challenging.

This compound: A rigid, fused 5,5-bicyclic system. This rigidity dramatically reduces the number of accessible low-energy conformations compared to piperazine.[5] The resulting V-shaped structure presents its nitrogen substituents in well-defined vectors, offering a more precise tool for probing receptor architecture.[6] This conformational constraint can be a powerful strategy for enhancing binding affinity and, most critically, selectivity.

G cluster_piperazine Piperazine Scaffold cluster_pyrrolo 2-Octahydropyrrolo[3,4-c]pyrrole Scaffold p1 Piperazine (2D) p2 Flexible Conformations (Chair/Boat) p1->p2 Allows conformational adaptation r2 Rigid V-Shape (Constrained) r1 Octahydropyrrolo[3,4-c]pyrrole (2D) r1->r2 Pre-organizes substituents Title Structural Comparison: Flexibility vs. Rigidity

References

A Comparative Analysis of Synthetic Routes to the Pyrrolo[3,4-c]pyrrole Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,4-c]pyrrole core, a nitrogen-containing heterocyclic scaffold, is a cornerstone in the development of a wide range of functional organic materials and pharmaceuticals. Its rigid, planar structure and electron-deficient nature make it an exceptional building block for high-performance pigments, organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes.[1][2] Furthermore, derivatives of this core have shown promising biological activities, including analgesic and anticancer properties.[3] The versatility of the pyrrolo[3,4-c]pyrrole system has spurred the development of various synthetic strategies, each with its own set of advantages and limitations.

This guide provides a comparative analysis of the most prominent synthetic routes to the pyrrolo[3,4-c]pyrrole core, with a primary focus on its most ubiquitous derivatives, the 1,4-diketopyrrolopyrroles (DPPs). We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a critical comparison of their efficiency, substrate scope, and scalability to aid researchers in selecting the optimal synthetic pathway for their specific applications.

The Predominant Pathway: Base-Catalyzed Condensation of Dialkyl Succinates and Nitriles

The most widely employed and versatile method for constructing the 3,6-disubstituted-1,4-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) core is the base-catalyzed condensation of a dialkyl succinate with two equivalents of an aromatic or heteroaromatic nitrile.[2] This one-pot reaction has become the cornerstone of DPP chemistry due to its relative simplicity and the ready availability of the starting materials.

Mechanistic Insights

The reaction proceeds through a series of base-mediated condensation and cyclization steps. The causality behind the experimental choices, such as the use of a strong base and an alcoholic solvent, becomes clear when examining the mechanism.

dot

DPP_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Second Condensation cluster_3 Step 4: Double Cyclization & Tautomerization Succinate Dialkyl Succinate Enolate Succinate Enolate Succinate->Enolate Deprotonation Base Strong Base (e.g., NaOt-Am) Base->Succinate Nitrile1 Aryl/Heteroaryl Nitrile (1st eq.) Enolate->Nitrile1 Addition Enolate->Nitrile1 Intermediate_A Imino-ester Intermediate Nitrile1->Intermediate_A Intermediate_B Bis-imino Intermediate Intermediate_A->Intermediate_B Deprotonation & Addition to 2nd Nitrile DPP_Core Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Intermediate_B->DPP_Core Intramolecular Cyclization Nitrile2 Aryl/Heteroaryl Nitrile (2nd eq.) Nitrile2->Intermediate_B

Caption: Proposed mechanism for the formation of the DPP core.

The choice of a strong, non-nucleophilic base, such as sodium tert-amylate or sodium hydride, is critical to ensure efficient deprotonation of the α-carbon of the succinate ester without competing saponification. The alcoholic solvent, typically a higher boiling point alcohol like tert-amyl alcohol, serves to both solubilize the reactants and facilitate the proton transfer steps in the reaction cascade.

Experimental Protocol: Synthesis of a Symmetrical DPP

The following is a representative protocol for the synthesis of a symmetrical 3,6-diaryl-DPP derivative.

dot

DPP_Protocol cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up Start Oven-dried flask under Argon Add_Na Add Sodium chunks & tert-amyl alcohol Start->Add_Na Add_FeCl3 Add catalytic anhydrous FeCl3 Add_Na->Add_FeCl3 Reflux Reflux until Na is consumed Add_FeCl3->Reflux Cool Cool to 95 °C Reflux->Cool Add_Succinate Add Di-tert-amyl succinate Cool->Add_Succinate Add_Nitrile Add aromatic nitrile Add_Succinate->Add_Nitrile Stir Stir overnight at 95 °C Add_Nitrile->Stir Cool_RT Cool to room temperature Stir->Cool_RT Add_MeOH Add Methanol Cool_RT->Add_MeOH Acidify Acidify with HCl Add_MeOH->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with Methanol and Water Filter->Wash Dry Dry to obtain crude DPP Wash->Dry

Caption: General workflow for the synthesis of a symmetrical DPP.

Step-by-Step Methodology:

  • To an oven-dried flask under an argon atmosphere, add sodium chunks to tert-amyl alcohol.

  • Add a catalytic amount of anhydrous iron(III) chloride and heat the mixture to reflux until all the sodium has been consumed, forming sodium tert-amylate in situ.

  • Cool the reaction mixture to approximately 95 °C.

  • Add di-tert-amyl succinate to the reaction mixture.

  • After a minute, add the desired aromatic or heteroaromatic nitrile. The reaction mixture will typically turn a deep color.

  • Stir the reaction mixture overnight at 95 °C.

  • Cool the reaction to room temperature and quench by the addition of methanol, followed by acidification with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed sequentially with methanol and water, and dried to afford the crude DPP pigment.

This protocol is a self-validating system as the formation of the intensely colored DPP pigment provides a clear visual indication of a successful reaction. Further purification can be achieved by recrystallization or gradient sublimation.

Comparative Performance

The succinate-nitrile condensation method is highly versatile, allowing for the synthesis of a wide array of DPP derivatives by simply varying the nitrile starting material. The table below summarizes the typical yields and reaction conditions for the synthesis of various DPPs.

Nitrile SubstrateReaction Time (h)Temperature (°C)Yield (%)Reference
Benzonitrile189560-70[4]
4-Bromobenzonitrile189555-65[4]
Thiophene-2-carbonitrile189540-50[4]
Furan-2-carbonitrile189535-45[4]
Pyridine-4-carbonitrile2410025-35N/A

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

The primary limitations of this method are the often moderate yields, especially with electron-rich or sterically hindered nitriles, and the requirement for strictly anhydrous conditions and strong bases.

Alternative Synthetic Strategies

While the succinate-nitrile condensation is the most common, other methods have been developed to access the pyrrolo[3,4-c]pyrrole core, each with its own specific applications and advantages.

The Reformatsky-Type Reaction

An earlier method for the synthesis of DPPs involves a Reformatsky-type reaction, where a nitrile reacts with an α-haloester in the presence of activated zinc.[5] This method, while historically significant, is less commonly used today due to the need for stoichiometric amounts of activated metal and often lower yields compared to the succinate-based method.

Synthesis of Asymmetric Diketopyrrolopyrroles

The one-pot synthesis from succinates and nitriles typically yields symmetrical DPPs. The synthesis of asymmetric DPPs, which is crucial for fine-tuning the optoelectronic properties of these materials, requires a more stepwise approach. A novel methodology involves the synthesis and condensation of alkylated thienyl pyrrolinone esters with aromatic nitriles, followed by N-alkylation. This multi-step process allows for the precise installation of different aryl or heteroaryl groups at the 3- and 6-positions of the DPP core.

Accessing the 1,4-Dihydropyrrolo[3,4-c]pyrrole Core

The synthesis of the non-dione, 1,4-dihydropyrrolo[3,4-c]pyrrole core is less developed. However, strategies involving the reduction of the corresponding diketones have been explored. More direct methods often lead to the more stable isomeric pyrrolo[3,2-b]pyrrole system. The development of efficient and selective syntheses for the 1,4-dihydro-[3,4-c] isomer remains an active area of research. For instance, multicomponent reactions involving amines, aldehydes, and diacetyl have been optimized for the large-scale synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, and similar strategies could potentially be adapted for the [3,4-c] isomer.[6][7]

Synthesis of the Fully Aromatic Pyrrolo[3,4-c]pyrrole

The fully aromatic pyrrolo[3,4-c]pyrrole is a more elusive target due to its higher energy state compared to its diketo and dihydro counterparts. Synthetic approaches often involve the dehydrogenation of the corresponding 1,4-dihydropyrrolo[3,4-c]pyrrole precursors using strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Conclusion

The synthesis of the pyrrolo[3,4-c]pyrrole core, particularly in the form of diketopyrrolopyrroles, is a mature field with a well-established and versatile primary synthetic route. The base-catalyzed condensation of dialkyl succinates and nitriles remains the workhorse for accessing a vast library of DPP derivatives. However, for applications requiring asymmetrically substituted or non-dione cores, more specialized and often multi-step synthetic strategies are necessary. The continued development of more efficient, sustainable, and versatile synthetic methods will undoubtedly accelerate the discovery of new pyrrolo[3,4-c]pyrrole-based materials with tailored properties for a wide range of scientific and technological applications.

References

A Senior Application Scientist's Guide to Validating Target Engagement of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Methyloctahydropyrrolo[3,4-c]pyrrole Scaffold and the Imperative of Target Validation

The this compound scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Often utilized as a rigid isosteric replacement for piperazine, this bicyclic diamine offers unique three-dimensional diversity and conformational constraint.[1] Its successful incorporation into potent and selective modulators of challenging targets, such as G protein-coupled receptors (GPCRs), highlights its potential.[1] Like other pyrrole-based structures, which form the core of numerous bioactive compounds, this scaffold holds promise for developing novel therapeutics against a range of diseases, from cancer to viral infections.[2][3][4]

However, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The single most critical question that dictates the success or failure of a drug discovery program is: "Does the compound engage its intended target in a biologically relevant setting?"[5] Answering this question—the process of target engagement validation—builds confidence in the biological hypothesis, explains the observed phenotype, and ultimately de-risks progression into costly clinical trials, where a lack of efficacy remains a primary cause of failure.[5][6]

This guide provides a comprehensive, multi-pronged strategy for robustly validating the target engagement of novel this compound-based inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a self-validating workflow that integrates biophysical, cellular, and functional data to build an unassailable case for your molecule's mechanism of action.

The Target Validation Funnel: An Integrated Strategy

A credible target validation strategy does not rely on a single experiment. Instead, it involves a logical progression of orthogonal assays, moving from direct, purified-component interactions to complex cellular environments. This "funnel" approach allows for early, cost-effective decisions while building a progressively more detailed and physiologically relevant picture of the inhibitor's behavior.

cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Impact & Target ID SPR Surface Plasmon Resonance (SPR) Quantifies: Kinetics (ka, kd) Affinity (KD) CETSA Cellular Thermal Shift Assay (CETSA) Confirms: Intracellular Target Binding Measures: Thermal Stabilization (ΔTm) SPR->CETSA Confirms Binding Proceed if KD < 10 µM ITC Isothermal Titration Calorimetry (ITC) Quantifies: Affinity (KD) Thermodynamics (ΔH, ΔS) ITC->CETSA Confirms Binding Proceed if KD < 10 µM EnzymeAssay Biochemical/Functional Assay Measures: Functional Modulation (IC50) CETSA->EnzymeAssay Confirms Cellular Binding Proceed if ΔTm > 2°C PAL Photoaffinity Labeling (PAL) Confirms: Direct Target Identity Identifies: Off-Targets CETSA->PAL Uncertain Target? Find Off-Targets EnzymeAssay->PAL Discrepancy? Validate Target

Caption: The Target Validation Funnel workflow.

Phase 1: Confirming Direct Biophysical Interaction

The foundational step is to demonstrate a direct, physical interaction between your inhibitor and its purified target protein. This phase provides clean, quantitative data on binding kinetics and thermodynamics, free from the complexities of a cellular environment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that has become a gold standard for studying biomolecular interactions in real-time.[7] It provides precise insights into not only if two molecules bind, but also how fast they associate (kₐ), how long they stay bound (kₔ), and the overall strength of the interaction (affinity, Kₗ).[8]

Causality: Why start with SPR? It is highly sensitive, requires relatively small amounts of protein, and provides rich kinetic data that is invaluable for structure-activity relationship (SAR) studies. A fast "on-rate" and slow "off-rate" are often desirable properties for a potent inhibitor.

A 1. Ligand Immobilization Covalently attach purified target protein (ligand) to sensor chip. B 2. Analyte Injection Inject inhibitor (analyte) at various concentrations across the surface. A->B C 3. Association Phase Monitor real-time binding as an increase in Response Units (RU). B->C D 4. Dissociation Phase Flow buffer to monitor inhibitor dissociation from the target. C->D E 5. Data Analysis Fit sensorgram data to a binding model to calculate ka, kd, and KD. D->E A 1. Cell Treatment Incubate cells with inhibitor or vehicle control. B 2. Thermal Challenge Aliquot cells and heat to a range of temperatures. A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw) to release proteins. B->C D 4. Separate Phases Centrifuge to pellet aggregated, unfolded proteins. C->D E 5. Quantify Soluble Protein Analyze supernatant via Western Blot, MS, or proximity-based assay. D->E F 6. Plot Melting Curve Plot % soluble protein vs. temperature to find Tm. E->F A 1. Probe Design & Synthesis Synthesize inhibitor analog with photoreactive group & reporter tag. B 2. Cellular Incubation Treat live cells or lysates with the PAL probe. A->B C 3. UV Irradiation Expose to UV light (e.g., 365 nm) to activate covalent crosslinking. B->C D 4. Target Enrichment Lyse cells, then enrich tagged proteins (e.g., with streptavidin beads). C->D E 5. Target Identification Identify enriched proteins via LC-MS/MS. D->E

References

A Comparative Guide to the Structural Confirmation of 2-Methyloctahydropyrrolo[3,4-c]pyrrole Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole scaffold is a key structural motif in medicinal chemistry, serving as a versatile building block for compounds targeting the central nervous system.[1] Its rigid, bicyclic nature makes it an attractive isosteric replacement for piperazine rings in drug candidates, enhancing binding affinity and metabolic stability.[1] Given the critical importance of stereochemistry and conformation in determining the pharmacological activity of such molecules, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[2] This technique provides a static snapshot of the molecule in the solid state, yielding a wealth of information including bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.[3][4] For complex bicyclic systems like 2-methyloctahydropyrrolo[3,4-c]pyrrole, where multiple stereoisomers are possible, SCXRD is the only technique that can provide a definitive and unambiguous structural assignment.

While a crystal structure for the parent this compound is not publicly available, a closely related derivative, 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, has been characterized by X-ray diffraction.[5] This serves as an excellent case study to illustrate the power of the technique.

Case Study: Crystallographic Data for 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
ParameterValueReference
Crystal SystemMonoclinic[5]
Space GroupP2₁/c[5]
a (Å)14.775(3)[5]
b (Å)7.0692(5)[5]
c (Å)15.151(3)[5]
β (°)118.82(8)[5]
Z8[5]

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. Further refinement of the diffraction data allows for the precise determination of atomic coordinates, from which the exact molecular geometry can be derived. The study of this dione derivative revealed significant strain in the planar fused ring system, a crucial insight for understanding its reactivity and potential interactions with biological targets.[5]

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent Solvent Selection purification->solvent growth Crystal Growth (e.g., Slow Evaporation) solvent->growth mount Crystal Mounting growth->mount diffractometer X-ray Diffraction Data Collection mount->diffractometer process Data Processing & Reduction diffractometer->process solve Structure Solution (e.g., Direct Methods) process->solve refine Structural Refinement solve->refine validate Validation & Analysis (CIF) refine->validate comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_info Provides: - Absolute 3D structure - Stereochemistry - Bond lengths/angles - Crystal packing nmr_info Provides: - Connectivity - Chemical environment - Relative stereochemistry - Solution conformation ms_info Provides: - Molecular weight - Elemental formula (HRMS) - Fragmentation patterns

References

The In Vivo Efficacy Landscape of Pyrrolo[3,4-c]pyrrole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of drug candidates derived from the octahydropyrrolo[3,4-c]pyrrole and related pyrrolo[3,4-c]pyrrole scaffolds. While specific in vivo data for derivatives of 2-Methyloctahydropyrrolo[3,4-c]pyrrole are not extensively reported in publicly accessible literature, the broader family of compounds based on the parent ring system has demonstrated significant therapeutic potential across multiple disease areas. This guide will synthesize the available preclinical data for these promising analogs, offering a comparative framework for researchers in drug discovery and development. We will delve into their applications in Central Nervous System (CNS) disorders, inflammation, and oncology, presenting the experimental evidence that underpins their therapeutic promise.

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure in CNS Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole ring system has emerged as a valuable scaffold in the design of CNS-active agents, serving as a rigid isosteric replacement for piperazine.[1] This structural feature has been successfully employed to develop potent and selective modulators of various CNS targets.[1] A prime example is in the development of orexin receptor antagonists for the treatment of insomnia.

Comparative Efficacy of Orexin-2 Antagonists for Insomnia

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. Antagonism of these receptors, particularly OX2R, is a validated mechanism for promoting sleep.

A series of novel octahydropyrrolo[3,4-c]pyrroles has been developed as potent and selective orexin-2 antagonists.[2] Through optimization of their physicochemical and pharmacokinetic properties, a clinical candidate, JNJ-42847922 , was identified for the treatment of primary insomnia.[2]

In Vivo Efficacy of JNJ-42847922 in a Rat Model of Insomnia:

The sleep-promoting effects of JNJ-42847922 were evaluated in rats. The data demonstrated a significant increase in non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, coupled with a decrease in wakefulness.

CompoundDose (mg/kg, p.o.)Change in NREM SleepChange in REM SleepChange in WakefulnessReference
JNJ-4284792210Significant IncreaseSignificant IncreaseSignificant Decrease[2]
Vehicle-BaselineBaselineBaseline[2]
Experimental Protocol: In Vivo Sleep-Wake EEG Monitoring in Rats

This protocol outlines the methodology for assessing the efficacy of sleep-promoting agents in a rodent model.

Objective: To evaluate the effect of a test compound on sleep architecture by continuous electroencephalogram (EEG) and electromyogram (EMG) monitoring.

Materials:

  • Male Wistar rats (250-300g)

  • EEG/EMG telemetry implants

  • Test compound (e.g., JNJ-42847922) and vehicle

  • Data acquisition system and analysis software

Procedure:

  • Surgical Implantation: Anesthetize rats and surgically implant EEG/EMG telemetry devices according to the manufacturer's protocol. Allow for a 2-week recovery period.

  • Acclimation: Acclimate the animals to the recording chambers and handling procedures for at least 3 days prior to the study.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Dosing: Administer the test compound or vehicle orally (p.o.) at the beginning of the light cycle.

  • Post-Dose Recording: Continuously record EEG/EMG data for at least 8 hours post-dosing.

  • Data Analysis: Score the recorded data into stages of wakefulness, NREM sleep, and REM sleep using appropriate software. Compare the time spent in each stage between the compound-treated and vehicle-treated groups.

Orexin Signaling Pathway

The following diagram illustrates the role of orexin in promoting wakefulness and how its antagonism can induce sleep.

Orexin_Pathway cluster_0 Hypothalamus cluster_1 Wake-Promoting Brain Regions Orexin Neuron Orexin Neuron Orexin Peptides Orexin Peptides Orexin Neuron->Orexin Peptides Release Monoaminergic Neurons Monoaminergic Neurons Wakefulness Wakefulness Monoaminergic Neurons->Wakefulness Promote OX2R Orexin-2 Receptor Orexin Peptides->OX2R Bind OX2R->Monoaminergic Neurons Activate JNJ-42847922 JNJ-42847922 (Antagonist) JNJ-42847922->OX2R Block

Caption: Orexin signaling pathway and the mechanism of action of an OX2R antagonist.

Pyrrolo[3,4-c]pyrrole Derivatives as Anti-inflammatory Agents

Derivatives of the broader pyrrolo[3,4-c]pyrrole scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

In Vivo Anti-inflammatory Efficacy

Several N-substituted 3,4-pyrroledicarboximides have been synthesized and evaluated for their anti-inflammatory activity in a rat paw edema model. The efficacy of these compounds was compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Comparative Anti-inflammatory Activity:

Three compounds, designated NTD1, NTD2, and NTD3, demonstrated significant anti-inflammatory activity without signs of acute toxicity.[3] Notably, NTD3, which contains a benzoic acid substitution, was the most potent among the tested compounds, showing superior efficacy to diclofenac.[3]

CompoundDose (mg/kg)Edema Inhibition (%)Comparison to DiclofenacReference
NTD1Not SpecifiedSignificantComparable[3]
NTD2Not SpecifiedSignificantComparable[3]
NTD3Not SpecifiedSignificantSurpassing[3]
DiclofenacNot SpecifiedStandard-[3]
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fasting Fast Animals Overnight acclimatize->fasting grouping Group Animals (n=6 per group) fasting->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer Test Compound or Vehicle (p.o.) baseline->dosing induction Inject Carrageenan into Paw (1 hour post-dose) dosing->induction measurement Measure Paw Volume at 1, 2, 3, and 4 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Emerging Applications in Oncology

While less developed than CNS applications, derivatives of related pyrrolopyridine scaffolds have shown promise in oncology. For instance, a 4-sulfonylobenzyl-derivative of pyrrolo[3,4-c]pyridine-2-carboxamide was advanced to in vivo xenograft efficacy studies based on its potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[4] This compound demonstrated satisfactory pharmacokinetic properties and efficacy in a PC-3 mouse xenograft model.[4] This highlights the potential for developing pyrrolo[3,4-c]pyrrole-based compounds for cancer therapy, an area ripe for further investigation.

Future Directions and Conclusion

The octahydropyrrolo[3,4-c]pyrrole scaffold and its unsaturated analogs represent a versatile platform for the design of novel therapeutics. The successful progression of an orexin-2 antagonist to clinical trials underscores the potential of this chemical space for CNS disorders.[2] Furthermore, compelling preclinical data in inflammation and early-stage findings in oncology suggest a broader therapeutic applicability.[3][4]

For researchers working with this compound, the insights gained from these related structures provide a strong rationale for exploring its derivatives in similar therapeutic areas. Future studies should focus on elucidating the specific structure-activity relationships conferred by the methyl substitution and conducting rigorous in vivo efficacy and safety profiling to unlock the full therapeutic potential of this promising class of molecules.

References

A Comparative Guide to the Potency and Selectivity of N-Substituted Octahydropyrrolo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective ligands for a variety of challenging biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry that can be strategically decorated with N-substituents to tune pharmacological activity and selectivity. This guide offers a comparative analysis of N-substituted octahydropyrrolo[3,4-c]pyrrole analogs, focusing on their potency and selectivity as orexin receptor antagonists, metabotropic glutamate receptor 1 (mGlu1) negative allosteric modulators (NAMs), and nicotinic acetylcholine receptor (nAChR) ligands. We will delve into the structure-activity relationships (SAR) that govern their interactions with these targets and provide detailed experimental protocols to support further research and development.

N-Substituted Analogs as Orexin Receptor Antagonists

The orexin system, consisting of two G protein-coupled receptors (GPCRs), orexin-1 (OX1) and orexin-2 (OX2), is a key regulator of sleep and wakefulness.[1] Selective orexin antagonists, particularly those targeting OX2, have shown promise in the treatment of insomnia.[2][3][4] The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed in the development of potent and selective orexin antagonists.[2][3][5][6]

Potency and Selectivity Comparison

The N-substituents on the octahydropyrrolo[3,4-c]pyrrole core play a crucial role in determining the potency and selectivity of these analogs for orexin receptors. Optimization of these substituents has led to the discovery of compounds with suitable properties for clinical evaluation in the treatment of primary insomnia.[2][3] A series of these analogs were synthesized and evaluated in orexin 1 and 2 receptor antagonist assays, leading to the identification of a clinical candidate, JNJ-42847922.[2] Another study identified compound 14l as a potent dual orexin receptor antagonist with sleep-promoting effects comparable to Suvorexant.[5][6]

CompoundTargetIC50 (nM)Reference
JNJ-42847922 (34) Orexin-2Potent antagonist (specific values not publicly disclosed)[2]
14l hOX1R303[6]
hOX2R178[6]
Structure-Activity Relationship (SAR) Insights

The development of these selective orexin-2 antagonists involved the optimization of physicochemical and pharmacokinetic (DMPK) properties.[2][3] The SAR studies revealed that di-fluoro substituted analogs exhibited reduced hERG inhibition while maintaining moderate potency, a critical aspect for cardiac safety.[5] The optimization process led to compounds with favorable tissue distribution and duration of action, making them suitable for treating primary insomnia.[2]

Experimental Protocol: Orexin-2 Receptor Antagonist Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of N-substituted octahydropyrrolo[3,4-c]pyrrole analogs for the human orexin-2 receptor (hOX2R).[1]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the hOX2R expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).[1]

Materials:

  • hOX2R membranes (from CHO or HEK293 cells)[1]

  • Radioligand (e.g., [³H]-EMPA)[1]

  • Assay buffer

  • 96-well filter plates[1]

  • Scintillation cocktail[1]

  • Microplate scintillation counter[1]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:

    • hOX2R membranes (typically 2 µg protein/well)[1]

    • Radioligand (e.g., [³H]-EMPA at a concentration of ~1.5 nM)[1]

    • Varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves.

Orexin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Reaction_Setup Combine Membranes, Radioligand, and Test Compound Compound_Prep->Reaction_Setup Membrane_Prep Prepare hOX2R Membrane Suspension Membrane_Prep->Reaction_Setup Incubation Incubate to Reach Equilibrium Reaction_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for the in vitro orexin 2 receptor antagonist binding affinity assay.

N-Substituted Analogs as mGlu1 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 1 (mGlu1) is a GPCR implicated in various central nervous system (CNS) disorders, making it an attractive therapeutic target. The octahydropyrrolo[3,4-c]pyrrole scaffold has been utilized as a piperazine isostere to develop potent and selective mGlu1 NAMs.[7][8]

Potency and Selectivity Comparison

Direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole group in a known mGlu1 NAM resulted in a more than seven-fold increase in potency against human mGlu1.[7] Furthermore, this modification significantly reduced activity against rat mGlu5, demonstrating improved selectivity.[7]

CompoundTargetIC50 (nM)SelectivityReference
8 human mGlu1<1000Reduced activity at rat mGlu5 (IC50 = 3360 nM)[7]
38 human mGlu1<1000-[7]
39 human mGlu1<1000-[7]
40 human mGlu1<1000-[7]
Structure-Activity Relationship (SAR) Insights

The SAR of this series was developed using a functional cell-based assay.[7][8] Key findings include:

  • The 1-adamantyl amide group was found to be crucial for potency, with many alternatives leading to weak or inactive compounds.[7]

  • Replacement of the 1-adamantyl amide with substituted ureas, particularly those containing spirocyclic amine moieties, yielded potent analogs.[7]

  • Characterization of selected compounds in protein binding assays helped identify the most promising analogs for further profiling in P450 inhibition assays to assess their drug-like properties.[7][8]

Experimental Protocol: Functional Cell-Based Assay for mGlu1 NAMs

This protocol outlines a fluorescence-based calcium flux assay to measure the activity of mGlu1 NAMs in a recombinant cell line.

Principle: mGlu1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). NAMs will inhibit the glutamate-induced calcium mobilization in a concentration-dependent manner.

Materials:

  • HEK293 cells stably expressing rat mGlu1[9]

  • Assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES)[10]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)[9]

  • Fluo-4 AM or Fluo-8 AM calcium indicator dye[9]

  • 384-well, black-walled, clear-bottomed plates[9]

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Plate HEK293-mGlu1 cells in 384-well plates at a suitable density (e.g., 2 x 10⁴ cells/well) and incubate overnight.[9]

  • Dye Loading: Remove the culture medium and replace it with assay buffer containing a calcium indicator dye (e.g., 1 µM Fluo-4 AM). Incubate for 45-60 minutes at 37°C.[9]

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of the test compounds (NAMs) to the wells and incubate for a short period.

  • Agonist Stimulation: Add a sub-maximal concentration (e.g., EC₂₀ or EC₈₀) of glutamate to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values of the NAMs by analyzing the inhibition of the glutamate-induced calcium response.

mGlu1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate HEK293-mGlu1 Cells Dye_Loading Load Cells with Calcium Indicator Dye Cell_Plating->Dye_Loading Compound_Addition Add Test Compounds (NAMs) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with Glutamate Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure Calcium Flux Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 Values Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a functional cell-based assay to evaluate mGlu1 NAMs.

N-Substituted Analogs as Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes, and their dysfunction is implicated in several neurological disorders.[11] The octahydropyrrolo[3,4-c]pyrrole scaffold has been instrumental in developing ligands with high affinity and selectivity for different nAChR subtypes, particularly α4β2 and α7.[12][13][14]

Potency and Selectivity for α4β2 vs. α7 Subtypes

Simple N-substitutions on the 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole core can dramatically switch the subtype selectivity between α4β2 and α7 nAChRs.[12][13] This allows for the rational design of highly selective ligands for either subtype.

CompoundTargetKi (nM)SelectivityReference
A-85380 (analog) α4β20.04High selectivity for α4β2[14]
TC-1734 (analog) α4β2High affinityHigh selectivity for α4β2[14]
A-582941 (analog) α7High affinitySelective for α7[7]
Structure-Activity Relationship (SAR) Insights for Subtype Selectivity

The effects of N-substitution on subtype selectivity provide valuable insights into the differences in the ligand-binding domains of the α4β2 and α7 receptors.[12][13] For instance, substitutions at the 5-position of the pyridine ring have been shown to be important for α4β2 selectivity.[14] The ability to switch selectivity through minor structural modifications highlights the sensitivity of the nAChR binding pockets to the chemical nature of the N-substituents on the octahydropyrrolo[3,4-c]pyrrole scaffold.

Experimental Protocol: nAChR Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of N-substituted octahydropyrrolo[3,4-c]pyrrole analogs for nAChR subtypes.

Principle: Similar to the orexin receptor assay, this method measures the displacement of a subtype-selective radioligand by the test compound from nAChRs expressed in cell lines or brain tissue homogenates.

Materials:

  • Source of nAChRs (e.g., rat brain tissue homogenates or transfected cell lines like HEK cells expressing specific nAChR subtypes)[15]

  • Subtype-selective radioligands:

    • For α4β2: [³H]cytisine or [³H]epibatidine[15][16]

    • For α7: [³H]methyllycaconitine or ¹²⁵I-α-bungarotoxin[16][17]

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail or gamma counter (depending on the radioligand)

Procedure:

  • Tissue/Membrane Preparation: Prepare crude membrane fractions from the nAChR source.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, combine the membranes, the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the bound radioactivity using a liquid scintillation counter or a gamma counter.

  • Data Analysis: Calculate the Ki values from the IC50 values obtained from the competition curves.

nAChR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare nAChR-containing Membranes Reaction_Setup Combine Membranes, Radioligand, and Test Compound Membrane_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Reaction_Setup Incubation Incubate to Reach Equilibrium Reaction_Setup->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Radioactivity_Measurement Measure Bound Radioactivity Filtration->Radioactivity_Measurement Data_Analysis Calculate Ki Values Radioactivity_Measurement->Data_Analysis

Caption: General workflow for a nAChR radioligand binding assay.

Conclusion

The N-substituted octahydropyrrolo[3,4-c]pyrrole scaffold is a remarkably versatile platform for the development of highly potent and selective ligands for diverse CNS targets. As demonstrated in this guide, strategic manipulation of the N-substituents allows for fine-tuning of the pharmacological profile, leading to the discovery of promising therapeutic candidates for insomnia, neurological disorders, and other conditions. The provided experimental protocols serve as a foundation for researchers to further explore the potential of this valuable chemical scaffold in drug discovery.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[3,4-c]pyridine and Pyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These are often referred to as "privileged scaffolds." Among these, nitrogen-containing heterocyclic compounds are paramount, with the pyrrole ring being a fundamental component of numerous natural products and synthetic drugs.[1][2] This guide focuses on two closely related bicyclic systems: the pyrrolo[3,4-c]pyridine and the pyrrolo[3,4-c]pyrrole cores.

These two scaffolds can be considered bioisosteres, where a methine group (C-H) in the six-membered ring of the pyrrolo[3,4-c]pyrrole is replaced by a nitrogen atom to form the pyrrolo[3,4-c]pyridine.[3][4] This seemingly subtle change can profoundly impact the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and metabolic stability. Understanding these differences is crucial for rational drug design, enabling chemists to fine-tune molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these two important heterocyclic systems, supported by experimental data and detailed protocols.

SAR_Comparison cluster_props Comparative Properties node_pyrrole Pyrrolo[3,4-c]pyrrole Core: Non-basic, Lipophilic Key Interaction: Hydrophobic, π-stacking SAR Driver: Substituents dictate activity Common Targets: Kinases, HIV-1 RT prop_sol Solubility: Pyridine > Pyrrole (generally) node_pyrrole->prop_sol vs. prop_pot Kinase Potency: Pyridine > Pyrrole (if H-bond is critical) node_pyrrole->prop_pot vs. prop_meta Metabolic Stability: Pyridine > Pyrrole (often) node_pyrrole->prop_meta vs. node_pyridine Pyrrolo[3,4-c]pyridine Core: Basic, more polar Key Interaction: H-bond acceptor (N atom) SAR Driver: N-atom interaction is often key Common Targets: Kinases (hinge binding), CNS receptors, Enzymes node_pyridine->prop_sol vs. node_pyridine->prop_pot vs. node_pyridine->prop_meta vs. Kinase_Assay_Workflow A 1. Plate Compounds (Serial Dilution in 96-well plate) B 2. Add Kinase Enzyme (Pre-incubation: 10 min) A->B C 3. Add ATP/Substrate Mix (Start Reaction) B->C D 4. Incubate at 30°C (Reaction: 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Incubate at RT (40 min) E->F G 7. Add Kinase Detection Reagent (Generate Signal) F->G H 8. Incubate at RT (30 min) G->H I 9. Read Luminescence (Plate Reader) H->I J 10. Calculate IC50 I->J

References

A Head-to-Head Preclinical Assessment of Novel Pyrrolo[3,4-c]pyrrole-based Kinase Inhibitors Against Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction: The Evolving Landscape of NSCLC and the Quest for Superior EGFR Inhibitors

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) and the subsequent development of targeted tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes. First and second-generation TKIs offered significant improvements over chemotherapy; however, their efficacy is often limited by the emergence of resistance, most commonly the T790M "gatekeeper" mutation.[1]

Osimertinib (Tagrisso®), a third-generation irreversible EGFR TKI, was specifically designed to overcome this challenge by potently inhibiting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating a significant sparing effect on wild-type (WT) EGFR, thereby reducing off-target toxicities.[1][2] It achieves this by forming a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][3] Despite its success, acquired resistance to osimertinib can still develop, necessitating a continued search for novel chemical scaffolds with improved or differentiated pharmacological profiles.

The pyrrolo[3,4-c]pyrrole scaffold is a promising heterocyclic structure in medicinal chemistry, known to be a core component of various kinase inhibitors. Its rigid, planar structure and capacity for diverse substitutions make it an attractive starting point for developing potent and selective enzyme inhibitors. This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical pyrrolo[3,4-c]pyrrole compound, PCP-X , against the clinically established agent, Osimertinib. The objective is to present a logical, data-driven comparison of their anti-cancer properties in relevant in vitro and in vivo models of EGFR-mutated NSCLC.

Compound Profiles

  • Benchmark Agent: Osimertinib (Tagrisso®)

    • Class: Third-generation, irreversible EGFR Tyrosine Kinase Inhibitor.

    • Mechanism of Action: Covalently binds to Cys797 in the ATP-binding site of EGFR, inhibiting both sensitizing (Exon 19 deletion, L858R) and resistance (T790M) mutations.[1][2][3]

    • Clinical Indication: First-line treatment for metastatic NSCLC with EGFR exon 19 deletions or L858R mutations; treatment of metastatic EGFR T790M mutation-positive NSCLC.

  • Novel Compound: PCP-X

    • Class: Novel pyrrolo[3,4-c]pyrrole-based, ATP-competitive kinase inhibitor.

    • Hypothesized Mechanism: Designed as a potent, selective, and potentially reversible or non-covalent inhibitor of EGFR with high affinity for both sensitizing and T790M mutant forms. The design rationale aims to explore alternative binding modes that may offer advantages in potency, selectivity, or resistance profiles.

Head-to-Head Benchmarking Strategy: A Phased Approach

The comparative evaluation of PCP-X and Osimertinib is structured to move from fundamental biochemical interactions to complex in vivo efficacy. This phased approach ensures that resource-intensive animal studies are undertaken only after compelling in vitro activity has been established.

Benchmarking_Workflow P1_A Biochemical Potency: Kinase Inhibition Assays (EGFR WT & Mutants) P1_B Cellular Potency: NSCLC Cell Proliferation (PC-9 & H1975 lines) P1_A->P1_B Confirm cellular activity P1_C Mechanism of Action: Apoptosis Induction (Caspase-3/7 Activation) P1_B->P1_C Confirm apoptotic mechanism P2_A Pharmacokinetics: Single-Dose Mouse PK Study (Oral Gavage) P1_C->P2_A Proceed if potent & mechanistic P2_B Preclinical Efficacy: NSCLC Xenograft Model (Tumor Growth Inhibition) P2_A->P2_B

Caption: Experimental workflow for benchmarking PCP-X against Osimertinib.

In Vitro Benchmarking: Biochemical and Cellular Potency

Experiment 1: Kinase Inhibition Profile

Rationale: The foundational assessment of any targeted kinase inhibitor is its direct enzymatic inhibitory activity. This experiment quantifies the potency of PCP-X and Osimertinib against wild-type EGFR and key mutant forms to determine both on-target potency and selectivity. A high degree of selectivity for mutant over wild-type EGFR is a hallmark of safer, third-generation inhibitors.[1]

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the binding and displacement of a fluorescent tracer from the ATP-binding site of the kinase.

  • Step 1: Reagent Preparation. Prepare 3X solutions of the test compounds (PCP-X, Osimertinib), a 3X solution of the EGFR kinase-europium-labeled antibody mix, and a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.[4][5]

  • Step 2: Assay Plate Setup. In a 384-well plate, add 5 µL of the 3X test compound dilutions.

  • Step 3: Kinase Addition. Add 5 µL of the 3X EGFR kinase/antibody mixture to each well.

  • Step 4: Tracer Addition. Add 5 µL of the 3X tracer to initiate the binding reaction.[6]

  • Step 5: Incubation and Reading. Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Step 6: Data Analysis. Calculate the emission ratio (665/615). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundEGFR (WT) IC₅₀ (nM)EGFR (Exon 19 del) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)Selectivity Ratio (WT / L858R/T790M)
PCP-X 3501.52.1167
Osimertinib4801.215.032

Interpretation: The hypothetical data suggests PCP-X is highly potent against both sensitizing (Exon 19 del) and resistance (L858R/T790M) mutations. Notably, it shows superior potency against the T790M resistance mutation compared to Osimertinib and a greater selectivity window over wild-type EGFR, indicating a potentially improved therapeutic index.

Experiment 2: Cellular Proliferation Assay

Rationale: To confirm that biochemical potency translates into anti-cancer activity in a cellular context, we assess the ability of the compounds to inhibit the proliferation of NSCLC cell lines with relevant EGFR mutations. We selected the PC-9 cell line, which harbors an EGFR exon 19 deletion and is highly sensitive to TKIs, and the H1975 cell line, which contains both the L858R activating mutation and the T790M resistance mutation.[7][8][9]

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[10]

  • Step 1: Cell Plating. Seed PC-9 and H1975 cells in 96-well opaque-walled plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment. Treat the cells with a serial dilution of PCP-X or Osimertinib for 72 hours.

  • Step 3: Reagent Preparation and Addition. Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL).[11]

  • Step 4: Lysis and Signal Stabilization. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Step 5: Luminescence Measurement. Record the luminescence using a plate luminometer.

  • Step 6: Data Analysis. Normalize the data to vehicle-treated controls and plot cell viability against the log of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Summary:

CompoundPC-9 (Exon 19 del) GI₅₀ (nM)H1975 (L858R/T790M) GI₅₀ (nM)
PCP-X 8.512.1
Osimertinib9.245.8

Interpretation: PCP-X demonstrates potent inhibition of proliferation in both cell lines, consistent with the kinase inhibition data. Its superior activity in the T790M-positive H1975 cell line further supports its potential to effectively overcome this key resistance mechanism.[8]

Experiment 3: Apoptosis Induction Assay

Rationale: Effective anti-cancer agents should induce programmed cell death (apoptosis). This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade, to confirm that the observed growth inhibition is due to the induction of apoptosis.

Methodology: Caspase-Glo® 3/7 Assay

This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide, which is cleaved by active caspase-3 and -7 to generate a light signal.[12]

  • Step 1: Cell Treatment. Seed and treat PC-9 and H1975 cells in 96-well white-walled plates as described for the proliferation assay, but for a shorter duration (e.g., 24 hours).

  • Step 2: Reagent Addition. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

  • Step 3: Incubation. Mix the plate on a shaker and incubate at room temperature for 1 to 2 hours.[14]

  • Step 4: Luminescence Measurement. Measure the luminescence, which is directly proportional to the amount of caspase-3/7 activity.

  • Step 5: Data Analysis. Express the results as fold-change in luminescence relative to vehicle-treated control cells.

Hypothetical Data Summary:

Compound (at 100 nM)PC-9 (Fold Increase in Caspase-3/7 Activity)H1975 (Fold Increase in Caspase-3/7 Activity)
PCP-X 8.2-fold7.5-fold
Osimertinib7.9-fold4.1-fold

Interpretation: Both compounds induce apoptosis in the sensitive PC-9 cell line. However, PCP-X induces a significantly stronger apoptotic response in the T790M-resistant H1975 cells, correlating with its higher potency in the proliferation and kinase assays.

In Vivo Benchmarking: Pharmacokinetics and Efficacy

Experiment 4: Mouse Pharmacokinetic (PK) Study

Rationale: A successful oral drug must have favorable pharmacokinetic properties, including adequate absorption and a sufficiently long half-life to maintain therapeutic concentrations. This study provides a preliminary assessment of the PK profile of PCP-X to guide dosing for efficacy studies.

Methodology: Single-Dose Oral PK in CD-1 Mice

  • Step 1: Dosing. Administer a single oral dose of PCP-X (e.g., 10 mg/kg) formulated in a suitable vehicle to a cohort of female CD-1 mice (n=3 per time point).[15]

  • Step 2: Blood Sampling. Collect blood samples via submandibular or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[16]

  • Step 3: Plasma Preparation. Process the blood to isolate plasma and store at -80°C until analysis.

  • Step 4: Bioanalysis. Quantify the concentration of PCP-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Step 5: PK Parameter Calculation. Use non-compartmental analysis to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).[17]

Hypothetical Data Summary:

CompoundDose (mg/kg, p.o.)Cₘₐₓ (ng/mL)Tₘₐₓ (hr)AUC₀₋₂₄ (hr*ng/mL)t₁/₂ (hr)
PCP-X 1012502.0158009.5
Osimertinib109804.0115008.2

Interpretation: PCP-X exhibits a favorable oral pharmacokinetic profile with rapid absorption, high exposure (Cₘₐₓ and AUC), and a suitable half-life for once-daily dosing. The improved exposure compared to Osimertinib at the same dose level could translate to enhanced in vivo efficacy.

Experiment 5: NSCLC Xenograft Efficacy Study

Rationale: The ultimate preclinical validation is to assess the anti-tumor activity of the compound in a living organism. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard for this evaluation.[18]

Methodology: H1975 (L858R/T790M) Subcutaneous Xenograft Model

  • Step 1: Tumor Implantation. Subcutaneously inject H1975 cells mixed with Matrigel® into the flank of female athymic nude mice.[19]

  • Step 2: Tumor Growth and Randomization. Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, PCP-X (e.g., 10 mg/kg), and Osimertinib (10 mg/kg).[19]

  • Step 3: Dosing. Administer the compounds orally, once daily, for 21 days.

  • Step 4: Monitoring. Measure tumor volume with calipers and record mouse body weight 2-3 times per week as a measure of general toxicity.[20]

  • Step 5: Data Analysis. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Statistically compare the anti-tumor efficacy of PCP-X and Osimertinib.

Hypothetical Data Summary:

Treatment Group (10 mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1540-+2.5
PCP-X 12092 (Regression)-1.8
Osimertinib35077 (Inhibition)-2.1

Interpretation: The hypothetical results demonstrate that PCP-X induces significant tumor regression in an Osimertinib-resistant T790M model, outperforming Osimertinib which only shows tumor growth inhibition at the same dose. Both compounds are well-tolerated, as indicated by minimal body weight changes. This superior in vivo efficacy, supported by the favorable PK profile and potent cellular activity, strongly positions PCP-X as a promising clinical candidate.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the point of inhibition for TKIs like Osimertinib and PCP-X. These inhibitors block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.

EGFR_Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP Phosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates PCPX PCP-X PCPX->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and TKI inhibition point.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted preclinical strategy for benchmarking a novel pyrrolo[3,4-c]pyrrole-based inhibitor, PCP-X, against the clinical standard, Osimertinib. The hypothetical data presented for PCP-X showcases a compound with a potentially superior profile, characterized by enhanced potency against the T790M resistance mutation, greater selectivity over wild-type EGFR, favorable pharmacokinetics, and dominant in vivo efficacy.

These compelling, albeit hypothetical, results would strongly justify advancing PCP-X into further preclinical development. Critical next steps would include:

  • Kinome-wide Selectivity Screening: To comprehensively assess the off-target activity of PCP-X against a broad panel of kinases.

  • Investigation of Resistance Mechanisms: To understand how resistance to PCP-X might develop, for instance, by using in vitro dose-escalation studies.

  • Formal IND-enabling Toxicology Studies: To thoroughly evaluate the safety profile in two species before advancing to human clinical trials.

  • Brain Penetration Studies: To assess the potential for treating or preventing brain metastases, a common complication in NSCLC.

By following a logical and technically sound benchmarking process, drug development professionals can efficiently identify and validate novel therapeutic candidates like PCP-X that have the potential to become the next generation of life-saving medicines for patients with NSCLC.

References

The Pyrrole Scaffold: A Privileged Structure in the Design of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory drugs. Its structural versatility and ability to interact with key biological targets have led to the discovery and synthesis of numerous derivatives with significant therapeutic potential. This guide provides a comparative analysis of various classes of pyrrole-containing compounds, delving into their anti-inflammatory properties, mechanisms of action, and the experimental data that underscore their efficacy.

The Inflammatory Cascade: A Brief Overview

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is essential for healing, chronic inflammation can lead to a host of debilitating diseases, including arthritis, cardiovascular disease, and cancer.[1] A key pathway in the inflammatory process is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes.

The Role of Cyclooxygenase (COX) Enzymes

COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[1] PGs are lipid compounds that act as signaling molecules in inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1][2] It is the primary mediator of the production of pro-inflammatory prostaglandins.

The therapeutic action of most non-steroidal anti-inflammatory drugs (NSAIDs) lies in their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][3] However, non-selective inhibition of both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal complications due to the inhibition of the protective functions of COX-1.[1] This has driven the development of COX-2 selective inhibitors.

Pyrrole Derivatives as Anti-Inflammatory Agents

The pyrrole nucleus is a key pharmacophore found in several established NSAIDs, including tolmetin, ketorolac, and indomethacin.[1][2] These drugs primarily exert their anti-inflammatory effects through the inhibition of COX enzymes. Modern drug discovery efforts have focused on synthesizing novel pyrrole derivatives with improved efficacy and selectivity.

Mechanism of Action: Targeting the COX Pathway

The primary mechanism by which most anti-inflammatory pyrrole derivatives function is through the inhibition of COX-1 and COX-2 enzymes.[1][4] By binding to the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, thus mitigating the inflammatory response.

Signaling Pathway of COX-Mediated Inflammation

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrole_Derivatives Pyrrole Derivatives (NSAIDs) Pyrrole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by pyrrole derivatives blocks the conversion of arachidonic acid to prostaglandins.

Comparative Analysis of Anti-Inflammatory Pyrrole Derivatives

The anti-inflammatory activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Researchers have explored various structural modifications to enhance potency and selectivity.

N-Pyrrolylcarboxylic Acid Derivatives

A significant class of pyrrole-based anti-inflammatory agents features a carboxylic acid moiety attached to the nitrogen atom of the pyrrole ring. These compounds have shown potent inhibitory activity against both COX-1 and COX-2.[1]

Fused Pyrrole Systems: Pyrrolopyridines and Pyrrolopyrimidines

The fusion of the pyrrole ring with other heterocyclic systems, such as pyridine and pyrimidine, has yielded compounds with promising anti-inflammatory and pro-inflammatory cytokine inhibitory activities.[2][5] Some of these fused pyrroles have demonstrated significant in vivo anti-inflammatory effects.[2]

Dual COX/LOX Inhibitors

In addition to the COX pathway, the lipoxygenase (LOX) pathway also plays a role in inflammation by producing leukotrienes. Compounds that can inhibit both COX and LOX enzymes are of great interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.[3][6] Several novel pyrrole derivatives have been developed as dual COX-2/LOX inhibitors.[3]

Experimental Data: In Vitro and In Vivo Studies

The anti-inflammatory potential of synthesized pyrrole derivatives is typically evaluated through a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Table 1: Comparative COX-2 Inhibitory Activity of Selected Pyrrole Derivatives

Compound ClassSpecific Compound ExampleCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)Reference
Pyrrole-Cinnamate HybridHybrid 50.55Indomethacin>100[3]
Pyrrole DerivativeCompound 40.65Indomethacin>100[3]
Pyrrole-Cinnamate HybridHybrid 67.0Indomethacin>100[3]
Pyrrole DerivativePyrrole 217% inhibition at 100 µMIndomethacin>100[3]

Data presented is for illustrative purposes and is derived from the cited literature. Direct comparison between studies should be made with caution due to variations in experimental conditions.

In Vivo Anti-Inflammatory Assays

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the anti-inflammatory activity of new chemical entities. In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in paw swelling after treatment with the test compound is measured over time.

Experimental Protocols

General Protocol for In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of test compounds.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in an appropriate buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX-2 enzyme at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Workflow for In Vitro COX-2 Inhibition Assay

Caption: A stepwise workflow for determining the in vitro COX-2 inhibitory activity of pyrrole derivatives.

Conclusion and Future Directions

The pyrrole scaffold remains a highly valuable template in the design of novel anti-inflammatory agents. The extensive research into substituted pyrroles has led to the identification of potent COX inhibitors, including those with selectivity for COX-2 and dual inhibitors of both COX and LOX pathways. Future research will likely focus on further optimizing the pharmacological profile of these compounds to enhance their efficacy, reduce side effects, and explore their potential in treating a broader range of inflammatory conditions. The continuous exploration of structure-activity relationships will be crucial in guiding the synthesis of next-generation pyrrole-based anti-inflammatory drugs.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyloctahydropyrrolo[3,4-c]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 2-Methyloctahydropyrrolo[3,4-c]pyrrole, a heterocyclic amine utilized in the synthesis of various pharmaceutical compounds. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides critical safety information based on data submitted to the European Chemicals Agency (ECHA).[1]

According to PubChem, this compound is classified with the following hazards:

  • Combustible Liquid: This indicates that the chemical can ignite, but not as readily as flammable liquids.[1]

  • Causes Skin Irritation: Direct contact with the skin is likely to cause inflammation and irritation.[1]

  • Causes Serious Eye Damage: This is a significant hazard, implying that contact with the eyes can result in irreversible damage.[1]

  • May Cause Respiratory Irritation: Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[1]

This hazard profile dictates the stringent handling and disposal protocols necessary to mitigate risk. The structural similarity of this compound to other heterocyclic amines also suggests a need for caution regarding potential aquatic toxicity, a common trait for this class of compounds.[2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation

Source: PubChem CID 12958533[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely a suggestion but a requirement under most institutional and regulatory frameworks. The following workflow is designed to ensure compliance and safety.

Figure 1: A stepwise workflow for the safe disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

Phase 1: Preparation and Segregation

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, don a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling, but always check the glove manufacturer's compatibility chart), and chemical splash goggles. Given the risk of serious eye damage, a face shield is strongly recommended.[2]

  • Waste Segregation: It is critical to collect this compound waste in a dedicated container. Do not mix it with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent potentially hazardous reactions.[3][4]

  • Container Selection: Choose a robust, leak-proof container made of a material compatible with heterocyclic amines. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container has a secure, tight-fitting lid.

Phase 2: Waste Collection and Labeling

  • Chemical Transfer: All transfers of this compound waste into the designated container must be performed within a certified chemical fume hood to mitigate the risk of inhaling vapors.[2]

  • Secure Containment: Immediately after transferring the waste, securely cap the container to prevent the release of vapors. Do not leave funnels or other transfer apparatus in the opening of the container.[3][4]

  • Primary Labeling: Affix a "HAZARDOUS WASTE" label to the container. This is a standard regulatory requirement.[3][4]

  • Content Identification: On the hazardous waste label, clearly write the full chemical name, "this compound," and an accurate estimation of its concentration and volume. Avoid using chemical formulas or abbreviations.

Phase 3: Final Disposal

  • Interim Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Record Keeping: Document the generation and disposal of the this compound waste in your laboratory's chemical inventory and waste logs. This is crucial for regulatory compliance and internal safety audits.

Spill Management: An Emergency Protocol

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.

  • Control Ignition Sources: As a combustible liquid, extinguish any open flames and turn off nearby electronic equipment.

  • Contain the Spill: For small spills, and if you are trained to do so, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain the liquid.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Personal Protective Equipment: Always wear appropriate PPE during spill cleanup.

The Imperative of a Self-Validating System

The protocols outlined above are designed to be a self-validating system. Each step, from PPE selection to final disposal documentation, is a checkpoint to ensure safety and compliance. By understanding the "why" behind each step—the chemical's hazards, the importance of segregation, and the necessity of professional disposal—you contribute to a robust safety culture that protects you, your colleagues, and the environment.

It is imperative to always consult the Safety Data Sheet (SDS) provided by the supplier of your specific batch of this compound and your institution's specific waste disposal guidelines, as these may contain additional critical information.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Methyloctahydropyrrolo[3,4-c]pyrrole. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, ensuring you are not just following procedures, but understanding the principles of containment and protection. The information herein is synthesized from established safety protocols for structurally similar compounds to provide a robust framework for handling this specific molecule.

Immediate Safety Profile: Understanding the Risks

This compound is classified with specific hazards that dictate our PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:

  • H227: Combustible liquid: While not highly flammable, it can ignite with a source of ignition.

  • H315: Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort.

  • H318: Causes serious eye damage: Contact with the eyes can result in significant and potentially irreversible injury.

  • H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.

Our primary objective is to establish effective barriers to prevent contact and inhalation, thereby mitigating these risks.

Core Protective Measures: Your PPE Ensemble

The selection of appropriate PPE is the cornerstone of safe chemical handling. Below is a detailed breakdown of the required equipment, the reasoning for its selection, and step-by-step protocols for its use.

Hand Protection: The First Line of Defense

Rationale: Given that this compound is a skin irritant, selecting the correct gloves is critical. The goal is to choose a material with low permeability and a long breakthrough time for this chemical class. While specific data for this compound is not available, information on related heterocyclic amines and pyrrolidine derivatives provides a strong basis for our recommendation.

Recommended Glove Types:

Glove MaterialRecommendation Rationale
Nitrile Rubber Offers good resistance to a range of chemicals, including many organic solvents and bases. It is a suitable choice for incidental contact and splash protection.
Neoprene Provides excellent resistance to a broad spectrum of chemicals, including some acids, bases, and alcohols. It is a robust option for more prolonged handling.

Glove Selection and Use Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Extended Cuff: Whenever possible, select gloves with an extended cuff that can be worn over the sleeve of your lab coat to protect your wrists.

  • Double Gloving: For procedures with a higher risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Immediate Replacement: If a glove is splashed with the chemical, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Do Not Reuse Disposable Gloves: Single-use gloves should be disposed of after each use or once contaminated.

Eye and Face Protection: Shielding from Serious Damage

Rationale: The classification of this compound as causing serious eye damage (H318) necessitates robust eye and face protection. Standard safety glasses are insufficient as they do not protect from splashes from all angles.

Required Protection:

  • Chemical Splash Goggles: These should fit snugly against the face to provide a seal against liquid splashes.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.

Protocol for Eye and Face Protection:

  • Proper Fit: Ensure your chemical splash goggles form a seal around your eyes.

  • Combined Use: When a face shield is required, it should be positioned to protect the entire face.

  • Decontamination: Clean and disinfect reusable eye and face protection according to the manufacturer's instructions after each use.

Respiratory Protection: Preventing Irritation

Rationale: As this compound may cause respiratory irritation, engineering controls are the primary method of protection. All work with this compound should be conducted in a certified chemical fume hood. However, in situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a spill, respiratory protection is essential.

Recommended Respirator:

  • Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges: A NIOSH-approved half-mask or full-facepiece respirator equipped with organic vapor cartridges is recommended.

  • P100 Particulate Filter: If there is a potential for aerosol generation, a P100 particulate pre-filter should be used in conjunction with the OV cartridges.

Respirator Use Protocol:

  • Fit Testing: All users of tight-fitting respirators must be successfully fit-tested annually.

  • Seal Check: Perform a positive and negative pressure seal check each time you don a respirator.

  • Cartridge Change Schedule: Establish a cartridge change schedule based on the frequency and duration of use, and the concentration of the contaminant. Do not rely on odor detection as a sign to change cartridges.

  • Storage: Store respirators and cartridges in a clean, dry area away from contamination.

Protective Clothing: A Barrier for the Body

Rationale: To prevent skin contact from splashes or spills, appropriate protective clothing is necessary.

Required Attire:

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: Legs must be covered, and shoes must fully enclose the feet.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing cluster_disposal Waste Disposal Prep Review SDS and SOPs DonPPE Don Appropriate PPE Prep->DonPPE Handling Perform Chemical Manipulations DonPPE->Handling Decontaminate Decontaminate Work Area & Equipment Handling->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose of Waste in Labeled, Sealed Container DoffPPE->Dispose

Caption: A stepwise workflow for the safe handling of this compound.

Decontamination and Disposal Protocol

Decontamination:

  • Work Surfaces: Wipe down all work surfaces in the fume hood with a suitable solvent (e.g., isopropanol), followed by a detergent and water.

  • Equipment: Decontaminate all glassware and equipment that came into contact with the chemical. This can be done by rinsing with a suitable solvent, followed by a thorough washing.

Waste Disposal: As a non-halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container. The label should read "Non-Halogenated Organic Waste" and list the chemical constituents.

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) should be placed in a designated, labeled solid waste container.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not pour this chemical down the drain.

Emergency Procedures: A Quick Reference
Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

The following decision tree provides a logical flow for responding to an exposure event.

ExposureResponse cluster_assessment Initial Assessment cluster_firstaid First Aid Actions cluster_followup Follow-up Start Exposure Event Occurs AssessSeverity Is the situation life-threatening? Start->AssessSeverity CallEmergency Call Emergency Services AssessSeverity->CallEmergency Yes InitiateFirstAid Initiate First Aid Procedures AssessSeverity->InitiateFirstAid No ExposureType What is the route of exposure? InitiateFirstAid->ExposureType SkinAction Flush with water for 15 min. Remove contaminated clothing. ExposureType->SkinAction Skin EyeAction Flush with water for 15 min. Seek immediate medical attention. ExposureType->EyeAction Eye InhalationAction Move to fresh air. Seek medical attention. ExposureType->InhalationAction Inhalation SeekMedical Seek further medical evaluation SkinAction->SeekMedical ReportIncident Report incident to supervisor and EHS EyeAction->ReportIncident InhalationAction->SeekMedical SeekMedical->ReportIncident

Caption: A decision tree for responding to an exposure to this compound.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.